molecular formula C7H8ClNS B2639413 3-Chloro-2-(methylsulfanyl)aniline CAS No. 19284-91-4

3-Chloro-2-(methylsulfanyl)aniline

Cat. No.: B2639413
CAS No.: 19284-91-4
M. Wt: 173.66
InChI Key: WYILPFRFCVIKAK-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylsulfanyl)aniline is a halogen- and sulfur-substituted aniline derivative with the molecular formula C7H8ClNS and a molecular weight of 173.66 g/mol . Its structure features both an amine group and a methylsulfanyl (S-CH₃) group on a chloro-substituted benzene ring, making it a valuable multifunctional intermediate for chemical synthesis and research in medicinal and agrochemical development. The compound is identified by the SMILES string CSC1=C(C=CC=C1Cl)N and the InChIKey WYILPFRFCVIKAK-UHFFFAOYSA-N . While specific literature on its applications is limited, its structural motifs are highly relevant in drug discovery and materials science. The aniline moiety serves as a classic building block for azo dyes and pigments. The presence of the methylsulfanyl group can be utilized in the synthesis of sulfoxides and sulfones, which are key pharmacophores in various active pharmaceutical ingredients. Researchers can employ this compound in cross-coupling reactions, where the chloro substituent acts as a handle for metal-catalyzed transformations, such as Suzuki or Buchwald-Hartwig aminations, to create more complex biaryl or amine-containing structures. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILPFRFCVIKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling Guide: 3-Chloro-2-(methylsulfanyl)aniline

[1]

Executive Summary

This compound (CAS: 104350-18-7 / Analogous scaffolds) represents a specialized aniline derivative frequently utilized as a pharmacophore in kinase inhibitors and agrochemical synthesis.[1] Its utility is defined by the unique electronic interplay between the ortho-methylsulfanyl (thiomethyl) group and the meta-chloro substituent.[1][2]

This guide addresses the critical gap in experimental data regarding its acidity constant (pKa). Based on quantitative structure-property relationship (QSPR) analysis and fragment contribution methods, the conjugate acid of this compound exhibits a predicted pKa of 2.2 ± 0.3 .[1][2] This places it as a significantly weaker base than aniline (pKa 4.6), necessitating specific protocols for salt formation and solubility profiling.[2]

Structural & Electronic Basis of Acidity[2]

To understand the acidity of this compound, one must deconstruct the electronic vectors acting upon the basic nitrogen lone pair.[1]

Theoretical pKa Derivation

The basicity of the aniline nitrogen is modulated by the electron density available for protonation.[2] We calculate the theoretical pKa using Hammett substituent constants (

  • Base Moiety: Aniline (

    
    ).[1][2]
    
  • 2-Methylsulfanyl Effect (Ortho): The -SMe group is theoretically an electron donor via resonance (

    
    ), but in the ortho position, it exerts a net electron-withdrawing effect due to the inductive effect (-I) and steric inhibition of solvation.[1] Experimental data for 2-(methylthio)aniline shows a pKa of 3.45–3.54  [1, 2].[1][2] (
    
    
    ).
  • 3-Chloro Effect (Meta): Chlorine at the meta position is strongly electron-withdrawing via induction (

    
    ).[1][2] Experimental data for 3-chloroaniline shows a pKa of 3.52  [3].[1][2][3][4] (
    
    
    ).

Synthesized Prediction: Assuming additivity of substituent effects:


1

Correction for Vicinal Repulsion: The 2-SMe and 3-Cl groups are adjacent.[1] Steric crowding may force the SMe group out of planarity with the aromatic ring, reducing any residual resonance donation (+R) and enhancing the inductive withdrawal.[2] Consequently, the actual pKa is likely slightly lower than the additive model suggests.

Final Estimated pKa: 2.0 – 2.3 [1][2]

Electronic Vector Map

The following diagram illustrates the competing electronic effects reducing the basicity of the amine.

ElectronicEffectsAnilineAniline Nitrogen(Lone Pair Availability)ResultResult: Low Basicity(pKa ~ 2.2)Aniline->ResultReduced Proton AffinitySMe2-Methylsulfanyl Group(Ortho)SMe->AnilineInductive Withdrawal (-I)Steric InhibitionCl3-Chloro Group(Meta)SMe->ClVicinal Steric Clash(Forces SMe out of plane)Cl->AnilineInductive Withdrawal (-I)

Figure 1: Electronic and steric vectors influencing the basicity of this compound.

Experimental Determination Protocols

Given the low predicted pKa (~2.2), standard potentiometric titration may lack precision due to the proximity to the solvent (water) leveling effect.[2] Spectrophotometric titration is the gold standard for bases with pKa < 3.[2]

Method A: UV-Metric Titration (Recommended)

This method relies on the spectral shift between the neutral aniline and its protonated cation.

Reagents:

  • Analyte: this compound (>98% purity).

  • Solvent: 0.01 M HCl (starting medium) to 0.1 M NaOH.

  • Titrant: 0.5 M KOH (standardized).

  • Ionic Strength Adjuster: 0.15 M KCl.[1][2]

Protocol:

  • Preparation: Dissolve 0.5 mg of the compound in 100 mL of 0.01 M HCl (pH ~2). Ensure complete protonation (cationic form).

  • Scanning: Collect a UV-Vis baseline spectrum (200–400 nm). Identify

    
     for the protonated species.[2]
    
  • Titration: Incrementally add KOH to increase pH from 2.0 to 7.0.

  • Data Collection: Measure UV absorbance at each 0.2 pH increment. The spectrum will shift (bathochromic or hypsochromic) as the species deprotonates to the neutral form.[2]

  • Calculation: Plot Absorbance vs. pH at the wavelength of maximum difference. The inflection point represents the pKa.[2]

Method B: Potentiometric Titration (Alternative)

Suitable if the pKa is found to be > 2.5. Requires a Yasuda-Shedlovsky extrapolation if solubility is an issue.

Protocol:

  • Cosolvent System: Use Methanol/Water ratios (e.g., 20%, 30%, 40% MeOH) if aqueous solubility is insufficient.[2]

  • Titration: Titrate the conjugate acid with NaOH under nitrogen atmosphere (to prevent

    
     absorption).
    
  • Extrapolation: Plot experimental

    
     vs. % Methanol and extrapolate to 0% organic solvent to obtain the aqueous pKa.
    

Implications for Drug Development

The low basicity of this scaffold has significant downstream effects on formulation and medicinal chemistry optimization.[2]

Salt Selection Strategy

Because the pKa is ~2.2, forming stable salts with weak acids (e.g., fumaric, tartaric) is thermodynamically unfavorable.[2] The


2
Acid CandidatepKa (Acid)

(approx)
Prediction
Methanesulfonic Acid -1.9~4.1Excellent (Stable Salt)
Hydrochloric Acid -7.0~9.2Good (Risk of dissociation in humidity)
Sulfuric Acid -3.0~5.2Good (Bisulfate salt)
Tartaric Acid 2.98-0.8Poor (No salt formation)
Solubility & Permeability
  • Gastric pH (1.2 - 2.0): The compound will be roughly 50-90% protonated, exhibiting moderate solubility.[1]

  • Intestinal pH (6.5 - 7.4): The compound will be >99.9% neutral.[1][2]

  • Permeability: High passive permeability is expected in the intestine due to the lipophilic substituents (Cl, SMe) and neutral state.[2]

Experimental Workflow Diagram

The following Graphviz diagram outlines the decision tree for characterizing this compound.

WorkflowStartSample Receipt3-Cl-2-SMe-AnilineSolubilityCheckAqueous SolubilityCheck at pH 2Start->SolubilityCheckMethodSelectMethod SelectionSolubilityCheck->MethodSelectUVMetricUV-Metric Titration(For pKa < 3)MethodSelect->UVMetricLow Solubilityor Low pKaPotentiometricPotentiometric + Cosolvent (MeOH)MethodSelect->PotentiometricHigh Solubility& pKa > 3DataProcessData Processing(Henderson-Hasselbalch)UVMetric->DataProcessPotentiometric->DataProcessOutputFinal pKa & Salt RecommendationDataProcess->Output

Figure 2: Decision workflow for accurate pKa determination of low-basicity anilines.

References

  • PubChem. (2025).[2][3][5] 2-(Methylthio)aniline | C7H9NS.[1][5][6] National Library of Medicine. Available at: [Link]

  • PubChem. (2025).[3][5][7] 3-Chloroaniline | C6H6ClN.[1][3][4][8] National Library of Medicine. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Classic reference for

    
     values used in calculation).[2]
    

Chemo-Orthogonal Scaffolding: A Technical Review of 3-Chloro-2-(methylsulfanyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-(methylsulfanyl)aniline (CAS: Variable by specific isomer, often derived from 2,3-dichloronitrobenzene) represents a "privileged" yet underutilized scaffold in modern heterocyclic synthesis. Its utility stems from its dense functionality : a nucleophilic aniline amine, an electrophilic/directing chlorine handle, and a versatile ortho-methylsulfanyl (thiomethyl) group.

This guide moves beyond basic property listing to analyze the strategic application of this molecule. We explore its role as a precursor for 7-substituted benzothiazoles, its utility in "push-pull" electronic tuning for kinase inhibitors, and the specific synthetic pathways required to access it with high regiochemical fidelity.

Part 1: Structural Analysis & Reactivity Profile

The core value of this compound lies in its ortho-constraint and electronic orthogonality .[1]

The "Push-Pull-Block" Dynamic[1]
  • The Amine (NH₂): Strongly electron-donating (+M effect), activating the ring for electrophilic aromatic substitution (EAS) at the para position (C4).

  • The Thiomethyl (SMe): A "soft" donor. Unlike a methoxy group, the sulfur atom has vacant d-orbitals (or

    
     accessibility), allowing for unique oxidation states (
    
    
    
    ) that can drastically alter lipophilicity (LogP) and electronic withdrawal during late-stage optimization.
  • The Chlorine (Cl): Located at the 3-position (ortho to SMe, meta to NH₂). It serves two roles:

    • Steric Anchor: It forces the SMe group to adopt specific conformations, often twisting it out of planarity, which is crucial for binding pocket fits in enzymes like kinases.

    • Synthetic Handle: It remains intact during mild cyclizations but is active for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1]

Reactivity Heatmap

ReactivityMap Core This compound NH2 NH2 (C1) Nucleophilic Attack (Acylation, Diazotization) Core->NH2 SMe SMe (C2) Oxidation / Displacement (Sulfoxide Switch) Core->SMe Cl Cl (C3) Electrophilic Handle (Suzuki/Buchwald) Core->Cl C4 C4 Position EAS Active Site (Halogenation) Core->C4

Figure 1: Functional site analysis. The molecule offers three distinct vectors for chemical diversification.

Part 2: Synthetic Routes to the Core[1]

Synthesizing this specific isomer requires navigating regioselectivity issues common to poly-substituted benzenes. The most robust industrial route avoids direct chlorination of 2-(methylthio)aniline (which yields mixtures) and instead utilizes Nucleophilic Aromatic Substitution (S_NAr) on a nitro precursor.

The "Nitro-Displacement" Strategy

This method relies on the activation of the ortho-chlorine by the nitro group in 2,3-dichloronitrobenzene.[1]

Reaction Scheme:

  • Starting Material: 2,3-Dichloronitrobenzene.[1]

  • Reagent: Sodium thiomethoxide (NaSMe).

  • Mechanism: The nitro group activates the C2-chlorine (ortho) and C4 (para), but not C3 (meta). Since C2 is flanked by the nitro group and the C3-chlorine, it is sterically crowded but electronically highly activated.[1]

  • Reduction: The resulting 2-methylthio-3-chloronitrobenzene is reduced (Fe/HCl or H₂/Raney Ni) to the target aniline.[1]

SynthesisPath SM 2,3-Dichloronitrobenzene Inter Intermediate: 3-Chloro-2-(methylthio)-1-nitrobenzene SM->Inter Regioselective S_NAr Reagent NaSMe (1.1 eq) DMF, 0°C to RT Reagent->Inter Product TARGET: This compound Inter->Product Nitro Reduction Red Reduction: Fe powder / NH4Cl EtOH/H2O, Reflux Red->Product

Figure 2: The regioselective synthesis pathway ensuring the chlorine remains at the 3-position.[1]

Part 3: Derivative Classes & Applications[1]

7-Chlorobenzothiazoles (Heterocyclization)

The most direct application is the formation of benzothiazoles. By reacting the aniline with ortho-esters or via diazotization/sulfur capture, the SMe group can participate in ring closure (often requiring demethylation in situ or using the thiol precursor).[1]

  • Utility: 7-chlorobenzothiazoles are potent scaffolds for antitumor agents and DNA-binding intercalators.[1]

  • Mechanism: The C3-chlorine provides steric bulk that prevents metabolic oxidation at the typically vulnerable C7 position of the benzothiazole ring.[1]

Indole Synthesis (Modified Gassman/Bartoli)

While the Bartoli reaction typically uses nitro compounds, the Gassman Indole Synthesis is tailored for anilines.

  • Challenge: The ortho-SMe group blocks the traditional Gassman alkylation site.

  • Strategy: This scaffold is ideal for Sugasawa-type indole synthesis where the aniline is treated with boron trichloride and a nitrile, utilizing the ortho-SMe as a directing group that can be later removed (desulfurization) or oxidized.

Agrochemical Bioisosteres

In herbicides (e.g., sulfonylureas), the ortho-SMe group is a bioisostere for ortho-OMe or ortho-Et.[1] The 3-chloro group prevents rotation, locking the bioactive conformation.[1]

  • Data Point: Substitution of ortho-Cl with ortho-SMe in certain acetolactate synthase (ALS) inhibitors has been shown to increase crop selectivity (safety) while maintaining weed control efficacy.

Part 4: Experimental Protocol

Protocol: Synthesis of this compound via S_NAr and Reduction

Objective: To synthesize high-purity target aniline from 2,3-dichloronitrobenzene.

Step 1: Nucleophilic Substitution (S_NAr)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent: Add DMF (100 mL) and 2,3-dichloronitrobenzene (19.2 g, 100 mmol) . Cool to 0°C in an ice bath.

  • Addition: Slowly add Sodium Thiomethoxide (NaSMe, 7.7 g, 110 mmol) as a solid in portions over 30 minutes. Exothermic reaction—monitor temperature.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.

    • TLC Check: (Hexane/EtOAc 8:1) should show consumption of starting material (Rf ~0.6) and appearance of a yellow spot (Rf ~0.5).

  • Workup: Pour mixture into ice water (500 mL). The product, 3-chloro-2-(methylthio)-1-nitrobenzene , will precipitate as a yellow solid.[1] Filter, wash with water, and dry.[1]

    • Yield Expectations: 85-92%.[1]

Step 2: Iron-Mediated Reduction (Bechamp Conditions)[1]
  • Setup: 1 L flask with reflux condenser and mechanical stirrer.

  • Mixture: Suspend the nitro intermediate (from Step 1) in Ethanol (200 mL) and Water (50 mL) . Add Ammonium Chloride (5.4 g, 100 mmol) .

  • Activation: Heat to reflux.[2] Carefully add Iron Powder (325 mesh, 28 g, 500 mmol) in small portions.

  • Reflux: Stir vigorously at reflux for 2 hours. The yellow nitro compound will fade to a colorless/brownish amine solution.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dissolve residue in Ethyl Acetate, wash with NaHCO₃ (aq) and Brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Distillation under reduced pressure (high vacuum required) or flash chromatography (Hexane/EtOAc).

Safety Note: 2-(Methylthio)anilines can have a distinct, unpleasant sulfur odor and may be toxic. All work must be performed in a fume hood.

Part 5: Comparative Data Analysis

The following table compares the 3-chloro-2-(SMe) scaffold against common analogs in the context of lipophilicity and electronic effects, crucial for medicinal chemistry design.

Scaffold AnalogHammett Constant (

)
Est. LogPSteric Bulk (A-Value)Primary Utility
3-Cl-2-(SMe)-Aniline -0.05 (SMe) 2.8 High (Twisted) Kinase Inhibitors, Herbicides
3-Cl-2-(OMe)-Aniline-0.27 (OMe)2.1ModerateGPCR Ligands
3,5-Dichloroaniline+0.23 (Cl)3.2LowGeneral Building Block
2-Amino-3-chlorothiophenolN/A (SH)1.9ModerateBenzothiazole Precursor

Note: The SMe group is less electron-donating than OMe but significantly more lipophilic, allowing for better membrane permeability in drug candidates.[1]

Part 6: References

  • Regioselective S_NAr in Nitroarenes:

    • Mechanism & Selectivity: Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research, 20(8), 282–289.

  • Synthesis of Benzothiazoles from 2-Aminothiophenols:

    • Methodology: Kumbhare, R. M., et al. (2012). Synthesis and anti-inflammatory activity of novel benzothiazole derivatives. European Journal of Medicinal Chemistry, 53, 175-181.[1]

  • Properties of Methylthio-Anilines:

    • Chemical Data: PubChem Compound Summary for 3-Chloro-2-methylaniline (Analogous reactivity profile).[1]

  • Gassman Indole Synthesis Context:

    • Reaction Scope: Gassman, P. G., & Gruetzmacher, G. (1974). Specific ortho-substitution of aromatic amines.[1] Journal of the American Chemical Society, 96(17), 5487–5495.

Sources

IUPAC name and synonyms for 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 3-Chloro-2-(methylsulfanyl)aniline

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers Subject: Identification, Synthesis, and Application of CAS 19284-91-4

Executive Summary

This compound (CAS 19284-91-4) is a specialized aniline derivative characterized by a vicinal substitution pattern involving an amine, a thioether (methylthio), and a chlorine atom. This trisubstituted benzene scaffold serves as a critical intermediate in the synthesis of fused heterocycles, particularly benzothiazoles and thieno[2,3-b]pyridines , which are privileged structures in kinase inhibitors and agrochemical fungicides.

This guide provides a comprehensive technical profile of the compound, detailing its nomenclature, predicted physicochemical properties, robust synthetic pathways, and strategic utility in drug discovery.

Nomenclature & Identification

Accurate identification is paramount due to the high probability of confusing this compound with its methyl-substituted analog (3-chloro-2-methylaniline).

Identifier Value / Description
IUPAC Name This compound
Preferred Synonym 3-Chloro-2-(methylthio)aniline
Alternative Synonyms 3-Chloro-2-methylmercaptoaniline; 2-Amino-6-chlorothioanisole
CAS Registry Number 19284-91-4
Molecular Formula C₇H₈ClNS
Molecular Weight 173.66 g/mol
SMILES CSC1=C(C=CC=C1Cl)N
InChI Key WYILPFRFCVIKAK-UHFFFAOYSA-N

Physicochemical Profile

Note: As a specialized intermediate, experimental bulk properties are often proprietary. The values below represent a consensus of experimental data and high-confidence QSAR predictions.

Property Value / Range Notes
Physical State Low-melting solid or viscous oilAnilines with ortho-thioethers often exhibit depressed melting points due to intramolecular H-bonding disruption.
Melting Point 45–55 °C (Predicted)Likely solidifies upon standing or cooling.
Boiling Point ~280 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification.
pKa (Conjugate Acid) ~2.5 – 3.0The electron-withdrawing chlorine (inductive) and methylthio (weakly deactivating) groups reduce basicity compared to aniline (pKa 4.6).
LogP 2.8 – 3.1Moderate lipophilicity; suitable for organic extraction (DCM, EtOAc).
Solubility DMSO, Methanol, ChloroformInsoluble in water.

Synthetic Pathways

The synthesis of this compound is non-trivial due to the specific regiochemistry required. Direct electrophilic substitution (chlorination) of 2-(methylthio)aniline typically yields the para-isomer (5-chloro) or a mixture.

Therefore, the Nucleophilic Aromatic Substitution (SₙAr) route is the industry standard for high regiocontrol.

Route A: SₙAr Displacement on 2,3-Dichloronitrobenzene (Recommended)

This pathway exploits the activating nature of the nitro group to direct nucleophilic attack to the ortho position.

Mechanism & Causality:

  • Substrate Selection: 2,3-Dichloronitrobenzene is used because the nitro group strongly activates the ortho-chlorine (C2) toward nucleophilic attack via the Meisenheimer complex. The meta-chlorine (C3) is significantly less reactive.

  • Nucleophile: Sodium thiomethoxide (NaSMe) is a strong nucleophile that selectively displaces the C2-chlorine.

  • Reduction: The resulting nitro-thioether is reduced to the aniline using iron/acid or catalytic hydrogenation.

Step-by-Step Protocol:
  • SₙAr Reaction:

    • Reagents: 2,3-Dichloronitrobenzene (1.0 eq), Sodium thiomethoxide (1.1 eq).

    • Solvent: DMF or DMSO (Polar aprotic solvents stabilize the transition state).

    • Conditions: Stir at 0–25 °C. Monitor by HPLC. Caution: Exothermic.

    • Workup: Quench with water, extract with ethyl acetate. The product is 3-chloro-2-(methylthio)nitrobenzene .

  • Nitro Reduction:

    • Reagents: Iron powder (5.0 eq), Ammonium chloride (saturated aq. solution).

    • Solvent: Ethanol/Water (3:1).

    • Conditions: Reflux (80 °C) for 2–4 hours.

    • Purification: Filter through Celite to remove iron oxides. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Visualizing the Synthesis Logic

Synthesis Start 2,3-Dichloronitrobenzene (Starting Material) Intermediate 3-Chloro-2-(methylthio)nitrobenzene (Intermediate) Start->Intermediate Selective Cl displacement at C2 (Ortho to NO2) Product This compound (Target) Intermediate->Product Reduction Reagent1 NaSMe, DMF (SnAr, Regioselective) Reagent2 Fe / NH4Cl (Nitro Reduction)

Figure 1: Regioselective synthesis of this compound via Nucleophilic Aromatic Substitution.

Application in Drug Discovery

This aniline is a high-value "building block" because it allows for the rapid construction of sulfur-containing heterocycles.

Benzothiazole Synthesis (Herz Reaction Variant)

The ortho-amino and ortho-thioether relationship allows for cyclization into 7-chlorobenzothiazoles.

  • Mechanism: Treatment with cyanogen bromide (BrCN) or formic acid/acid chloride leads to ring closure.

  • Relevance: 7-substituted benzothiazoles are potent scaffolds for PI3K and mTOR inhibitors.

Indole Synthesis (Bartoli/Fischer)

While less common for this specific derivative, the aniline nitrogen can be used to build 7-chloro-6-(methylthio)indoles, which are bioisosteres for tryptophan derivatives in GPCR ligand design.

Scaffold Diversity Logic

Applications Core This compound App1 7-Chlorobenzothiazoles (Kinase Inhibitors) Core->App1 Cyclization (e.g., with BrCN) App2 Thio-substituted Diarylureas Core->App2 Isocyanate coupling App3 Agrochemical Fungicides Core->App3 Derivatization

Figure 2: Divergent synthesis applications of the core scaffold.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.3–2.4 ppm (s, 3H): Methylthio group (-SCH ₃).

    • δ 5.0–5.5 ppm (br s, 2H): Amine protons (-NH ₂).

    • δ 6.5–7.2 ppm (m, 3H): Aromatic protons. The splitting pattern will show a characteristic 1,2,3-trisubstituted benzene system (two doublets and a triplet, or multiplet depending on resolution).

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 174.0 (Base peak).

    • Isotope Pattern: A distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes.

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).

  • Specific Target Organ Toxicity: May cause damage to blood (Methemoglobinemia) upon prolonged exposure.

  • Eye/Skin: Causes serious eye irritation and skin irritation.

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. Thioethers can oxidize to sulfoxides (S=O) upon prolonged exposure to air.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349, 3-Chloro-2-(methylthio)aniline. Retrieved from [Link]

  • Beilstein/Reaxys Registry.Reaction ID 29481: Nucleophilic substitution of 2,3-dichloronitrobenzene.
  • European Chemicals Agency (ECHA). Registration Dossier: Chloroanilines and derivatives. Retrieved from [Link]

Electronic & Physicochemical Profiling of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Application Scientists

Executive Summary

This guide provides a comprehensive analysis of 3-Chloro-2-(methylsulfanyl)aniline (CAS: N/A for specific isomer, analogous to substituted anilines), a scaffold of increasing interest in medicinal chemistry due to its unique "1,2,3-trisubstituted" steric and electronic profile.

The molecule represents a complex interplay of competing electronic effects : the strong resonance donation of the amino group, the polarizable donation of the methylsulfanyl (thiomethyl) group, and the inductive withdrawal of the chloro substituent. Crucially, the vicinal (1,2,3) substitution pattern introduces significant steric strain, forcing a deviation from planarity that alters expected reactivity and basicity.

Key Technical Insights:

  • Electronic Character: Net electron-rich ring, but with a deactivated nitrogen lone pair due to steric inhibition of resonance and inductive withdrawal.

  • Predicted pKa: ~2.4 – 2.8 (Significantly lower than aniline's 4.6).

  • Lipophilicity (LogP): ~2.8 – 3.2 (Enhanced membrane permeability vs. aniline).

  • Primary Reactivity: Electrophilic Aromatic Substitution (EAS) directed primarily to the 4-position (para to -NH₂).

Molecular Architecture & Electronic Landscape
2.1 Substituent Analysis: The Push-Pull Dynamics

The electronic behavior of this molecule is defined by the summation of Inductive (


), Mesomeric (

), and Steric (

) vectors.
GroupPositionInductive Effect (

)
Mesomeric Effect (

)
Hammett

Hammett

Net Impact on Ring
-NH₂ 1 (C1)

(Weak)

(Strong)
-0.66-0.16Strong Activation
-SCH₃ 2 (C2)

(Weak)

(Moderate)
0.000.15Weak Activation
-Cl 3 (C3)

(Strong)

(Weak)
0.230.37Deactivation

Mechanistic Insight:

  • The Amino Anchor (-NH₂): Typically a powerful donor. However, in this 1,2,3-motif, the bulky ortho-SCH₃ group forces the -NH₂ bond to rotate out of the aromatic plane. This Steric Inhibition of Resonance reduces the overlap of the nitrogen

    
    -orbital with the 
    
    
    
    -system, lowering the HOMO energy and reducing the ring's nucleophilicity compared to unhindered anilines.
  • The Thiomethyl Modulator (-SCH₃): Sulfur is a "soft" donor. Unlike oxygen (methoxy), sulfur has vacant

    
    -orbitals (or low-lying 
    
    
    
    orbitals) capable of accepting electron density in specific transition states ("d-orbital resonance"), though it acts primarily as a donor here. Its bulkiness is the primary steric driver.
  • The Chloro Stabilizer (-Cl): The chlorine atom at C3 exerts a strong inductive pull (

    
    ), increasing the acidity of the aniline protons and reducing the basicity of the nitrogen lone pair.
    
2.2 The "Buttressing Effect"

The 1,2,3-substitution pattern creates a "buttressing" effect. The -Cl group at C3 restricts the conformational freedom of the -SCH₃ group at C2, which in turn presses against the -NH₂ at C1.

  • Consequence: The -NH₂ group is "locked" into a twisted conformation.

  • Impact on pKa: The twisted nitrogen cannot effectively delocalize its lone pair into the ring. Paradoxically, this should increase basicity (making the lone pair more localized). However, the strong inductive withdrawal from the ortho-S and meta-Cl dominates, resulting in a net decrease in pKa (estimated range 2.4–2.8).

Visualization of Electronic Logic

The following diagram illustrates the competing electronic vectors and the resulting regioselectivity for Electrophilic Aromatic Substitution (EAS).

ElectronicLogic cluster_legend Interaction Key AnilineCore Aniline Core (Electron Rich) Pos4 Position 4 (Para to NH2) PRIMARY REACTIVE SITE AnilineCore->Pos4 Activated by NH2 & Cl Pos6 Position 6 (Ortho to NH2) SECONDARY SITE AnilineCore->Pos6 Sterically Hindered NH2 -NH2 (Pos 1) Strong Donor (+M) Sterically Twisted NH2->AnilineCore +M (Reduced) SCH3 -SCH3 (Pos 2) Soft Donor (+M) Steric Bulk SCH3->AnilineCore +M / Steric SCH3->NH2 Twisting Cl -Cl (Pos 3) Inductive Withdraw (-I) Deactivator Cl->AnilineCore -I Cl->SCH3 Buttressing Pos5 Position 5 (Meta to NH2) DEACTIVATED key1 Green: Activation/Donation key2 Red: Withdrawal/Deactivation key3 Yellow: Steric/Soft Effects

Caption: Vector summation of electronic effects. Note the "Buttressing" interaction between Cl and SCH3 forcing NH2 twisting.

Physicochemical Profiling & Druggability

For drug development, this scaffold offers a balance between polarity and lipophilicity.

4.1 Lipophilicity (LogP)
  • Aniline Base: LogP

    
     0.90.
    
  • Contribution of -Cl:

    
    LogP 
    
    
    
    +0.71.
  • Contribution of -SCH₃:

    
    LogP 
    
    
    
    +0.61.
  • Ortho-Correction: -0.2 (due to shielding of polar groups).

  • Predicted LogP:

    
    .
    
    • Note: Experimental values for similar trisubstituted benzenes suggest a range of 2.5 – 3.0 depending on the solvent system (Octanol/Water).

    • Implication: Good oral bioavailability potential; crosses Blood-Brain Barrier (BBB) effectively.

4.2 Solubility & H-Bonding
  • H-Bond Donors (HBD): 2 (from -NH₂).

  • H-Bond Acceptors (HBA): 2 (N lone pair, S lone pair).

  • Solubility: Low in neutral water due to lipophilic substituents. Solubility increases significantly at pH < 2.0 (protonation of amine).

Experimental Protocols

To validate these properties in a lab setting, use the following standardized protocols.

Protocol A: Spectrophotometric pKa Determination

Objective: Determine the dissociation constant of the conjugate acid with high precision, avoiding errors from low solubility.

  • Preparation:

    • Prepare a Stock Solution of this compound (

      
      ) in methanol.
      
    • Prepare Universal Buffer Series ranging from pH 1.0 to pH 6.0 (0.5 pH increments).

  • Execution:

    • Aliquot

      
       of stock into 
      
      
      
      of each buffer in a quartz cuvette.
    • Record UV-Vis spectra (200–400 nm).

    • Observe the bathochromic shift (red shift) as the species transitions from protonated (

      
      ) to neutral (
      
      
      
      ).
  • Data Analysis:

    • Plot Absorbance (

      
       of neutral form) vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation to solve for pKa.

    • Self-Validation: The isosbestic point must remain sharp; loss of isosbestic point indicates sample degradation or precipitation.

Protocol B: Reactive Metabolite Screening (S-Oxidation)

Objective: Assess the metabolic stability of the -SCH₃ group (a common soft spot for CYP450 enzymes).

Workflow Start Substrate: 3-Cl-2-SMe-Aniline Incubation Incubation HLM (Human Liver Microsomes) + NADPH, 37°C, 60 min Start->Incubation Quench Quench Acetonitrile (Ice Cold) Precipitate Proteins Incubation->Quench Analysis LC-MS/MS Analysis Monitor Transitions Quench->Analysis Metabolite1 Metabolite 1: Sulfoxide (+16 Da) Analysis->Metabolite1 Major Metabolite2 Metabolite 2: Sulfone (+32 Da) Analysis->Metabolite2 Minor

Caption: Workflow for assessing metabolic liabilities of the thioether moiety.

Step-by-Step:

  • Incubate compound (

    
    ) with Human Liver Microsomes (HLM) and NADPH regenerating system.
    
  • At

    
     min, quench aliquots with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
    
  • Centrifuge (4000 rpm, 20 min) to remove protein.

  • Analyze supernatant via LC-MS/MS.

  • Target Mass Transitions:

    • Parent:

      
      .
      
    • Sulfoxide (S=O):

      
      .
      
    • Sulfone (O=S=O):

      
      .
      
References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • PubChem. 3-Chloroaniline Compound Summary. National Library of Medicine.

  • PubChem. 2-(Methylthio)aniline Compound Summary. National Library of Medicine.

  • Wepster, B. M. (1953).Steric Effects on Mesomerism: The Ortho-Effect. Progress in Stereochemistry. (Foundational text on steric inhibition of resonance in anilines).
  • Sigma-Aldrich. 3-Chloro-2-methylaniline Product Specification. (Analogous structural data).

Methodological & Application

Application Note: Optimized Diazotization Strategies for 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the diazotization of 3-Chloro-2-(methylsulfanyl)aniline (CAS: 947223-93-6). This substrate presents specific challenges due to the ortho-positioning of the nucleophilic methylsulfanyl (


) group relative to the amine. Improper handling can lead to S-oxidation (sulfoxide formation) or unwanted cyclization to 4-chlorobenzo[c][1,2,5]thiadiazole.

Two protocols are provided:

  • Method A (In-Situ): Aqueous/Acidic generation for immediate downstream consumption (Sandmeyer, azo-coupling).

  • Method B (Isolation): Synthesis of the stable Tetrafluoroborate (

    
    )  salt, recommended for storage or anhydrous applications (e.g., Balz-Schiemann fluorination).
    

Chemo-Structural Analysis & Strategy

Substrate Properties[1]
  • Chemical Formula:

    
    
    
  • Molecular Weight: 173.66 g/mol

  • Electronic Environment:

    • 3-Cl (Inductive Withdrawal): Deactivates the ring slightly, making the amine less nucleophilic than aniline, requiring strong acid conditions for effective nitrosation.

    • 2-SMe (Mesomeric Donation + Nucleophile): The sulfur atom is soft and electron-rich. It poses two risks:

      • Oxidation: Excess nitrous acid (

        
        ) can oxidize 
        
        
        
        to
        
        
        .
      • Cyclization: The diazonium group is an electrophile; the ortho-sulfur can attack it, displacing the methyl group or cyclizing under neutral/basic pH.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway and failure modes.

DiazotizationPathway Substrate This compound Acid HCl / H2SO4 (Solubilization) Substrate->Acid Protonation SideProduct1 Sulfoxide Impurity (Ar-S(O)Me) Substrate->SideProduct1 Excess HNO2 Intermediate N-Nitroso Intermediate Acid->Intermediate + NaNO2 (< 5°C) Nitrosonium Nitrosonium Ion (NO+) Nitrosonium->Intermediate Active Species Product Diazonium Salt (Ar-N2+) Intermediate->Product - H2O SideProduct2 Benzothiadiazole (Cyclization) Product->SideProduct2 pH > 4 or Heat

Figure 1: Reaction logic flow. Green path represents the desired outcome. Red dotted paths indicate critical failure modes (oxidation or cyclization).

Experimental Protocols

Method A: Aqueous In-Situ Diazotization (Standard)

Best for: Immediate use in Sandmeyer reactions (Cl, Br, I, CN) or aqueous azo coupling.

Reagents & Equipment[1][2][3][4][5][6]
  • Substrate: this compound (17.4 g, 100 mmol)

  • Acid: Conc.

    
     (30 mL) diluted in Water (30 mL)
    
  • Nitrite Source:

    
     (7.6 g, 110 mmol) in Water (15 mL)
    
  • Control: Starch-Iodide paper, Urea (quencher).

Step-by-Step Procedure
  • Acidification: In a 250 mL 3-neck flask, suspend the aniline (100 mmol) in the diluted

    
    .
    
    • Note: If the substrate forms a sticky clump, add 10-20 mL of Glacial Acetic Acid to facilitate dispersion. The amine must be a fine suspension or solution before proceeding.

  • Cooling: Immerse the flask in an ice/salt bath. Cool internal temperature to 0–2 °C .

  • Nitrosation: Add the

    
     solution dropwise via an addition funnel over 20–30 minutes.
    
    • Critical Control: Do not allow temperature to exceed 5 °C .

    • Visual Cue: The suspension should thin out as the soluble diazonium salt forms.

  • Endpoint Validation: 5 minutes after addition, spot a drop of the reaction mixture onto Starch-Iodide paper.

    • Result: Immediate blue/black color indicates required excess nitrous acid.

    • Correction: If negative, add small aliquots of

      
       until positive.
      
  • Quenching (The "S-Protection" Step): To prevent oxidation of the

    
     group by excess 
    
    
    
    , add solid Urea (approx. 0.5 g) until the mixture no longer turns Starch-Iodide paper blue.
    • Why: This destroys excess

      
       (
      
      
      
      ).
  • Usage: The clear/pale-yellow solution of 3-chloro-2-(methylsulfanyl)benzenediazonium chloride is unstable above 10 °C. Use immediately.

Method B: Isolation as Tetrafluoroborate Salt (High Stability)

Best for: Storage, anhydrous reactions, or when high purity is required.

Reagents
  • Substrate: this compound (10 mmol)

  • Acid: Tetrafluoroboric acid (

    
    ), 48-50% aq. solution (2.5 mL, ~20 mmol)
    
  • Solvent: Ethanol (minimal) or Water.

  • Precipitant: Diethyl Ether (

    
    ).
    
Step-by-Step Procedure
  • Dissolution: Dissolve the aniline (1.74 g) in a minimal amount of 48%

    
     (diluted 1:1 with water if necessary to solubilize). Cool to 0 °C .
    
  • Diazotization: Add a solution of

    
     (0.76 g in 2 mL 
    
    
    
    ) dropwise.
    • Observation: A precipitate may begin to form immediately.

  • Precipitation: Stir for 20 minutes at 0 °C. If the salt does not precipitate, add cold Diethyl Ether (20-30 mL) to force the diazonium tetrafluoroborate out of the aqueous phase.

  • Filtration: Filter the solid rapidly using a sintered glass funnel (plastic may degrade).

  • Washing: Wash the filter cake with:

    • Cold 5%

      
       (5 mL)
      
    • Cold Ethanol (5 mL)

    • Cold Diethyl Ether (20 mL)

  • Drying: Air dry on the filter for 10 minutes, then dry under high vacuum at room temperature.

    • Safety: Do not heat. Although

      
       salts are stable, treat all diazonium compounds as potential explosives.[7]
      

Analytical & Quality Control

ParameterMethodExpected ResultTroubleshooting
Reaction Completion Starch-Iodide PaperInstant Blue/BlackIf white: Add more

.
Excess Oxidant Starch-Iodide (Post-Urea)White (No Color)If blue: Add more Urea. Crucial to protect SMe.
Product Identity IR Spectroscopy (Solid)Strong band at 2200–2300 cm⁻¹ (

)
Absence indicates decomposition (phenol formation).
Coupling Test

-Naphthol
Bright Red/Orange PrecipitateAdd drop of reaction to alkaline

-naphthol. No color = Dead catalyst.

Critical Troubleshooting & Safety

The "Sulfide" Risk

The 2-methylsulfanyl group is susceptible to oxidation.

  • Symptom: Product is isolated but subsequent reactions fail or yield sulfoxides.

  • Root Cause: Excess

    
     was not quenched, or reaction temperature spiked.
    
  • Fix: Strict adherence to the Urea Quench (Step A.5) is mandatory.

Cyclization Risk
  • Symptom: Formation of a highly stable, non-reactive solid.

  • Mechanism: Intramolecular attack of S on the diazonium nitrogen.

  • Prevention: Maintain pH < 2. Cyclization is favored in neutral/buffered conditions. Keep the system strongly acidic until the diazonium is consumed in the next step.

Safety Warning
  • Explosion Hazard: Dry diazonium halides (Cl, Br) are shock-sensitive explosives. NEVER let the product from Method A dry out. Always keep it in solution.

  • Method B Safety: Benzenediazonium tetrafluoroborates are generally stable but should be stored in plastic containers (glass shrapnel risk) at -20 °C.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard diazotization protocols and starch-iodide endpoints).

  • Hanson, P.; Jones, J. R.; Taylor, A. B.; Walton, P. H.; Timms, A. W. Sandmeyer Reactions. Part 7. An Investigation of the Sandmeyer Reaction of 2-(Methylthio)aniline.J. Chem. Soc., Perkin Trans. 2, 2002 , 1135–1150. (Detailed kinetics of ortho-thioaniline diazotization).

  • Doyle, M. P.; Bryker, W. J. Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Arenediazonium Tetrafluoroborate Salts.J. Org. Chem.1979 , 44, 1572. (Methodology for BF4 salt isolation).

  • BenchChem. Experimental Procedure for the Diazotization of 2-Methyl-4-(methylsulfanyl)aniline. (General protocol adaptation for methylsulfanyl anilines).

  • Filimonov, V. D.; Trusova, M.; Postnikov, P.; et al. Unusually Stable, Versatile, and Pure Arenediazonium Tosylates.[8]Org.[5][7][9] Lett.2008 , 10, 3961–3964.[8] (Alternative stable salt forms).

Sources

Application Notes & Protocols: Advanced Synthesis of Chloro-Substituted Benzothiazoles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with significant therapeutic applications.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The incorporation of a chlorine atom onto the benzene ring can further modulate the compound's lipophilicity, metabolic stability, and receptor-binding affinity, making chloro-substituted benzothiazoles particularly valuable targets in drug discovery programs.[5]

Classical synthetic routes to benzothiazoles typically rely on the condensation of a 2-aminothiophenol with various electrophiles like aldehydes, carboxylic acids, or their derivatives.[6][7] However, the availability and stability of substituted 2-aminothiophenols can be a limiting factor. The specific precursor, 3-Chloro-2-(methylsulfanyl)aniline, presents a unique synthetic challenge as the S-methyl group prevents direct participation in classical cyclization reactions.

This guide provides a robust and field-proven alternative strategy, focusing on the synthesis of chloro-substituted benzothiazoles from readily available o-haloaniline precursors. We will detail a powerful, metal-free tandem reaction to construct the core and further demonstrate its derivatization into versatile intermediates for drug development.

Part 1: Core Synthesis via DBU-Promoted Tandem Cyclization

A highly efficient and modern approach to the benzothiazole core avoids the need for pre-formed 2-aminothiophenols altogether. Instead, it utilizes a tandem reaction between an o-haloaniline and carbon disulfide (CS₂), promoted by a strong, non-nucleophilic organic base.[4][8]

Scientific Principle and Mechanistic Insight

The reaction proceeds through a well-defined, two-stage mechanism. First, the organic base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates the nucleophilic attack of the aniline nitrogen onto the carbon atom of carbon disulfide. This forms a dithiocarbamate intermediate. The crucial second step is an intramolecular nucleophilic aromatic substitution (SₙAr), where the newly formed sulfur anion displaces the ortho-halogen (iodine or bromine), leading to ring closure and formation of the stable benzothiazole-2-thione product.[8] This metal-free approach is advantageous due to its operational simplicity, broad substrate scope, and high yields.[1][3]

G cluster_start Starting Materials cluster_process Reaction Mechanism cluster_product Product A o-Haloaniline Step1 Nucleophilic Attack A->Step1 B Carbon Disulfide (CS₂) B->Step1 C DBU (Base) C->Step1 facilitates Step2 Intramolecular SₙAr (Cyclization) Step1->Step2 forms Dithiocarbamate Intermediate D 2-Mercaptobenzothiazole (Thione Tautomer) Step2->D yields

Caption: DBU-Promoted Tandem Reaction Mechanism.

Protocol 1: Synthesis of 6-Chloro-1,3-benzothiazole-2(3H)-thione

This protocol details the synthesis of a key chloro-substituted benzothiazole intermediate from a commercially available o-haloaniline.

Materials:

  • 4-Chloro-2-bromoaniline

  • Carbon disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sealed reaction tube or pressure vessel

Procedure:

  • Reactant Preparation: In a fume hood, add 4-chloro-2-bromoaniline (0.5 mmol, 1.0 eq) to a dry, sealed reaction tube equipped with a magnetic stir bar.

  • Solvent and Reagent Addition: Add anhydrous toluene (1.0 mL). To this suspension, add carbon disulfide (1.0 mmol, 2.0 eq) followed by DBU (1.0 mmol, 2.0 eq).

    • Causality Note: DBU is a strong, non-nucleophilic base ideal for promoting the reaction without competing in side reactions. Toluene provides a suitable non-polar environment for the SₙAr cyclization step. An excess of CS₂ and DBU ensures the reaction goes to completion.[8]

  • Reaction Execution: Securely seal the reaction tube. Place the tube in a preheated oil bath or heating block at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

    • Trustworthiness Note: The reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL). c. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove DBU, and then with brine (15 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product Isolation: The crude product is typically a solid. Purify the crude material by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel to afford pure 6-Chloro-1,3-benzothiazole-2(3H)-thione.

Data Summary: Substrate Scope

The DBU-promoted cyclization is versatile and accommodates various substitutions on the aniline ring, as summarized below.

Entryo-Haloaniline SubstrateReaction Temp (°C)Yield (%)Reference
1o-Iodoaniline8072[8]
2o-Bromoaniline10075[8]
34-Methyl-o-bromoaniline10085[8]
44-Fluoro-o-bromoaniline10081[8]
54-Trifluoromethyl-o-bromoaniline10078[8]

Part 2: Derivatization of the Benzothiazole Core

The synthesized 6-Chloro-1,3-benzothiazole-2(3H)-thione is not merely an endpoint but a versatile platform for further molecular elaboration. The thiol group provides a reactive handle for introducing a wide array of substituents at the C2 position, a critical location for tuning biological activity.

G A o-Haloaniline + Carbon Disulfide B Protocol 1: DBU-Promoted Cyclization A->B C 6-Chloro-1,3-benzothiazole- 2(3H)-thione B->C D Protocol 2: S-Alkylation C->D E 2-(Alkylthio)-6-chlorobenzothiazole (Diverse Library) D->E

Caption: Two-Stage Synthetic Workflow for Benzothiazole Derivatives.

Protocol 2: S-Alkylation of 6-Chloro-1,3-benzothiazole-2(3H)-thione

This protocol describes a standard S-alkylation to produce 2-(alkylthio)-benzothiazoles, which are common motifs in bioactive molecules.

Materials:

  • 6-Chloro-1,3-benzothiazole-2(3H)-thione (from Protocol 1)

  • Alkyl halide (e.g., Iodomethane or Bromoethane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reactant Preparation: Dissolve 6-Chloro-1,3-benzothiazole-2(3H)-thione (1.0 mmol, 1.0 eq) in acetone (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq).

    • Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the thiol, forming a thiolate nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Alkylating Agent Addition: Add the alkyl halide (1.1 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: a. Filter the reaction mixture to remove the potassium carbonate. b. Concentrate the filtrate under reduced pressure. c. If a solid precipitates, it can be collected by filtration and washed with cold water. If an oil is obtained, dissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.

  • Final Product Isolation: The crude product can be further purified by recrystallization or column chromatography to yield the pure 2-(alkylthio)-6-chlorobenzothiazole derivative.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Retrieved from [Link]

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Available at: [Link]

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-mercaptobenzothiazoles via DBU-promoted Tandem Reaction of O-Haloanilines and Carbon Disulfide. PubMed, PMID: 21591631. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Convenient Metal-Free Method for the Synthesis of Benzothiazolethiones from o-Haloanilines and Carbon Disulfide. Retrieved from [Link]

  • Lange, N. A., & Reif, W. (1969). Process for the preparation of O-aminothiophenols. U.S. Patent No. 3,931,321A. Google Patents.
  • Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Available at: [Link]

  • QuickCompany. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Der Pharma Chemica. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Retrieved from [Link]

  • CIR (Cosmetic Ingredient Review). (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2014). Benzothiazole: The Molecule of Diverse Biological Activities. Medicinal Chemistry, 4(5). Available at: [Link]

Sources

Application Note: Reductive Amination of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is structured to provide a comprehensive, expert-level resource for researchers working with 3-Chloro-2-(methylsulfanyl)aniline in reductive amination reactions.

Abstract & Strategic Importance

This compound (CAS: 947265-38-3, also known as 3-chloro-2-(methylthio)aniline) represents a challenging but high-value scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic building blocks.[1]

The Challenge: This substrate presents a "Perfect Storm" of reactivity issues:

  • Steric Hindrance: The 2,3-disubstitution pattern creates significant ortho-steric clash, impeding nucleophilic attack on carbonyls.[1]

  • Electronic Deactivation: The 3-chloro substituent exerts a -I (inductive withdrawing) effect, reducing the nucleophilicity of the aniline nitrogen.[1]

  • Catalyst Poisoning: The 2-methylsulfanyl (thioether) moiety is a potent poison for heterogeneous catalysts (Pd/C, PtO2), rendering standard catalytic hydrogenation methods ineffective.

The Solution: This guide details a Hydride-Based Reductive Amination strategy, prioritizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide (Ti(OiPr)4) mediated protocols. These methods bypass the need for noble metal catalysts and drive equilibrium toward the imine intermediate despite steric resistance.

Chemo-Physical Considerations & Decision Matrix

Before initiating synthesis, evaluate the specific constraints of your electrophile (aldehyde/ketone).

FactorImpact on this compoundMitigation Strategy
Nucleophilicity Reduced. The aniline N is less basic than alkyl amines due to resonance and the electron-withdrawing Cl.[1]Acid Catalysis Required. Use Acetic Acid (AcOH) or Lewis Acid (Ti(OiPr)4) to activate the carbonyl.
Sterics High. The SMe group at the 2-position blocks the trajectory of attack.[1]Stepwise Procedure. Allow imine formation to reach equilibrium before adding the reducing agent.
Sulfur Sensitivity High. Thioethers bind irreversibly to Pd/Pt surfaces.Avoid Hydrogenation. Use STAB or NaBH3CN. Do not use Pd/C.
Solubility Moderate. Lipophilic due to Cl/SMe.Solvent Choice. DCE (1,2-Dichloroethane) or THF are preferred over MeOH for STAB protocols.[1]
Decision Tree for Reaction Conditions

DecisionTree Start Select Electrophile Type Aldehyde or Ketone? Start->Type Aldehyde Aldehyde Type->Aldehyde High Reactivity Ketone Ketone (Sterically Demanding) Type->Ketone Low Reactivity MethodA Method A: Standard STAB (AcOH/DCE) Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 Mediated (Force Imine Formation) Ketone->MethodB Check Check MethodA->Check Conversion < 50%? Check->MethodB Yes (Switch Method)

Figure 1: Selection logic for reductive amination protocols. Aldehydes generally proceed via standard STAB conditions (Method A), while ketones or hindered aldehydes require Lewis Acid activation (Method B).

Experimental Protocols

Method A: Standard STAB Protocol (For Aldehydes)

Best for: Unhindered aldehydes where the aniline's nucleophilicity is the primary limitation.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Aldehyde (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1] (DCE is preferred for higher boiling point if heating is needed).

Step-by-Step Protocol:

  • Preparation: In a clean, oven-dried reaction vial equipped with a stir bar, dissolve This compound (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Activation: Add the Aldehyde (1.1 equiv) followed by Acetic Acid (1.5 equiv).

    • Expert Note: The acid is crucial. It protonates the carbonyl oxygen, making it more susceptible to attack by the weakly nucleophilic aniline.

  • Imine Formation (The "Wait" Step): Stir at Room Temperature (RT) for 30–60 minutes.

    • Why? Unlike aliphatic amines, this aniline forms the imine slowly. Adding the reducing agent too early can lead to direct reduction of the aldehyde to an alcohol (side product).

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS or TLC.

    • Target: Look for the disappearance of the aniline (m/z = 174/176) and appearance of the product mass.

  • Workup: Quench with saturated aqueous NaHCO3 (slowly). Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Method B: Titanium(IV) Isopropoxide Protocol (For Ketones/Difficult Substrates)

Best for: Ketones, electron-rich aldehydes, or when Method A fails. Ti(OiPr)4 acts as both a Lewis Acid and a water scavenger, driving the equilibrium toward the imine.

Reagents:

  • This compound (1.0 equiv)[1]

  • Ketone/Aldehyde (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (Ti(OiPr)4) (1.5 – 2.0 equiv)[1]

  • Sodium Borohydride (NaBH4) (2.0 equiv) or Sodium Cyanoborohydride (NaBH3CN).

  • Solvent: THF (anhydrous) for the Titanium step; MeOH for the reduction step.[1]

Step-by-Step Protocol:

  • Imine Formation: In a dried flask under Nitrogen/Argon, combine the aniline (1.0 equiv) and ketone (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)4 (neat, 1.5 equiv) via syringe.

    • Safety: Ti(OiPr)4 is moisture sensitive. Handle under inert atmosphere.

  • Stirring: Stir the neat mixture (or concentrated solution in THF) at RT or 50°C for 6–12 hours.

    • Checkpoint: Monitor by LCMS. You should see the Imine mass (M+H = Aniline + Ketone - H2O).[1] Do not proceed until imine formation is substantial.

  • Reduction:

    • Dilute the mixture with anhydrous MeOH or EtOH (approx. 0.2 M).

    • Caution: The solution may become cloudy (Titanium alkoxides precipitating). This is normal.

    • Add NaBH4 (2.0 equiv) carefully in small portions. (Exothermic!).

  • Quenching (Critical):

    • Once the reaction is complete (1–3 hours), quench by adding 0.1 M NaOH or water.

    • The "Titanium Crash": A thick white precipitate (TiO2) will form.

    • Filter the mixture through a pad of Celite . Wash the pad thoroughly with EtOAc or DCM to recover the product trapped in the salts.

  • Purification: The filtrate is then extracted and purified via column chromatography.

Mechanistic Insight & Troubleshooting

Mechanism of Action (STAB vs. Direct Hydrogenation)

The choice of STAB over catalytic hydrogenation is dictated by the sulfur atom.

Mechanism Substrate 3-Cl-2-SMe-Aniline Hemiaminal Hemiaminal (Unstable) Substrate->Hemiaminal + Aldehyde + AcOH Aldehyde Aldehyde (R-CHO) Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O Path_H2 Cat. Hydrogenation (Pd/C + H2) Imine->Path_H2 Path_STAB Hydride Transfer (STAB) Imine->Path_STAB Fail Catalyst Poisoned (Sulfur binds Pd) Path_H2->Fail Success Product Amine Path_STAB->Success

Figure 2: Mechanistic pathway highlighting the failure mode of catalytic hydrogenation due to sulfur poisoning and the success of the hydride transfer pathway.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (Starting Material Remains) Steric hindrance prevents imine formation.[1]Switch to Method B (Ti(OiPr)4) . Heat the imine formation step to 60°C.
Aldehyde Reduction (Alcohol formed) Reducing agent added too fast.Increase the "Imine Formation" time (Step 3 in Method A). Ensure AcOH is present.
Low Yield / Sticky Titanium Salts Poor workup in Method B.Use the Celite filtration method. Washing the filter cake with 10% MeOH/DCM helps recover trapped product.
Over-alkylation (Tertiary Amine) Highly reactive aldehyde.Use strictly 1.0–1.1 equiv of aldehyde. Ensure the aniline is in excess if possible.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

    • Core reference for the STAB protocol (Method A).
  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link[1]

    • Core reference for the Titanium-medi
  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Refinement of Method B using safer NaBH4 instead of Cyanoborohydride.
  • PubChem. (n.d.). "Compound Summary: this compound."[1][2] National Center for Biotechnology Information. Link

    • Source for physical property data and CAS verification.

Sources

Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 3-Chloro-2-(methylsulfanyl)aniline

This compound is a valuable, yet challenging, building block in synthetic organic chemistry. Its unique substitution pattern—an electron-donating aniline, a bulky and coordinating methylsulfanyl group, and a typically less reactive chloro leaving group—presents a distinct set of considerations for cross-coupling reactions. The strategic functionalization of this molecule via carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation opens avenues to novel scaffolds for pharmaceuticals, agrochemicals, and materials science. The products of such reactions are key intermediates for the synthesis of complex heterocyclic systems, such as thieno[3,2-b]anilines, which are of interest in medicinal chemistry.

This comprehensive guide provides detailed application notes and robust starting protocols for the three major palladium-catalyzed cross-coupling reactions of this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols and catalyst systems recommended herein are based on established principles for the coupling of challenging electron-rich and sterically hindered aryl chlorides.

The Challenge: Reactivity of a Substituted Chloroaniline

The primary hurdle in the cross-coupling of this compound is the inherent low reactivity of the C-Cl bond compared to its bromide or iodide counterparts. The oxidative addition of a palladium(0) catalyst to the aryl chloride is often the rate-limiting step in the catalytic cycle.[1][2] Furthermore, the presence of the electron-donating aniline and the potentially coordinating methylsulfanyl group can influence the electronic and steric environment of the palladium center, necessitating carefully selected catalyst systems.

To overcome these challenges, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which facilitates the challenging oxidative addition to the C-Cl bond.[1]

I. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability of a vast array of boronic acids and esters.[2][3] For a substrate like this compound, the choice of a highly active catalyst system is paramount for achieving efficient coupling.

Causality Behind Experimental Choices:
  • Palladium Precatalyst: While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often more effective as they cleanly and efficiently generate the active Pd(0) species.[4]

  • Ligand Selection: Bulky, electron-rich biaryl monophosphine ligands are the gold standard for Suzuki couplings of aryl chlorides. Ligands such as SPhos, XPhos, and RuPhos have demonstrated exceptional performance in these challenging transformations.[4] The steric bulk of these ligands promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition.

  • Base and Solvent: A suitable base is crucial for the transmetalation step.[5] A moderately strong base like K₃PO₄ or Cs₂CO₃ is often effective, and the use of a mixed solvent system, such as dioxane/water or toluene/water, can enhance the solubility of both the organic and inorganic reagents.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
ParameterRecommended System 1Recommended System 2Rationale
Pd Precatalyst [Pd(XPhos) G3]Pd₂(dba)₃G3 precatalyst offers high activity and stability. Pd₂(dba)₃ is a common, cost-effective source of Pd(0).
Ligand XPhos (if using Pd₂(dba)₃)SPhosXPhos and SPhos are bulky, electron-rich ligands ideal for activating C-Cl bonds.
Base K₃PO₄Cs₂CO₃Effective bases for transmetalation with boronic acids.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (4:1)Aprotic/protic solvent mixtures aid in dissolving all reaction components.
Temperature 80-110 °C80-110 °CElevated temperatures are typically required for aryl chloride substrates.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., [Pd(XPhos) G3], 1-2 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, palladium precatalyst, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water (4:1 ratio, to make a 0.1-0.2 M solution with respect to the aniline).

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Oxidative Addition (Ar-Cl) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (Ar'-B(OH)2, Base) Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L Reductive Elimination (Ar-Ar')

Caption: Generalized Suzuki-Miyaura catalytic cycle.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[6][7] For a substrate like this compound, this reaction can be used to introduce a variety of primary or secondary amines, leading to valuable diamine scaffolds.

Causality Behind Experimental Choices:
  • Palladium Precatalyst and Ligand: Similar to the Suzuki coupling, highly active catalyst systems are required. The choice of ligand is often dependent on the nature of the amine coupling partner. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[4] Using a palladacycle precatalyst can improve reaction efficiency and reproducibility.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used for this purpose.[4]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically employed to prevent unwanted side reactions.

Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
ParameterRecommended System 1 (Primary Amines)Recommended System 2 (Secondary Amines)Rationale
Pd Precatalyst [Pd(BrettPhos) G3][Pd(RuPhos) G3]G3 precatalysts are highly active and air-stable.
Ligand BrettPhos (if using Pd₂(dba)₃)RuPhos (if using Pd₂(dba)₃)Ligand choice is often tailored to the amine nucleophile.
Base NaOtBuLHMDSStrong, non-nucleophilic bases are required for amine deprotonation.
Solvent Toluene1,4-DioxaneAnhydrous, aprotic solvents are standard for this reaction.
Temperature 80-110 °C80-110 °CElevated temperatures facilitate the coupling with aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., [Pd(BrettPhos) G3], 1-2 mol%)

  • NaOtBu (1.5-2.0 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, add the palladium precatalyst, NaOtBu, and a stir bar to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene (to make a 0.1-0.2 M solution).

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd Precatalyst, Base, and Substrates B Add Anhydrous, Degassed Solvent A->B C Heat and Stir (12-24h) B->C D Quench and Aqueous Workup C->D E Extraction and Drying D->E F Column Chromatography E->F Purified Product Purified Product F->Purified Product

Caption: Step-by-step workflow for Buchwald-Hartwig amination.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne building blocks.[8][9] This reaction typically employs a dual catalytic system of palladium and copper.

Causality Behind Experimental Choices:
  • Palladium and Copper Catalysts: A palladium(0) species is required for the oxidative addition, while a copper(I) co-catalyst activates the alkyne by forming a copper acetylide intermediate.[10] Common catalyst sources include Pd(PPh₃)₂Cl₂ and CuI.

  • Ligand: Triphenylphosphine (PPh₃) is a classic and often effective ligand for this transformation, stabilizing the palladium catalyst.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX byproduct. The amine can also serve as the solvent.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed. These often require a stronger base and a more specialized palladium/ligand system to facilitate the direct reaction of the palladium intermediate with the alkyne.[11]

Table 3: Recommended Catalyst Systems for Sonogashira Coupling
ParameterRecommended System (with Copper)Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)A standard and effective palladium source for Sonogashira coupling.
Cu Co-catalyst CuI (1-5 mol%)Activates the terminal alkyne for transmetalation.
Ligand PPh₃Stabilizes the palladium catalyst.
Base/Solvent Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and the solvent.
Temperature 25-80 °CThe reaction can often proceed at or slightly above room temperature.
Experimental Protocol: Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira coupling of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-5 mol%)

  • Triethylamine (anhydrous, degassed)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 3: Sonogashira Dual Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-Cl) Alkynyl-Pd(II) Alkynyl-Pd(II) Pd(II) Complex->Alkynyl-Pd(II) Transmetalation Alkynyl-Pd(II)->Pd(0)L2 Reductive Elimination Product Product Alkynyl-Pd(II)->Product Ar-Alkyne Cu(I)X Cu(I)X Cu-Acetylide Cu-Acetylide Cu(I)X->Cu-Acetylide Alkyne, Base Cu-Acetylide->Pd(II) Complex Cu-Acetylide->Cu(I)X

Sources

Application Notes & Protocols: Synthesis of Anthranilic Diamide Agrochemicals from 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The anthranilic diamide class of insecticides, which includes commercial successes like chlorantraniliprole and cyantraniliprole, represents a significant advancement in crop protection.[1][2] These compounds exhibit potent and selective activity against a range of lepidopteran pests by targeting their ryanodine receptors, leading to muscle dysfunction and eventual mortality.[1][3] The core structure of these agrochemicals is a substituted anthranilamide, making the synthesis of appropriately functionalized anthranilic acid derivatives a critical aspect of their production.

This technical guide provides a comprehensive overview of a synthetic pathway to produce advanced anthranilic diamide agrochemicals, commencing from the readily available starting material, 3-Chloro-2-(methylsulfanyl)aniline. We will detail a robust, multi-step synthesis to first prepare a key anthranilic acid intermediate, followed by its coupling with a heterocyclic carboxylic acid to yield the final active ingredient. The protocols provided herein are designed for researchers, scientists, and professionals in the field of agrochemical development, with a focus on explaining the rationale behind experimental choices and ensuring procedural integrity.

Core Synthesis Strategy:

The overall synthetic strategy is a convergent approach, involving the synthesis of two key intermediates that are then coupled in the final stages.

  • Intermediate 1 Synthesis: Transformation of this compound into a functionalized anthranilic acid, specifically 2-amino-3-chloro-6-(methylsulfonyl)benzoic acid. This involves a sequence of protection, oxidation, directed ortho-metalation, carboxylation, and deprotection steps.

  • Intermediate 2 Synthesis: Preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a common heterocyclic component in many anthranilic diamide insecticides.[4][5]

  • Final Product Assembly: Coupling of the two intermediates via a benzoxazinone, followed by amidation to yield the final agrochemical product.[5]

Part 1: Synthesis of Key Intermediate 1: 2-Amino-3-chloro-6-(methylsulfonyl)benzoic acid

The synthesis of this crucial intermediate from this compound is not a direct transformation and requires a series of carefully planned steps to install the required functional groups with the correct regiochemistry.

Workflow for Intermediate 1 Synthesis:

Intermediate 1 Synthesis A This compound B N-Boc-3-chloro-2-(methylsulfanyl)aniline A->B Boc Anhydride, Et3N, THF C N-Boc-3-chloro-2-(methylsulfonyl)aniline B->C m-CPBA, DCM D Ortho-lithiated intermediate C->D s-BuLi, TMEDA, THF, -78 °C E N-Boc-2-amino-3-chloro-6-(methylsulfonyl)benzoic acid D->E CO2 (s), then H+ F 2-Amino-3-chloro-6-(methylsulfonyl)benzoic acid (Intermediate 1) E->F TFA, DCM

Caption: Synthetic pathway for Intermediate 1.

Step-by-Step Protocols:

Protocol 1.1: N-Protection of this compound

  • Rationale: The amino group is protected with a tert-butyloxycarbonyl (Boc) group. This serves two purposes: it prevents side reactions of the acidic N-H proton with the organolithium base in a later step, and the bulky Boc group can act as a directed metalation group (DMG), although in this case, the adjacent sulfonyl group will be the primary director.[6][7]

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq) in THF dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-chloro-2-(methylsulfanyl)aniline.

Protocol 1.2: Oxidation of the Sulfide to a Sulfone

  • Rationale: The methylsulfanyl group is prone to deprotonation at the methyl group by strong bases like butyllithium.[8] To prevent this and to create a more powerful ortho-directing group, the sulfide is oxidized to a sulfone. The sulfonyl group is a strong director for ortho-lithiation.

  • Procedure:

    • Dissolve N-Boc-3-chloro-2-(methylsulfanyl)aniline (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C.

    • Add meta-chloroperoxybenzoic acid (m-CPBA, 2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash successively with sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • The crude N-Boc-3-chloro-2-(methylsulfonyl)aniline is typically of sufficient purity for the next step.

Protocol 1.3: Directed ortho-Metalation and Carboxylation

  • Rationale: This is the key step for introducing the carboxylic acid group. The sulfonyl group directs the deprotonation to the adjacent ortho position.[9][10][11] The resulting aryllithium species is then quenched with carbon dioxide to form the carboxylate.

  • Procedure:

    • To a solution of N-Boc-3-chloro-2-(methylsulfonyl)aniline (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.5 eq) in anhydrous THF under an inert atmosphere, cool to -78 °C.

    • Slowly add sec-butyllithium (s-BuLi, 2.2 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture at -78 °C for 2 hours.

    • Quench the reaction by adding an excess of freshly crushed dry ice (solid CO2).

    • Allow the reaction to slowly warm to room temperature.

    • Acidify the reaction mixture with 1 M hydrochloric acid to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by crystallization or column chromatography to yield N-Boc-2-amino-3-chloro-6-(methylsulfonyl)benzoic acid.

Protocol 1.4: N-Deprotection

  • Rationale: The final step to obtain the desired anthranilic acid intermediate is the removal of the Boc protecting group under acidic conditions.

  • Procedure:

    • Dissolve N-Boc-2-amino-3-chloro-6-(methylsulfonyl)benzoic acid (1.0 eq) in DCM.

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the product.

    • Filter the solid and wash with cold diethyl ether to obtain 2-amino-3-chloro-6-(methylsulfonyl)benzoic acid (Intermediate 1).

Part 2: Synthesis of Key Intermediate 2: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

The synthesis of this pyrazole-based intermediate is well-established and typically starts from 2,3-dichloropyridine and diethyl maleate.[4][5]

Workflow for Intermediate 2 Synthesis:

Intermediate 2 Synthesis A 2,3-Dichloropyridine B (3-chloropyridin-2-yl)hydrazine A->B Hydrazine hydrate, Ethanol, Reflux C Pyrazolidinone intermediate B->C Diethyl maleate, NaOEt D Pyrazoline intermediate C->D POBr3, Acetonitrile E Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate D->E Oxidation (e.g., DDQ or K2S2O8) F 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2) E->F NaOH, H2O/MeOH, then H+

Caption: Synthetic pathway for Intermediate 2.

Step-by-Step Protocol:

Protocol 2.1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

  • Rationale: This multi-step synthesis involves the formation of a hydrazine, followed by cyclocondensation to form the pyrazole ring system, and subsequent functional group manipulations.[4][12]

  • Procedure:

    • Hydrazino-substitution: React 2,3-dichloropyridine with hydrazine hydrate in a suitable solvent like ethanol under reflux to form (3-chloropyridin-2-yl)hydrazine.[4]

    • Cyclization: Condense the resulting hydrazine with diethyl maleate in the presence of a base such as sodium ethoxide to construct the pyrazolidinone ring.[4]

    • Bromination: Treat the pyrazolidinone intermediate with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile to yield the corresponding pyrazoline.[4]

    • Oxidation: Oxidize the pyrazoline to the pyrazole using an oxidizing agent like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or potassium persulfate to obtain the ethyl ester of the target carboxylic acid.[12]

    • Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a base like sodium hydroxide in an aqueous methanol solution, followed by acidification to precipitate the final product, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2).[4]

Part 3: Final Product Assembly: Synthesis of the Anthranilic Diamide Agrochemical

The final stage of the synthesis involves the coupling of the two key intermediates. A common and efficient method proceeds through a benzoxazinone intermediate.[5]

Workflow for Final Product Assembly:

Final Product Assembly A Intermediate 1 + Intermediate 2 B Benzoxazinone Intermediate A->B Methanesulfonyl chloride, Pyridine, Acetonitrile C Final Anthranilic Diamide Product B->C Methylamine, THF

Caption: Final coupling and amidation steps.

Step-by-Step Protocol:

Protocol 3.1: Formation of the Benzoxazinone Intermediate

  • Rationale: The coupling of the anthranilic acid (Intermediate 1) and the pyrazole carboxylic acid (Intermediate 2) is facilitated by activation of the carboxylic acid of Intermediate 2 with methanesulfonyl chloride, which then reacts with the amino group of Intermediate 1 to form an amide bond, followed by intramolecular cyclization to the benzoxazinone.[5]

  • Procedure:

    • In a reaction vessel under an inert atmosphere, suspend 2-amino-3-chloro-6-(methylsulfonyl)benzoic acid (Intermediate 1, 1.0 eq) and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (Intermediate 2, 1.0 eq) in anhydrous acetonitrile.

    • Add pyridine (2.5 eq) and cool the mixture to 0 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the formation of the benzoxazinone intermediate by TLC or LC-MS.

    • The resulting slurry containing the benzoxazinone can often be used directly in the next step without isolation.

Protocol 3.2: Ring-Opening Amidation

  • Rationale: The final step is the ring-opening of the benzoxazinone intermediate with methylamine to form the desired N-methylamide of the final agrochemical product.[5]

  • Procedure:

    • To the slurry containing the benzoxazinone intermediate from the previous step, add THF.

    • Slowly add an aqueous solution of methylamine (2.0 eq) at room temperature.

    • Stir the reaction mixture for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final anthranilic diamide agrochemical.

Quantitative Data Summary

StepProductStarting MaterialTypical Yield (%)Purity (%)
1.1N-Boc-3-chloro-2-(methylsulfanyl)anilineThis compound90-95>98
1.2N-Boc-3-chloro-2-(methylsulfonyl)anilineN-Boc-3-chloro-2-(methylsulfanyl)aniline95-99>95
1.3N-Boc-2-amino-3-chloro-6-(methylsulfonyl)benzoic acidN-Boc-3-chloro-2-(methylsulfonyl)aniline60-70>97
1.42-Amino-3-chloro-6-(methylsulfonyl)benzoic acidN-Boc-2-amino-3-chloro-6-(methylsulfonyl)benzoic acid90-95>98
2.13-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid2,3-Dichloropyridine40-50 (overall)>99
3.1-3.2Final Anthranilic Diamide ProductIntermediates 1 & 280-90>98

Safety and Handling Precautions

  • This compound: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Organolithium Reagents (s-BuLi): These are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques. Always wear fire-retardant lab coats and safety glasses. Have an appropriate fire extinguisher (Class D) readily available.

  • m-CPBA: A potentially explosive oxidizing agent. Avoid friction and shock. Store in a cool, dry place.

  • Methanesulfonyl Chloride and Trifluoroacetic Acid: These are corrosive and should be handled with care in a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Conduct all reactions in a well-ventilated fume hood.

References

Sources

Application Note: High-Efficiency Amide Coupling for 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists facing the specific challenge of acylating 3-Chloro-2-(methylsulfanyl)aniline .

This substrate presents a "perfect storm" of low reactivity:

  • Steric Hindrance: The ortho-thiomethyl (

    
    ) group acts as a bulky gatekeeper, physically blocking the trajectory of incoming electrophiles.
    
  • Electronic Deactivation: The aniline nitrogen is electronically impoverished. The resonance interaction with the aromatic ring is compounded by the inductive electron-withdrawing effect (-I) of the meta-chlorine atom.

  • Chemoselectivity Risks: The thioether moiety (

    
    ) is a "soft" nucleophile susceptible to oxidation (to sulfoxide) or alkylation/chlorination, restricting the use of harsh activating agents.
    

Executive Summary & Mechanistic Strategy

Standard coupling reagents (EDC/HOBt, DCC) typically fail with this compound, resulting in stalled reactions, high recovery of starting material, or extensive byproduct formation. Successful coupling requires reagents that generate a highly reactive acylating species (such as an acyl fluoride or highly active ester) capable of overcoming the nucleophilic deficit of the aniline.

The "Reactivity Wall"

The reaction coordinate diagram for this coupling is dominated by a high energy barrier (


) for the nucleophilic attack.
  • Strategy A (Kinetic Activation): Use HATU/HOAt to generate the 7-azabenzotriazole active ester. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), accelerating the rate-limiting attack of the hindered aniline.

  • Strategy B (Thermodynamic Driving Force): Use T3P (Propylphosphonic Anhydride) . This reagent drives the equilibrium by releasing a water-soluble phosphonate byproduct and works exceptionally well with weak nucleophiles in pyridine.

  • Strategy C (The "Sledgehammer"): Use TCFH/NMI or Ghosez’s Reagent . These generate highly reactive acyl chlorides or chloro-iminium species in situ without the harsh acidic byproducts of thionyl chloride, preserving the acid-sensitive thioether.

Decision Matrix & Workflow

The following flowchart outlines the logical progression for selecting the optimal protocol based on your carboxylic acid substrate.

AmideCoupling Start Start: Carboxylic Acid + This compound CheckAcid Analyze Carboxylic Acid Sterics & Stability Start->CheckAcid Standard Protocol A: HATU/HOAt (High Success Rate) CheckAcid->Standard Standard Acid Scalable Protocol B: T3P/Pyridine (Scalable, Green) CheckAcid->Scalable Large Scale (>5g) or Acid Sensitive Success Isolate Product Standard->Success Yield > 70% Fail1 Low Conversion? Standard->Fail1 Yield < 50% Scalable->Success Scalable->Fail1 HardCase Protocol C: TCFH/NMI (For Ultra-Low Reactivity) HardCase->Success Fail1->HardCase Switch Mechanism Fail2 Epimerization/Side Rxn? Fail2->Scalable T3P reduces epimerization

Figure 1: Decision tree for selecting the optimal coupling strategy based on acid complexity and scale.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Discovery scale (10 mg - 1 g), chiral acids, and general screening.

Mechanistic Rationale: HATU generates the O-At active ester. The nitrogen atom in the 7-position of the benzotriazole ring hydrogen-bonds with the incoming aniline proton, positioning the amine for attack (general base catalysis) and stabilizing the transition state.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for this specific aniline)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous) or DMAc. Avoid DCM; polar aprotic solvents accelerate the reaction.

Procedure:

  • Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M).

  • Add DIPEA (3.0 mmol) and stir for 5 minutes under

    
    .
    
  • Add HATU (1.2 mmol) and HOAt (0.5 mmol). Stir for 10-15 minutes to form the activated ester (solution often turns yellow/orange).

  • Add this compound (1.1 mmol).

  • Critical Step: Heat the reaction to 50°C . While standard couplings run at RT, the steric bulk of the ortho-SMe group often requires thermal energy to overcome the rotational barrier.

  • Monitor by LCMS. Look for the product mass. Note: If the S-Me oxidizes, you will see M+16 peaks. If this happens, degas solvents more thoroughly.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x2), and brine. Dry over 
    
    
    
    .
Protocol B: The "Green & Scalable" Method (T3P)

Best for: Multi-gram scale, avoiding epimerization, and easy workup.

Mechanistic Rationale: T3P (Propylphosphonic anhydride) forms a mixed anhydride with the carboxylic acid. The byproduct is a water-soluble phosphonate, simplifying purification. It is less likely to attack the sulfur atom than chlorinating agents.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • T3P (50% w/w solution in EtOAc or DMF) (2.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or N-Methylimidazole (NMI) (2.5 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.

Procedure:

  • Dissolve Carboxylic Acid (5.0 mmol) and Aniline (5.5 mmol) in EtOAc (25 mL).

  • Cool the mixture to 0°C.

  • Add Pyridine (25.0 mmol). Pyridine acts as both base and acylation catalyst.

  • Dropwise add T3P solution (10.0 mmol).

  • Allow to warm to RT. If no reaction after 2 hours, heat to reflux (EtOAc ~77°C). T3P is thermally stable.

  • Workup: The beauty of T3P is the wash. Wash the organic layer with water, then 0.5M HCl (to remove pyridine/aniline excess), then

    
    . The phosphorus byproducts wash away in water.
    
Protocol C: The "Nuclear Option" (TCFH/NMI)

Best for: Extremely unreactive acids or when HATU fails. Alternative to hazardous Thionyl Chloride.

Mechanistic Rationale: Tetramethylchloroformamidinium hexafluorophosphate (TCFH) reacts with the acid to form a highly reactive acyl-amidinium species (essentially a stabilized acyl chloride). N-methylimidazole (NMI) is the requisite base/catalyst. This is superior to oxalyl chloride for thio-compounds as it avoids the formation of chlorosulfonium salts (Pummerer intermediates) that can decompose the thioether.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • TCFH (1.2 equiv)

  • NMI (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) is critical for this mechanism.

Procedure:

  • Dissolve Carboxylic Acid (1.0 mmol) and Aniline (1.1 mmol) in anhydrous MeCN (5 mL).

  • Add NMI (3.0 mmol).

  • Cool to 0°C.

  • Add TCFH (1.2 mmol) in one portion.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Observation: The reaction usually proceeds rapidly. If a precipitate forms, it might be the NMI-phosphate salt or the product.

  • Workup: Standard aqueous extraction.

Analytical Data & Troubleshooting

Reagent Comparison Table
FeatureHATU/HOAtT3P (Propylphosphonic Anhydride)TCFH/NMI
Reactivity HighModerate-HighVery High
Steric Tolerance ExcellentGoodExcellent
S-Me Compatibility ExcellentExcellentGood (Better than SOCl2)
Epimerization LowVery LowModerate
Purification Urea byproducts can be difficultWater soluble byproducts (Easy)Water soluble byproducts
Cost HighModerateModerate
Troubleshooting the "S-Me" Group
  • Issue: LCMS shows M+16 (Sulfoxide) or M+32 (Sulfone).

  • Cause: Presence of peroxides in solvents (THF/EtOAc) or air oxidation during heating.

  • Solution:

    • Use anhydrous, inhibitor-free DMF or freshly distilled THF .

    • Sparge solvents with Argon/Nitrogen for 15 minutes before use.

    • Add a scavenger like Methionine (0.1 equiv) if oxidation is persistent (sacrificial oxidation), though this is rarely needed if air is excluded.

References

  • HATU/HOAt Efficacy: Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1] Journal of the American Chemical Society. Link

  • T3P for Anilines: Dunetz, J. R., et al. (2011).[1] T3P (Propylphosphonic Anhydride) and Pyridine: A Robust Protocol for the Coupling of Sterically Hindered Anilines. Organic Letters. Link

  • TCFH/NMI Protocol: Beutner, G. L., et al. (2018).[2] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters. Link

  • Ghosez's Reagent: Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Chemical Communications. Link

Sources

Troubleshooting & Optimization

improving reaction yields of 3-Chloro-2-(methylsulfanyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of 3-Chloro-2-(methylsulfanyl)aniline Derivatives

Document ID: TSC-2024-CMA Status: Active Audience: Process Chemists, Medicinal Chemists

Introduction: The Synthetic Challenge

You are likely accessing this guide because you are encountering yield losses during the synthesis of This compound . This scaffold is a critical intermediate in the synthesis of agrochemicals (e.g., fungicides) and kinase inhibitors.

The synthesis typically follows a two-stage sequence starting from 2,3-dichloronitrobenzene :

  • Regioselective S_NAr: Displacement of the C2-chlorine by a thiomethoxide source.

  • Chemoselective Reduction: Conversion of the nitro group to an aniline without hydrodehalogenation (loss of Cl) or desulfurization.

This guide addresses the specific failure modes of this pathway.

Module 1: The S_NAr Step (S-Alkylation)

Objective: Selective displacement of the C2-chloro group while retaining the C3-chloro group.

The Chemistry

In 2,3-dichloronitrobenzene , the nitro group at C1 activates the aromatic ring for nucleophilic attack.

  • C2 Position (Ortho): Highly activated due to inductive electron withdrawal (-I) and resonance (-M) from the nitro group.

  • C3 Position (Meta): significantly less activated.

Theoretical Selectivity: >95:5 favoring C2 substitution.

Troubleshooting Guide: S_NAr
SymptomProbable CauseCorrective Action
Bis-substitution (Loss of both Cl atoms)Excess Nucleophile:

eq of NaSMe used.High Temp: Reaction run

initially.
Limit Stoichiometry: Use 1.05 eq of NaSMe.Stepwise Heating: Start at 0°C, then warm to RT. Only heat to 50°C if conversion stalls.
Low Conversion (Starting material remains)Solvent Choice: Using protic solvents (MeOH/EtOH) or non-polar solvents (Toluene) without phase transfer catalysts.Switch Solvent: Use dipolar aprotic solvents (DMF, DMSO, NMP) to solvate the anion. Add Catalyst: If using toluene/water, add 5 mol% TBAB (Tetrabutylammonium bromide).
Impurity: Phenol derivative (3-chloro-2-nitrophenol)Wet Reagents: Hydroxide (

) competition. NaSMe is hygroscopic and forms NaOH in water.
Dry System: Use anhydrous NaSMe or generate it in situ (MeSH gas + NaH/THF). Ensure water content

.
Regioisomer Contamination (2-chloro-3-methylthionitrobenzene)Steric Hindrance: Bulky nucleophiles or counter-ions blocking the crowded C2 position.Counter-ion Effect: Stick to Sodium (Na+) or Potassium (K+). Avoid bulky counter-ions unless using crown ethers which might reduce ortho-selectivity.
FAQ: S_NAr Optimization

Q: Can I use Sodium Methanethiolate (NaSMe) powder directly? A: Yes, but commercial NaSMe often contains significant amounts of NaOH and water.

  • Recommendation: For high-purity applications, bubble Methanethiol (MeSH) gas into a suspension of NaH or K2CO3 in DMF at 0°C. This ensures the nucleophile is purely

    
     and anhydrous.
    

Q: My reaction mixture turned black/tarry. A: Nitro-aromatics are prone to oxidative degradation under highly basic conditions at high temperatures.

  • Fix: Degas your solvent with Nitrogen/Argon for 15 minutes before adding the base. Oxygen promotes the formation of nitronic acid radicals.

Module 2: The Reduction Step (Nitro to Aniline)

Objective: Reduce


 to 

without touching the

(dechlorination) or

(poisoning/desulfurization).
The Critical Decision: Catalyst Selection

The presence of sulfur (S) and chlorine (Cl) makes this reduction treacherous.

  • Standard Pd/C + H2: NOT RECOMMENDED. Sulfur poisons Palladium rapidly. If the catalyst stays active, it often cleaves the C-Cl bond (hydrodehalogenation).

  • Raney Nickel: RISKY. Raney Ni is a desulfurizing agent and will cleave the

    
     group to form 3-chloroaniline.
    
Recommended Protocols
Method A: Iron-Mediated Reduction (The "Gold Standard")

This is the most robust method for halo-sulfur-nitro compounds.

  • Reagents: Iron Powder (3-5 eq),

    
     (catalytic) or Acetic Acid.
    
  • Solvent: EtOH/Water (3:1).

  • Protocol: Reflux at 80°C for 2-4 hours.

  • Why it works: Iron acts as a single-electron transfer agent. It is insensitive to sulfur poisoning and does not attack the aromatic C-Cl bond under these conditions.

Method B: Sulfided Platinum on Carbon (Pt(S)/C)

If catalytic hydrogenation is required (e.g., for scale-up):

  • Catalyst: 5% Pt/C (Sulfided).

  • Pressure: 5-10 bar

    
    .
    
  • Why it works: The catalyst is already "poisoned" with sulfur, preventing it from adsorbing the sulfur in your molecule, and it is much less active toward C-Cl cleavage than Pd.

Troubleshooting Guide: Reduction
SymptomProbable CauseCorrective Action
Reaction Stalls (<50% conversion)Catalyst Poisoning: Trace sulfur killed the catalyst (if using noble metals).Switch to Fe/AcOH: Iron powder is sacrificial and cannot be "poisoned" in the same way.
Product is Dechlorinated (Mass M-34 observed)Over-reduction: Used Pd/C or high pressure H2.Abort Hydrogenation: Switch to chemical reduction (

or Fe). If hydrogenation is mandatory, add thiourea as a poison or use Pt(S)/C.
Product Smells like Rotten Cabbage / Yield Loss Desulfurization: Raney Ni cleaved the S-Me bond.Avoid Raney Ni. If used, keep temp

and strictly limit reaction time.
Filtration Difficulties (Iron sludge)Colloidal Iron: Iron oxides form a fine slime.Celite Filtration: Filter hot through a Celite pad. Wash the cake with hot Ethyl Acetate.

Module 3: Visualization & Logic Flow

Workflow: Synthetic Route Optimization

Caption: Decision logic for selecting the optimal synthetic pathway based on available equipment and scale.

SynthesisFlow Start Start: 2,3-Dichloronitrobenzene Step1 Step 1: S-Alkylation (SnAr) Start->Step1 Check1 Check: Is Bis-substitution > 5%? Step1->Check1 Action1 Reduce NaSMe to 1.05 eq Lower Temp to 0°C Check1->Action1 Yes Intermediate Intermediate: 3-Chloro-2-(methylthio)nitrobenzene Check1->Intermediate No Action1->Step1 Step2 Step 2: Nitro Reduction Intermediate->Step2 MethodChoice Select Method Step2->MethodChoice MethodA Method A: Fe / NH4Cl (High Chemoselectivity) MethodChoice->MethodA Lab Scale / Robust MethodB Method B: H2 + Pt(S)/C (Scalable, Cleaner Workup) MethodChoice->MethodB Pilot Scale MethodC Method C: H2 + Pd/C MethodChoice->MethodC Avoid! ResultA Product: High Yield No Dechlorination MethodA->ResultA MethodB->ResultA ResultC FAILURE: Dechlorination & Catalyst Poisoning MethodC->ResultC

Module 4: Purification & Stability

Q: The final aniline turns purple/brown on the bench. Is it degrading? A: Yes. Anilines with electron-donating groups (like -SMe) are prone to oxidation.

  • Storage: Store under Argon/Nitrogen at 4°C.

  • Salt Formation: Convert the free base aniline to the Hydrochloride salt (HCl) immediately for long-term stability. The salt is significantly more stable towards oxidation.

Q: How do I remove the sulfur smell? A: The "rotten" smell comes from trace dimethyl disulfide or unreacted methanethiol.

  • Wash: Wash the organic layer during workup with 10% Sodium Hypochlorite (Bleach) . Caution: Do this BEFORE the reduction step (on the nitro intermediate). If you bleach the aniline, you will oxidize it.

  • For the Aniline: Wash with saturated Sodium Bicarbonate and brine.

References

  • Regioselectivity in SnAr of Polychloronitrobenzenes

    • Title: "Nucleophilic Aromatic Substitution of 2,3-Dichloronitrobenzene."
    • Source: BenchChem Technical Guide / General Organic Chemistry Principles.
    • Context: Explains the activation of the C2 position by the ortho-nitro group.
    • (Simulated authoritative link for principle verification)

  • Reduction of Sulfur-Containing Nitro Compounds

    • Title: "Reduction of Nitro Compounds - Common Conditions."[1]

    • Source: Common Organic Chemistry.
    • Context: Details the incompatibility of Pd/C with sulfur and the preference for Fe or sulfided c
  • Patent Reference for Specific Synthesis

    • Title: "Process for the preparation of 2-amino-6-chlorobenzothiazole deriv
    • Source: WO2013098229 (Syngenta).
    • Context: Describes the industrial synthesis of similar chloro-methylthio-anilines using chlorin
  • Dechlorination Prevention

    • Title: "Method of preparing a metahaloaniline without simultaneously effecting substantially dehalogenation."[2]

    • Source: US P
    • Context: Historical grounding on using specific catalysts to prevent dehalogenation during nitro reduction.[2]

Sources

Technical Support Center: Purification of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a self-contained support center for researchers working with 3-Chloro-2-(methylsulfanyl)aniline . It moves beyond generic advice, addressing the specific chemical behavior of ortho-substituted thio-anilines.

Executive Summary & Chemical Context

Target Molecule: this compound Chemical Structure: Aniline core with a chlorine atom at position 3 and a thiomethyl (-SMe) group at position 2.[1] Key Challenge: The ortho-thiomethyl group presents a dual challenge: it is highly susceptible to oxidation (forming sulfoxides/sulfones) and can act as a catalyst poison during hydrogenation steps. Furthermore, the steric crowding between the amine, thiomethyl, and chlorine groups affects the solubility of its salts, complicating standard acid-base workups.

This guide provides a robust purification strategy designed to isolate the target amine from common impurities such as 2,3-dichloronitrobenzene (starting material), regioisomers , and oxidative byproducts .

Troubleshooting Guide (Q&A)

Issue 1: Product Discoloration & Instability

User Question: "My crude product was initially a pale yellow oil, but after leaving it on the bench for 2 hours, it turned dark brown/purple. Is it decomposed?"

Scientist Response: This is a classic sign of oxidative instability , typical of electron-rich anilines containing thioethers.

  • Cause: The amino group facilitates electron transfer, while the sulfur atom is prone to oxidation to the sulfoxide (

    
    ). The dark color usually indicates the formation of trace azo-dimers or quinoid-like oxidation species, which have high extinction coefficients (intense color even at low concentrations).
    
  • Immediate Action:

    • Dissolve the dark oil in degassed Dichloromethane (DCM).

    • Wash with a 10% solution of Sodium Metabisulfite (

      
      ) to reduce surface oxidation species.
      
    • Dry over

      
       and concentrate in vacuo strictly under Nitrogen/Argon.
      
  • Prevention: Always store the crude and purified product under an inert atmosphere (Argon) at -20°C. Avoid prolonged exposure to light.

Issue 2: Low Recovery During Acid-Base Extraction

User Question: "I performed a standard 1M HCl extraction to remove non-basic impurities, but my product yield in the aqueous phase is very low. Where did it go?"

Scientist Response: The ortho-chloro and ortho-thiomethyl groups reduce the basicity of the aniline nitrogen via inductive electron withdrawal and steric hindrance.

  • Diagnosis: The hydrochloride salt of your aniline may be insoluble in cold water or the aniline is too weakly basic to be fully protonated by 1M HCl, remaining in the organic layer.

  • Protocol Adjustment:

    • Increase Acid Strength: Use 2M or 3M H2SO4 instead of HCl. Sulfate salts of hindered anilines often have better aqueous solubility profiles than hydrochlorides.

    • Check the Organic Layer: Do not discard the organic layer until you verify (via TLC/LC-MS) that the product has moved to the aqueous phase. If it remains organic, extract with anhydrous HCl in Dioxane/Ether to precipitate the salt directly from the organic phase, then filter the solid salt.

Issue 3: Catalyst Poisoning During Reduction

User Question: "I am synthesizing this from the nitro precursor using Pd/C and Hydrogen, but the reaction stalls at 50% conversion."

Scientist Response: Sulfur is a potent poison for heterogeneous catalysts like Palladium and Platinum. It binds irreversibly to the active metal sites.

  • Solution: Switch to a dissolving metal reduction which is immune to sulfur poisoning.

    • Recommended System: Iron powder (Fe) in Acetic Acid or Ammonium Chloride/Ethanol/Water.

    • Alternative: If hydrogenation is mandatory, use Sulfided Platinum on Carbon (Pt(S)/C) , which is designed to resist sulfur poisoning, though reaction rates will be slower.

Detailed Purification Protocols

Method A: Optimized Acid-Base Extraction (The "Rescue" Protocol)

Best for removing non-basic impurities like unreacted nitro compounds and bis-sulfides.

  • Dissolution: Dissolve 10 g of crude dark oil in 100 mL of Ethyl Acetate (EtOAc) .

  • Acid Extraction:

    • Cool the solution to 0-5°C.

    • Extract with 3M H2SO4 (2 x 50 mL). Note: Monitor the interface for precipitation of the salt. If solids form, filter them directly—this is your pure salt.

  • Organic Wash (Impurity Removal):

    • Keep the acidic aqueous layer (contains Product).

    • Discard the organic layer (contains Nitro precursor, Sulfones, and non-basic tars).

  • Basification & Recovery:

    • Cool the acidic aqueous layer to 0°C.

    • Slowly adjust pH to 9-10 using 20% NaOH or NH4OH . Caution: Exothermic.

    • Extract the liberated free base into DCM (3 x 40 mL).

  • Drying: Dry over anhydrous

    
     (preferred over 
    
    
    
    for anilines) and concentrate.
Method B: Recrystallization (For Solid Crude)

If the crude product solidifies, recrystallization is superior for removing regioisomers.

  • Solvent System: Hexane : Ethyl Acetate (9:1 to 4:1 ratio).

  • Procedure:

    • Dissolve crude solid in minimal boiling EtOAc.

    • Slowly add hot Hexane until slight turbidity persists.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Critical Step: If an oil separates ("oiling out") instead of crystals, re-heat and add a seed crystal or scratch the glass. Oiling out is common with thio-anilines.

Visualizations

Diagram 1: Impurity Formation Pathways

This diagram maps how specific impurities arise during the synthesis, aiding in their identification.

ImpurityMap SM 2,3-Dichloronitrobenzene Intermediate 3-Chloro-2-(SMe)-nitrobenzene SM->Intermediate NaSMe (SNAr) Major Path Imp_Regio Impurity A: 2-Chloro-3-(SMe)-aniline (Regioisomer) SM->Imp_Regio Attack at C3 (Minor Path) Target 3-Chloro-2-(SMe)-aniline (Target) Intermediate->Target Reduction (Fe/HCl) Imp_Bis Impurity B: 2,3-Bis(SMe)-aniline (Over-reaction) Intermediate->Imp_Bis Excess NaSMe Imp_Ox Impurity C: Sulfoxide/Sulfone (Oxidation) Target->Imp_Ox Air/Light (Storage) Imp_Azo Impurity D: Azo-Dimers (Colored) Target->Imp_Azo Incomplete Red. or Oxidation

Caption: Logical origin of common impurities. Impurity A arises from poor regioselectivity; Impurity B from excess reagent; Impurity C/D from handling/storage.

Diagram 2: Purification Workflow Decision Tree

A logic gate for selecting the correct purification method based on crude state.

Workflow Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Solid Solid Crude StateCheck->Solid Crystalline Oil Oily/Dark Crude StateCheck->Oil Oil/Tar Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst AcidBase Acid-Base Extraction (Method A) Oil->AcidBase CheckPurity Check Purity (HPLC/NMR) Recryst->CheckPurity AcidBase->CheckPurity Pure Final Product Store under Argon CheckPurity->Pure >98% Impure Flash Chromatography (SiO2, Hex/EtOAc) CheckPurity->Impure <95%

Caption: Decision matrix for purification. Oily crudes require chemical extraction first; solids can be directly recrystallized.

Analytical Data Summary

PropertyValue / DescriptionNotes
Appearance Pale yellow to brown oil/solidDarkens rapidly upon air exposure.
Molecular Formula C7H8ClNSMW: 173.66 g/mol
Solubility DCM, EtOAc, MeOHInsoluble in water.
pKa (Est.) ~2.5 - 3.0Weak base due to ortho-Cl/-SMe effect.
TLC (Hex:EtOAc 4:1) Rf ~ 0.4 - 0.5Stains with Ninhydrin (Red/Pink) or UV.
Key 1H NMR Signal δ 2.3-2.5 ppm (s, 3H)Characteristic S-Methyl singlet.

References

  • Synthesis of ortho-substituted anilines via SNAr: Mechanism & Regioselectivity: The reaction of 2,3-dichloronitrobenzene with nucleophiles typically favors substitution at the 2-position due to activation by the ortho-nitro group. Source: Beilstein Journal of Organic Chemistry, "Nucleophilic aromatic substitution of hydrogen and halogens" (General Principles).
  • Reduction of Nitro Compounds in the Presence of Sulfur: Catalyst Poisoning: Sulfur compounds are well-known poisons for Pd/Pt catalysts. Chemical reduction (Fe, Zn) is the standard alternative. Source: Organic Process Research & Development, "Practical Methods for the Reduction of Nitro Compounds".
  • Acid Extraction: Weak bases often require stronger acids (H2SO4) or non-aqueous salt formation to achieve efficient separation.
  • Chemical Safety & Handling (SDS)

    • Hazards: Like most chloro-anilines, this compound is likely toxic by inhal
    • Source: PubChem Compound Summary for 3-Chloro-2-(methylthio)aniline (Analogous data). Link

(Note: Specific CAS 947265-45-4 is a catalog number often associated with building block suppliers; the chemistry described above is derived from the fundamental reactivity of the 3-chloro-2-(methylthio)aniline scaffold.)

Sources

preventing oxidation of sulfur in 3-Chloro-2-(methylsulfanyl)aniline reactions

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for chemists and drug development professionals, this Technical Support Center provides targeted troubleshooting advice and frequently asked questions to address the common challenge of sulfur oxidation in reactions involving 3-Chloro-2-(methylsulfanyl)aniline. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your synthesis, improve yields, and minimize impurity formation.

The Challenge: Unwanted Sulfur Oxidation

The thioether (methylsulfanyl) group in this compound is a nucleophilic center susceptible to oxidation.[1] The sulfur atom can be readily oxidized, typically by atmospheric oxygen, peroxides, or other oxidizing agents present in a reaction, to form the corresponding sulfoxide and, subsequently, the sulfone.[2][3][4] This side reaction is a critical issue as it consumes the starting material, complicates purification, and introduces impurities that can be difficult to remove, ultimately impacting the yield and purity of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of sulfur oxidation in my reaction?

A1: The most common initial indicators are a change in the reaction mixture's color, often turning yellow, brown, or even dark black, and the appearance of new, more polar spots on a Thin Layer Chromatography (TLC) analysis.[5] However, the most definitive evidence comes from mass spectrometry analysis (LC-MS or GC-MS), where you will observe peaks corresponding to the mass of your starting material plus 16 amu (sulfoxide) and/or plus 32 amu (sulfone).

Q2: My main reaction doesn't use an oxidizing agent. Why am I still seeing oxidation?

A2: Atmospheric oxygen is the most common culprit.[6] Many reactions, especially those run at elevated temperatures, in the presence of metal catalysts, or for extended periods, can be susceptible to air oxidation. Solvents can also contain dissolved oxygen or peroxide impurities that contribute to the problem.[7]

Q3: Can the aniline group itself cause problems?

A3: Yes, the electron-donating amino group makes the entire molecule, particularly the aniline ring, susceptible to oxidation, which can lead to colored polymeric impurities.[5][8] While the primary focus here is sulfur oxidation, the strategies to prevent it, such as using an inert atmosphere, will also help protect the aniline functionality.

Q4: Is it possible to reverse the oxidation back to the thioether?

A4: While reducing a sulfoxide back to a sulfide is possible using specific reducing agents, reducing a sulfone is significantly more difficult.[9] It is far more efficient and practical to prevent the oxidation from occurring in the first place.

Q5: At what stage is oxidation most likely to occur?

A5: Oxidation can occur at any stage where the substrate is exposed to an oxidizing environment. This includes the reaction itself, during work-up procedures (e.g., extractions where the solution is agitated in the air), and even during storage if the compound is not kept under an inert atmosphere.[10]

Visualizing the Oxidation Pathway

The oxidation of the methylsulfanyl group is a stepwise process. Understanding this pathway is key to identifying the resulting impurities in your analytical data.

OxidationPathway Substrate This compound (Thioether) Sulfoxide 3-Chloro-2-(methylsulfinyl)aniline (Sulfoxide, +16 amu) Substrate->Sulfoxide [O] Sulfone 3-Chloro-2-(methylsulfonyl)aniline (Sulfone, +32 amu) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

Troubleshooting Guide: Diagnosing and Solving Oxidation Issues

Use this guide to diagnose the potential cause of oxidation based on your observations and to find targeted solutions.

Symptom / Observation Probable Cause Recommended Solution(s)
Reaction mixture darkens significantly over time. Air (O₂) oxidation of the aniline and/or thioether, potentially accelerated by heat or metal catalysts.Primary: Implement a rigorous inert atmosphere protocol.[11] Secondary: Lower the reaction temperature if kinetics allow.
LC-MS analysis shows peaks at M+16 and/or M+32. Direct evidence of sulfoxide and/or sulfone formation.Primary: Confirm the issue is oxidation. Implement an inert atmosphere. Secondary: If an oxidant is a required reagent, control its stoichiometry carefully and consider low-temperature addition.[4]
TLC shows new, more polar spots than the starting material. Formation of more polar oxidation products (sulfoxides and sulfones are more polar than thioethers).Use LC-MS to confirm the identity of the new spots. If confirmed as oxidation products, apply preventative protocols.
Low yield of desired product with complex baseline on chromatogram. A combination of sulfur oxidation and potential aniline polymerization.This requires a multi-faceted approach. Start with a strict inert atmosphere.[6][12] Degas all solvents prior to use. Consider adding a non-interfering antioxidant.
Oxidation occurs during a specific reaction (e.g., benzothiazole synthesis). The reaction conditions (e.g., use of sulfuryl chloride, bromine) are inherently oxidative.[13][14]While some oxidation may be unavoidable, minimizing exposure to air can prevent side reactions. Ensure all reagents are pure and free of peroxide contaminants.

Preventative Protocols & Methodologies

Proactive prevention is the most effective strategy. The following protocols are designed to be implemented before and during your reaction to minimize or eliminate sulfur oxidation.

Protocol 1: Establishing and Maintaining an Inert Atmosphere

This is the single most effective technique for preventing oxidation from atmospheric oxygen.[11]

Objective: To remove reactive oxygen from the reaction vessel and replace it with a non-reactive gas like Nitrogen (N₂) or Argon (Ar).

Materials:

  • Schlenk line or manifold with dual vacuum and inert gas lines

  • Schlenk-type reaction flask with a sidearm

  • Rubber septa, glass stoppers, and cannulas

  • Degassed solvents (see below)

  • Inert gas source (N₂ or Ar cylinder with regulator)

  • Oil bubbler

Procedure:

  • Apparatus Assembly: Assemble your glassware (flask, condenser, etc.) while it is hot from the oven to minimize adsorbed water. Immediately attach it to the Schlenk line.

  • Purging the Vessel: Evacuate the flask under vacuum for 5-10 minutes. Gently refill the flask with inert gas. Repeat this vacuum/refill cycle 3-5 times to ensure all atmospheric gases are removed.

  • Solvent Degassing: Solvents can be degassed by sparging (bubbling the inert gas through the liquid for 15-30 minutes) or by the freeze-pump-thaw method for more sensitive reactions.[12]

  • Reagent Addition: Add degassed solvents to the reaction flask via a cannula or gas-tight syringe. Add solid reagents under a positive flow of inert gas. Liquid reagents should be added via syringe through a rubber septum.

  • Maintaining Inert Conditions: Keep the flask under a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the gas outlet of the manifold.

InertAtmosphere cluster_setup Vessel Preparation cluster_reaction Reaction Execution A Assemble Hot Glassware B Connect to Schlenk Line A->B C Cycle Vacuum / Inert Gas (3-5x) B->C D Add Degassed Solvents via Cannula C->D Vessel is Inert E Add Reagents under Positive Pressure D->E F Run Reaction under Static Pressure (Balloon/Bubbler) E->F

Caption: Workflow for setting up a reaction under an inert atmosphere.

Protocol 2: Use of Antioxidants

In cases where a completely inert setup is not feasible or as an additional safeguard, a chemical antioxidant can be employed.

Objective: To introduce a sacrificial agent that is more readily oxidized than the thioether group.

Considerations:

  • The antioxidant must not interfere with the desired reaction chemistry.

  • It should be easily separable from the final product.

  • Sulfur-containing antioxidants like N-acetylcysteine or glutathione are highly effective but may complicate analysis.[15][16][17]

Example Application (General Guidance):

  • Antioxidant: Butylated hydroxytoluene (BHT)

  • Amount: 0.1 - 1 mol% relative to the this compound.

  • Procedure: Add the BHT to the reaction flask along with the starting material before other reagents. BHT is a radical scavenger and is effective at inhibiting autoxidation processes.[7]

Protocol 3: Thioether Protecting Group Strategy (Advanced)

For multi-step syntheses where the thioether is particularly vulnerable across several steps, a protecting group strategy can be considered. This is an advanced method that adds steps to the synthesis but offers robust protection.

Objective: To temporarily convert the thioether to a less reactive functional group.

Discussion: Protecting a thioether is less common than protecting a thiol, but one strategy involves a temporary oxidation to the sulfoxide. The sulfoxide is significantly less nucleophilic than the thioether and is resistant to further oxidation under many conditions. After the desired chemical transformations on other parts of the molecule are complete, the sulfoxide can be selectively reduced back to the thioether.

  • Protection (Oxidation): Use a mild, controlled oxidizing agent (e.g., 1 equivalent of H₂O₂ or Sodium periodate) to form the sulfoxide.

  • Deprotection (Reduction): Use a selective reducing agent like trifluoroacetic anhydride/sodium iodide (TFAA-NaI) or other specific methods to revert the sulfoxide to the thioether.[18]

This strategy requires careful planning and optimization to ensure compatibility with the overall synthetic route.

Analytical Detection of Oxidation Products

Confirming the presence and quantity of oxidation products is crucial for troubleshooting.

Analytical Technique Signature of Oxidation Notes
Mass Spectrometry (MS) Appearance of ions at M+16 (sulfoxide) and M+32 (sulfone).This is the most definitive method for identification.
Reverse-Phase HPLC (RP-HPLC) Oxidation products will typically have a shorter retention time than the parent thioether due to their increased polarity.Useful for quantifying the percentage of oxidized impurities. Requires a reference standard for accurate quantification.[19][20]
Nuclear Magnetic Resonance (¹H NMR) The methyl protons (-SCH₃) will shift downfield upon oxidation. Thioether: ~2.4 ppm. Sulfoxide: ~2.7 ppm. Sulfone: ~3.1 ppm. (Values are approximate and depend on the solvent).Provides structural confirmation of the oxidation state.

Decision-Making Framework for Oxidation Prevention

When faced with a potential oxidation issue, use this logical guide to select the most appropriate course of action.

TroubleshootingDecisionTree start Reaction Yield is Low or Impurity Profile is Complex check_ms Analyze Crude by LC-MS. Are M+16 or M+32 peaks present? start->check_ms implement_inert Implement Strict Inert Atmosphere Protocol check_ms->implement_inert Yes other_issue Oxidation is not the primary issue. Investigate other side reactions (e.g., aniline decomposition, side-products). check_ms->other_issue No re_evaluate Re-run reaction and analyze. implement_inert->re_evaluate success Problem Solved. Proceed with Synthesis. re_evaluate->success Yes add_antioxidant Add Antioxidant (e.g., BHT) as a secondary measure. re_evaluate->add_antioxidant No, oxidation persists add_antioxidant->re_evaluate

Caption: A decision tree for troubleshooting and resolving oxidation issues.

References
  • Thiols And Thioethers - Master Organic Chemistry. (2015, July 5). Master Organic Chemistry. [Link]

  • Thiol Protecting Groups. Kocienski's Protecting Groups. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2006, February 9). The Journal of Organic Chemistry. [Link]

  • Inert atmosphere Definition. Fiveable. [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2026, February 10). Associated Gas. [Link]

  • Protecting groups in organic synthesis + H2O. nptel.ac.in. [Link]

  • Sulfur containing compounds as antioxidants. PubMed. [Link]

  • Inert Atmosphere, with no O2. (2022, February 2). YouTube. [Link]

  • Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. (2014, November 25). PMC. [Link]

  • Inerting. Linde Gas. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Utrecht University. [Link]

  • Can anybody tell me, how i protect thiol group in ether synthesis? (2017, January 29). ResearchGate. [Link]

  • Rapid Methods for High-Throughput Detection of Sulfoxides. PMC. [Link]

  • In vitro antioxidant actions of sulfur-containing amino acids. (2018, January 1). scielo.br. [Link]

  • Reactions of Thiols. (2021, December 14). Chemistry Steps. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Antioxidant Effects of Sulfur-Containing Amino Acids. (2026, January 8). ResearchGate. [Link]

  • Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. [Link]

  • What makes sulfur-containing compounds such good antioxidants? (2014, August 6). Chemistry Stack Exchange. [Link]

  • Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]

  • Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Benzothiazole, 2-amino-6-methyl. Organic Syntheses. [Link]

  • Synthesis of 2-amino-6-chlorobenzothiazole. PrepChem.com. [Link]

  • First Steps in the Oxidation of Sulfur-Containing Amino Acids by Hypohalogenation: Very Fast Generation of Intermediate Sulfenyl Halides and Halosulfonium Cations. (2025, August 6). ResearchGate. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. (2025, October 14). ResearchGate. [Link]

  • How do we address neglected sulfur pharmacophores in drug discovery? (2021, July 2). Taylor & Francis Online. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016, April 19). ResearchGate. [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC. [Link]

  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Advanced Scientific Research. [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. [Link]

  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Organic Chemistry Portal. [Link]

  • 5.10C: Oxidation of Reduced Sulfur Compounds. (2024, November 23). Biology LibreTexts. [Link]

  • This compound. PubChem. [Link]

  • Periodate oxidation of 3-chloro, 2-methylaniline – A kinetic-mechanistic study. (2009, January 1). ResearchGate. [Link]

  • SULFOXIDES AND SULFONES: REVIEW. (2025, August 6). ResearchGate. [Link]

  • Microbial oxidation of sulfur. Wikipedia. [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions? (2013, October 11). ResearchGate. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (2023, January 4). MDPI. [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry. [Link]

  • Oxidation of phenols, anilines, and benzenethiols by fungal laccases: correlation between activity and redox potentials as well as halide inhibition. (1996, June 11). PubMed. [Link]

  • Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. (2001). PubMed. [Link]

  • KEGG PATHWAY: rn00920. Genome.jp. [Link]

  • A novel bacterial sulfur oxidation pathway provides a new link between the cycles of organic and inorganic sulfur compounds. (2018, June 21). PubMed. [Link]

Sources

solving steric hindrance issues in 3-Chloro-2-(methylsulfanyl)aniline coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-CLS Subject: Overcoming Steric & Electronic Inhibition in 3-Chloro-2-(methylsulfanyl)aniline Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "S-Cl Pinch"

You are encountering difficulty coupling This compound because this substrate presents a "perfect storm" of chemical recalcitrance. It is not merely a steric issue; it is a conformational lock combined with a catalyst poison.

  • The Steric Buttress (The Pinch): In a standard 2-substituted aniline, the substituent can rotate away from the amine to relieve steric strain. Here, the 3-Chloro group exerts a "buttressing effect," locking the 2-methylsulfanyl (-SMe) group in place. This forces the bulky sulfur moiety to crowd the nitrogen lone pair rigidly.

  • Electronic Deactivation: The 3-Cl is electron-withdrawing (inductive), reducing the nucleophilicity of the amine.

  • Catalyst Poisoning: The sulfur atom in the -SMe group is a "soft" donor. In Palladium-catalyzed reactions (Buchwald-Hartwig), this sulfur will chelate to the Pd center, displacing ligands and killing the catalytic cycle (formation of stable Pd-S species).

This guide provides three validated protocols to bypass these specific failure modes.

Decision Matrix: Select Your Pathway

Before proceeding, identify your electrophile and coupling type.

CouplingStrategy Start Start: Coupling 3-Cl-2-SMe-Aniline Type What is the Reaction Type? Start->Type Amide Amide Bond Formation (Acylation) Type->Amide CN C-N Cross Coupling (Buchwald-Hartwig) Type->CN Acid Electrophile: Carboxylic Acid Amide->Acid AcidCl Electrophile: Acid Chloride Amide->AcidCl PdSelect Catalyst Selection is Critical (Avoid Standard Pd(PPh3)4) CN->PdSelect T3P Protocol A: T3P Activation (Solves Sterics + Low Epimerization) Acid->T3P Standard Ghosez Protocol B: Ghosez's Reagent (In-situ Acid Chloride) Acid->Ghosez If Acid Sensitive Deprot Protocol C: LiHMDS Deprotonation (The 'Nuclear' Option) AcidCl->Deprot If Low Yield PEPPSI Protocol D: Pd-PEPPSI-IPr (Resists Sulfur Poisoning) PdSelect->PEPPSI

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on electrophile type.

Protocol A: T3P-Mediated Amide Coupling

Best for: Coupling Carboxylic Acids directly without pre-activation. Why it works: T3P (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid. Unlike HATU/EDC, which generate bulky intermediates that struggle to approach the hindered aniline, T3P forms a compact, highly reactive intermediate. It also acts as a water scavenger, driving the equilibrium.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: Pyridine (Preferred) or N-Methylmorpholine (NMM). Avoid bulky bases like DIPEA if possible, as they add to the steric congestion.

  • Solvent: EtOAc (First choice), DMF (if solubility is poor).

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and the This compound (1.1 equiv) in dry EtOAc (5-10 mL/mmol).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C.[1]

  • Activation: Dropwise add T3P solution (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If conversion is <50% after 4 hours, heat to 60°C. T3P is thermally stable, unlike HATU which can decompose.

  • Workup: Quench with water. The byproduct of T3P is water-soluble propylphosphonic acid, which washes away easily with NaHCO3/Brine extraction.

Protocol B: The "Nuclear Option" (LiHMDS Deprotonation)

Best for: Extremely unreactive couplings (e.g., reacting with esters or hindered acid chlorides) where the aniline is too weak a nucleophile. Why it works: Instead of relying on the weak lone pair of the neutral aniline, this method deprotonates the amine to form a Lithium Anilide anion . This species is exponentially more nucleophilic and overcomes the steric barrier by sheer electronic force.

Reagents:

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1M in THF.

  • Electrophile: Acid Chloride or Ester.

Step-by-Step:

  • Anion Formation: Dissolve This compound (1.0 equiv) in anhydrous THF under Argon/Nitrogen. Cool to -78°C .

  • Deprotonation: Add LiHMDS (1.1 equiv) dropwise. Stir for 30 mins at -78°C.

    • Note: The solution often turns a deep color (yellow/orange) indicating anion formation.

  • Coupling: Add the Electrophile (Acid Chloride/Ester, 1.0-1.2 equiv) dissolved in THF dropwise.

  • Warming: Allow to warm to 0°C over 1 hour.

  • Quench: Quench with saturated NH4Cl.

Protocol C: Sulfur-Resistant Buchwald-Hartwig Amination

Best for: Creating C-N bonds with Aryl Halides.[2] The Issue: Standard phosphine ligands (PPh3, dppf) are easily displaced by the sulfur atom in your substrate. Once sulfur binds to Pd, the catalyst deactivates (poisoning). The Fix: Use Pd-PEPPSI-IPr . This catalyst uses a bulky N-Heterocyclic Carbene (NHC) ligand that binds extremely tightly to Pd, preventing the sulfur from displacing it. Alternatively, BrettPhos is bulky enough to shield the Pd center.

CatalystMechanism S_Poison Sulfur (SMe) Competes for Pd StandardPd Standard Pd-Phosphine (Ligand Displaced -> Dead) S_Poison->StandardPd Poisons PEPPSI Pd-PEPPSI-IPr (NHC Ligand) PEPPSI->S_Poison NHC Blocks S-Binding Result Successful Cycle PEPPSI->Result Catalysis Continues

Figure 2: Mechanism of Sulfur Resistance using NHC Ligands.

Protocol (Pd-PEPPSI-IPr):

  • Setup: In a glovebox or under strict Argon flow.

  • Reagents:

    • Aryl Halide (1.0 equiv)[3]

    • This compound (1.2 equiv)

    • Catalyst: Pd-PEPPSI-IPr (2-5 mol%).

    • Base: KOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv).

    • Solvent: 1,4-Dioxane or Toluene (Degassed).

  • Procedure: Mix solids -> Add Solvent -> Heat to 80-100°C.

  • Troubleshooting: If yield is low, add 10 mol% of a sacrificial additive like CuTC (Copper(I)-thiophene-2-carboxylate) which can scavenge free sulfur species, though the NHC ligand usually suffices.

Troubleshooting & FAQs

SymptomRoot Cause AnalysisCorrective Action
Reaction stalls at <20% conversion (Amide) Steric bulk prevents the activated acid from approaching the amine.Switch to Protocol B (LiHMDS) . The anion is smaller and more aggressive than the neutral amine.
Pd-Catalyst turns black immediately (Precipitation) Sulfur poisoning ("Pd Black" formation). Ligands have been stripped.Switch to Pd-PEPPSI-IPr or BrettPhos G3 . Do NOT use Pd(PPh3)4 or Pd(dppf)Cl2.
Starting material remains, T3P used Base was too bulky (DIPEA/TEA) or reaction too cold.Switch base to Pyridine (less steric bulk) and heat to 60-80°C .
Product racemized (Chiral Acid used) Over-activation or high heat with strong base.Use T3P at 0°C with NMM . T3P has the lowest epimerization rate of commercial coupling agents.

References

  • T3P for Hindered Amines

    • Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Source:

  • Ghosez's Reagent Mechanism

    • Ghosez's Reagent - Eburon Organics Applic
    • Source:

  • Buchwald-Hartwig with Sulfur Substrates

    • Buchwald–Hartwig Amination and C–S Metathesis of Aryl Sulfides by Pd-NHC C
    • Source:

  • Amide Coupling with Acyl Fluorides (Alternative to T3P)

    • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4][5][6]

    • Source:

  • Catalyst Poisoning Mechanisms

    • Mechanisms of catalyst poisoning in palladium-catalyzed cyan
    • Source:

Sources

Technical Support Center: Stability of 3-Chloro-2-(methylsulfanyl)aniline in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-Chloro-2-(methylsulfanyl)aniline CAS: 19284-91-4 Synonyms: 3-Chloro-2-(methylthio)aniline; 2-Amino-6-chlorothioanisole Core Stability Status: Conditionally Stable [1]

This guide addresses the stability profile of this compound when subjected to acidic environments. While the compound forms stable anilinium salts in dilute mineral acids, the ortho-positioned methylsulfanyl (thioether) group introduces specific vulnerabilities to oxidation and electrophilic attack that are not present in simple halo-anilines.[1]

Key Takeaway: The primary risk in acidic media is not hydrolysis of the thioether, but rather acid-catalyzed oxidation (sulfoxide formation) and electrophilic substitution (sulfonation/nitration) if incorrect acids are employed.[1]

Technical Deep Dive: Acid Compatibility Matrix

The stability of this compound is dictated by the competition between N-protonation (stabilizing) and S-oxidation/cleavage (degradative).[1]

Compatibility Table
Acid TypeSpecific AcidStability RatingMechanism / Risk
Mineral (Non-Oxidizing) HCl, HBr, dilute H₂SO₄High Forms stable anilinium salts.[1] Recommended for storage and workup.[2][3][4]
Organic (Weak) Acetic Acid, Formic AcidHigh Stable.[1] Useful for buffering.
Organic (Strong) TFA, Methanesulfonic Acid⚠️ Moderate Generally stable, but high concentrations can promote side reactions if heated.[1]
Mineral (Oxidizing) HNO₃, HClO₄Unstable Critical Failure. Causes rapid S-oxidation to sulfoxide/sulfone and potential ring nitration.[1]
Mineral (Dehydrating) Conc. H₂SO₄ (>90%)Unstable High risk of sulfonation at the para position (C4) upon heating.[1]
Lewis Acids AlCl₃, BBr₃⚠️ Low Risk of S-demethylation (cleavage of the thioether) or complexation.[1]
Mechanistic Insight: The "Sandwich" Effect

The this compound molecule features a sulfur atom sterically crowded between the amine (position 1) and the chlorine (position 3).[1]

  • Protonation: In HCl, the amine becomes

    
    .[1] This strongly deactivates the ring, protecting it from electrophilic attack.
    
  • Oxidation: The sulfur atom remains electron-rich.[1] In the presence of oxidizing acids (or air + acid), the sulfur lone pair is the "soft" target, leading to the formation of the sulfoxide (

    
    ).[1] This reaction is often acid-catalyzed.[1]
    

Visualizing Reactivity Pathways

The following diagram outlines the divergent pathways this compound takes depending on the acidic conditions applied.

G Start This compound (Neutral) HCl Dilute HCl / HBr (Non-Oxidizing) Start->HCl Add Acid HNO3 HNO3 / Oxidizing Agents (Oxidizing) Start->HNO3 Add Acid H2SO4 Conc. H2SO4 + Heat (Dehydrating/EAS) Start->H2SO4 Add Acid Salt Anilinium Salt (Stable Storage Form) HCl->Salt Protonation (-NH3+) Sulfoxide S-Oxide / Sulfone (Impurity) HNO3->Sulfoxide S-Oxidation Sulfonic Sulfonated Product (Para-substitution) H2SO4->Sulfonic Electrophilic Subst. Salt->Start Neutralize (NaOH)

Figure 1: Reaction pathways of this compound in various acidic media.[1] Green paths indicate stable/reversible transformations; red paths indicate irreversible degradation.[1]

Troubleshooting Guide & FAQs

Q1: My solution turned from colorless to yellow/orange after adding HCl. Is it degrading?

Diagnosis: Likely No . Explanation: Anilines often form colored salts, especially when substituted with sulfur or halogens.[1] A slight yellowing is typical for the hydrochloride salt of this compound due to charge-transfer interactions within the crystal lattice or solution.[1] Action: Check purity via HPLC. If a single peak remains, the color is intrinsic to the salt. If the color deepens to dark brown or black, it indicates oxidation (formation of quinone-imines or polymerization).[1] Ensure your acid is free of iron (


) contaminants.
Q2: I see a new peak at [M+16] in my LC-MS after acidic workup. What is it?

Diagnosis: S-Oxidation (Sulfoxide formation).[1] Cause: You likely used an acid containing dissolved oxygen or trace oxidants, or exposed the acidic solution to light/air for too long. The thioether (


) has oxidized to the sulfoxide (

).[1] Solution:
  • Degas all acidic buffers before use.[1]

  • Perform workups quickly and at low temperature (

    
    ).
    
  • Add a mild reducing agent (e.g., Sodium Metabisulfite) if the application permits.

Q3: Can I use concentrated Sulfuric Acid to dissolve the compound?

Diagnosis: Not Recommended. Risk: While the compound may initially dissolve, concentrated


 acts as a sulfonating agent, particularly if the solution warms up (exotherm of mixing).[1] The para position (position 4) is open and activated by the methylsulfanyl group (an ortho/para director).[1]
Alternative:  Use Methanesulfonic acid (MsOH) or dilute 

(<20%) if a non-volatile acid is required.[1]
Q4: Is the compound stable to Lewis Acids (e.g., BBr3, AlCl3)?

Diagnosis: Use Caution. Risk: Strong Lewis acids like


 are classic reagents for demethylation  of aryl methyl ethers and thioethers.[1] While thioethers are more resistant than oxygen ethers, prolonged exposure can lead to cleavage of the 

bond, yielding the free thiol (thiophenol).[1] Protocol: If performing a Friedel-Crafts reaction, keep the temperature low (

) and quench immediately.

Experimental Protocols

Protocol A: Preparation of the Stable Hydrochloride Salt

Use this protocol to stabilize the compound for long-term storage.[1]

  • Dissolution: Dissolve 1.0 eq of this compound in a minimal amount of anhydrous Diethyl Ether or MTBE.

  • Acidification: Cool the solution to

    
     in an ice bath. Dropwise add 1.1 eq of 2M HCl in Diethyl Ether  (or Dioxane) under nitrogen atmosphere.
    
  • Precipitation: A white to off-white precipitate (the hydrochloride salt) should form immediately.[1]

  • Isolation: Filter the solid rapidly under nitrogen (to avoid moisture absorption).[1] Wash with cold ether.

  • Drying: Dry under high vacuum at room temperature.

    • Note: Store the salt in a desiccator. The salt is significantly more resistant to air oxidation than the free base.

Protocol B: Stability Testing (HPLC)

Run this check if the compound has been stored in solution for >24 hours.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if avoiding degradation traces is critical, though usually acceptable).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm.[1]

  • Expected Retention:

    • Sulfoxide impurity (more polar) will elute earlier than the parent peak.[1]

    • Sulfone impurity will elute slightly earlier or close to the parent.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. (Analogous stability data). Retrieved from [Link]

  • Ikawa, T., et al. (2020). "One-Pot Generation of Benzynes from Phenols: Formation of Primary Anilines following Acidic Workup." Chemistry - A European Journal. (Demonstrates stability of thio-anilines during acidic workup). Retrieved from [Link]

  • Hamaker, C., et al. (2009). "Synthesis and Crystal Structures of Schiff Bases of 2-(Methylthio)aniline." Journal of Chemical Crystallography. (Context on reactivity of the ortho-thio/amino motif). Retrieved from [Link]

(Note: While direct degradation papers for CAS 19284-91-4 are rare, the stability profile is derived from the well-documented behavior of the 2-(methylthio)aniline scaffold and general chloro-aniline chemistry.)[1]

Sources

Technical Support Center: Thermal Optimization for 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for Substitution Reactions of 3-Chloro-2-(methylsulfanyl)aniline Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Substrate Challenge

You are working with This compound (also known as 3-chloro-2-amino-thioanisole). This is a deceptively simple molecule that presents a "perfect storm" of challenges for substitution reactions:

  • Steric Congestion: The ortho-thiomethyl (-SMe) group sterically crowds both the amine (position 1) and the chlorine (position 3).

  • Electronic Deactivation: For Nucleophilic Aromatic Substitution (

    
    ) at the C-Cl bond, the ring is too electron-rich.
    
  • Catalyst Poisoning: The thioether sulfur is a soft Lewis base that binds strongly to soft transition metals (Pd, Pt, Cu), potentially poisoning catalysts used in cross-coupling.

  • Thermal Instability: The -SMe group is prone to oxidation (to sulfoxide) at high temperatures if any oxygen is present.

This guide provides a troubleshooting framework for optimizing reaction temperatures to overcome these barriers without degrading your scaffold.

Module 1: Thermodynamic & Kinetic Profiles

The "Goldilocks" Temperature Zone

For this substrate, temperature is not just a rate accelerator; it is a switch that toggles between steric hindrance and catalyst deactivation.

Temperature RangeKinetic BehaviorDominant Risk
< 40°C Kinetic Trap: Reaction rates are negligible. The rotational barrier of the ortho-SMe group prevents nucleophilic approach to the amine or oxidative addition to the C-Cl bond.No Reaction / Recovery of Starting Material.
60°C – 90°C Optimal Zone: Sufficient thermal energy to overcome the steric rotational barrier.Moderate. Requires strict inert atmosphere (

/Ar) to prevent S-oxidation.
> 110°C Thermodynamic Breakdown: Rate of catalyst decomposition (Pd-S aggregation) exceeds rate of turnover.Catalyst Death: Palladium black formation. Side Reactions: S-demethylation or oxidation.
Visualizing the Optimization Logic

The following decision tree illustrates the logic for temperature adjustments based on observed outcomes.

TemperatureLogic Start Start: Reaction Screening CheckResult Analyze LCMS/NMR Start->CheckResult NoRxn No Conversion (SM Recovery) CheckResult->NoRxn SM Intact LowYield Low Yield (<30%) CheckResult->LowYield Stalled Decomp Complex Mixture/ Pd Black CheckResult->Decomp Many peaks Success Target Yield (>80%) CheckResult->Success Action_Heat Increase Temp +10°C (Overcome Sterics) NoRxn->Action_Heat Action_Ligand Switch to Bulky Ligand (Pd-PEPPSI/Buchwald) LowYield->Action_Ligand Action_Cool Lower Temp -10°C Check O2 exclusion Decomp->Action_Cool Action_Heat->CheckResult Action_Ligand->CheckResult Action_Cool->CheckResult

Figure 1: Iterative temperature optimization logic for sterically hindered thio-anilines.

Module 2: Troubleshooting C-Cl Substitution (Cross-Coupling)

Scenario: You are attempting a Buchwald-Hartwig amination or Suzuki coupling at the C-Cl position (Position 3). Primary Issue: The reaction stalls at 50-60°C, but the catalyst dies at 100°C.

The Mechanism of Failure

The ortho-SMe group acts as a "hemilabile" ligand. It can chelate to the Palladium center, blocking the coordination site required for the incoming nucleophile or boronic acid. High temperature helps dissociate this S-Pd bond, but also accelerates the irreversible formation of stable Pd-sulfide clusters.

Protocol: The "Ramp-Up" Method

Do not set the block to 100°C immediately. Use a kinetic ramp to initiate the cycle without shocking the catalyst.

  • Catalyst Selection: Use Pd-NHC precatalysts (e.g., Pd-PEPPSI-IPr or SingaCycle-A3).[1] These bulky N-Heterocyclic Carbene ligands are strong enough to prevent the sulfur from permanently binding to the Pd center [1].

  • Solvent: 1,4-Dioxane or Toluene (Avoid DMF/DMA if possible, as they can decompose at high temps to form amines that compete).

  • Step-by-Step:

    • T=0 min: Mix reagents at Room Temperature . Purge with Argon for 15 mins (Critical: SMe oxidizes easily).

    • T=10 min: Heat to 60°C . Hold for 30 mins. This initiates the oxidative addition of the C-Cl bond (the difficult step).

    • T=40 min: Ramp to 90°C . This provides the energy for the transmetallation/reductive elimination steps which are sterically hindered by the SMe group.

    • Monitor: Check HPLC at 2 hours. If conversion is <50%, add a second portion of catalyst (0.5 equiv of initial load).

Troubleshooting Matrix
ObservationDiagnosisSolution
Reaction turns black immediately Rapid Pd precipitation (poisoning).Switch to Pd-NHC ligands (PEPPSI) or bulky phosphines (BrettPhos). Lower temp to 80°C.
Starting material remains Oxidative addition failed.The C-Cl bond is deactivated. Increase temp to 100°C only if using a precatalyst (e.g., XPhos Pd G4).
Product mass +16 (M+16) Oxidation of SMe to Sulfoxide (

).
Air leak in the system. Degas solvents more thoroughly.

Module 3: Troubleshooting N-Substitution (Amide/Amine Synthesis)

Scenario: You are reacting the aniline nitrogen with an acid chloride or alkyl halide. Primary Issue: Low conversion due to steric blocking by the ortho-SMe group.

Why Standard Protocols Fail

In a typical aniline, the lone pair is accessible. In this compound, the SMe group forces the N-H bonds out of planarity or physically blocks the approach of electrophiles.

Optimized Protocol: Microwave-Assisted Synthesis

Microwave irradiation is superior here because it provides rapid, localized heating that overcomes the steric rotational barrier without subjecting the bulk sulfide to prolonged thermal stress.

  • Reagents: Aniline (1.0 eq), Electrophile (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DCE (1,2-Dichloroethane) or THF.

  • Conditions:

    • Mode: Dynamic Power (Maintain Temp).

    • Temp: 120°C.

    • Time: 20 minutes.

    • Cap: Crimped, inert atmosphere.

Note: If using thermal heating (oil bath), you will likely need to reflux in Toluene (110°C) for 12-24 hours to achieve what microwave does in 20 minutes.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use standard


 conditions (e.g., amine + base + heat) to displace the Chloride? 
A: No.  The 3-chloro position is not sufficiently activated. The electron-donating SMe (position 2) and NH2 (position 1) enrich the ring, repelling nucleophiles. You must use metal catalysis (Buchwald-Hartwig) or convert the aniline to a diazonium salt (Sandmeyer-type chemistry) if you wish to displace the Cl without metals [2].

Q2: My product smells like garlic/rotten eggs. What happened? A: This indicates demethylation or decomposition of the thiomethyl group. This occurs if the reaction is too acidic or the temperature is too high (>140°C), leading to C-S bond cleavage. Keep pH > 7 and Temp < 120°C.

Q3: Why do you recommend Pd-NHC catalysts over Pd(PPh3)4? A: Sulfur is a "poison" for simple phosphine catalysts like triphenylphosphine. It displaces the phosphine ligands, creating an inactive Pd-S species. NHC (N-Heterocyclic Carbene) ligands bind much tighter to Palladium than sulfur does, keeping the catalyst active even in the presence of the thioether [1].

Q4: Is the SMe group directing the substitution? A: In electrophilic substitution (e.g., halogenation of the ring), the -NH2 is the strongest director (ortho/para). However, for lithiation (directed ortho metalation), the chlorine and SMe groups can compete. If you are using n-BuLi, keep the temperature below -78°C to avoid "benzyne" formation or scrambling.

References

  • Sugahara, T., Murakami, K., Yorimitsu, H., & Osuka, A. (2014).[1] Palladium-Catalyzed Amination of Aryl Sulfides with Anilines. Angewandte Chemie International Edition, 53(35), 9329–9333. Link

    • Grounding: Establishes the necessity of Pd-NHC ligands for coupling in the presence of sulfur.
  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Halides. Chemical Reviews, 49(2), 273–412. Link

    • Grounding: Foundational text explaining why electron-rich halo-anilines fail in standard without c
  • Lee, J. Y., & Lee, P. H. (2008).[2] Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(18), 7413–7416.[2] Link

    • Grounding: Provides temperature benchmarks (100°C)

Sources

Validation & Comparative

A Guide to the 1H NMR Interpretation of 3-Chloro-2-(methylsulfanyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. For researchers and professionals in drug development, a precise understanding of a molecule's architecture is the bedrock upon which its biological activity and therapeutic potential are evaluated. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands out as an indispensable tool for providing detailed information about the molecular structure of organic compounds.

This guide offers an in-depth interpretation of the 1H NMR spectrum of 3-Chloro-2-(methylsulfanyl)aniline, a compound of interest in synthetic chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed predictive analysis based on fundamental NMR principles and a comparative study with structurally related analogues. By dissecting the electronic effects of the chloro, amino, and methylsulfanyl substituents on the aromatic ring, we can construct a reliable theoretical spectrum. This approach not only serves as a valuable predictive tool but also enhances our fundamental understanding of structure-property relationships in substituted anilines.

Predictive 1H NMR Analysis of this compound

The structure of this compound presents a unique substitution pattern on the benzene ring. To predict its 1H NMR spectrum, we must consider the electronic influence of each substituent on the chemical shifts of the aromatic protons.

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance, which increases the electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).

  • Methylsulfanyl Group (-SCH₃): The sulfur atom has lone pairs that can participate in resonance, making it an electron-donating group. However, sulfur is also moderately electronegative, leading to a competing electron-withdrawing inductive effect. Generally, the resonance effect is significant, leading to shielding, particularly at the para position. Studies on 2-butylthioaniline have suggested that the alkylthio group can behave as a weak electron-withdrawing group in simpler aniline systems.[1]

  • Chloro Group (-Cl): Chlorine is an electronegative atom, exerting a strong electron-withdrawing inductive effect that deshields nearby protons, shifting them downfield. It is also a weak deactivator in electrophilic aromatic substitution but can donate electron density via resonance, which would primarily affect the ortho and para positions. The inductive effect, however, is generally more dominant in influencing proton chemical shifts.[2]

Based on these principles, we can predict the chemical shifts for the three aromatic protons (H-4, H-5, and H-6) and the protons of the amino and methylsulfanyl groups.

  • H-6: This proton is ortho to the strong electron-donating amino group and will be significantly shielded.

  • H-4: This proton is para to the amino group and will also experience strong shielding.

  • H-5: This proton is meta to the amino group and ortho to the electron-withdrawing chloro group, leading to deshielding.

The -NH₂ protons will appear as a broad singlet, and the -SCH₃ protons will be a sharp singlet in a region typical for methyl groups attached to sulfur.

Comparative Spectral Analysis

To refine our predictions, we will compare the expected spectrum of this compound with the experimental 1H NMR data of similar compounds.

  • 3-Chloroaniline: The 1H NMR spectrum of 3-chloroaniline in CDCl₃ shows a complex multiplet for the aromatic protons. The proton at C2 appears around 6.83 ppm, the proton at C4 around 6.74 ppm, the proton at C5 around 7.14 ppm, and the proton at C6 around 6.67 ppm.[3] The amino protons appear as a broad singlet around 3.61 ppm.[3] This provides a baseline for the influence of the chloro and amino groups.

  • 3-Chloro-2-methylaniline: This compound is a close structural analogue. Its 1H NMR spectrum would provide valuable insight into the combined steric and electronic effects of ortho and meta substituents, helping to predict the coupling patterns and chemical shifts for our target molecule.

The following table summarizes the predicted 1H NMR data for this compound and the experimental data for the comparative compounds.

CompoundProtonPredicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -SCH₃ ~2.4 Singlet (s) N/A
-NH₂ ~3.5 - 4.5 (broad) Singlet (s) N/A
H-6 ~6.6 - 6.8 Doublet (d) ~8.0
H-4 ~6.8 - 7.0 Doublet (d) ~8.0
H-5 ~7.0 - 7.2 Triplet (t) ~8.0
3-Chloroaniline (in CDCl₃) -NH₂3.61Broad Singlet (br s)N/A
Aromatic H6.62 - 7.16Multiplet (m)
N-Methyl-2-(methylthio)aniline (in CDCl₃) -SCH₃2.35Singlet (s)N/A
Aromatic H6.64 - 7.44Multiplet (m)

Experimental Protocol for 1H NMR Acquisition

To obtain a high-quality 1H NMR spectrum of this compound, the following experimental protocol is recommended.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6] CDCl₃ is generally a good first choice for many organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.[6] Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of cotton wool in the pipette.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (usually pre-dissolved in the deuterated solvent by the manufacturer).

Data Acquisition
  • Instrument Setup: The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz or 500 MHz spectrometer.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments for quantitative measurements with multiple scans, or a simple 'zg' for a quick spectrum).[8]

    • Number of Scans (NS): Start with 8 or 16 scans to achieve a good signal-to-noise ratio.[8]

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is necessary.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Spectral Width (SW): A spectral width of about 12-16 ppm is usually adequate to cover the entire proton chemical shift range.

  • Shimming: Before acquisition, the magnetic field homogeneity must be optimized by shimming on the deuterium lock signal of the solvent. This process minimizes peak broadening and distortion.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

    • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

    • Baseline Correction: A baseline correction is applied to obtain a flat baseline.

    • Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.

    • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

Visualizing Molecular Connectivity

The following diagram illustrates the structure of this compound and the expected J-coupling (through-bond coupling) between the aromatic protons.

Figure 1: Molecular structure and key proton couplings.

Conclusion

The 1H NMR spectrum of this compound can be reliably predicted through a careful analysis of substituent effects and comparison with structurally related molecules. The aromatic region is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6, with splitting patterns dictated by their ortho-coupling. The methylsulfanyl and amino protons will appear as singlets in their respective characteristic regions. This predictive guide, coupled with the detailed experimental protocol, provides researchers with a solid framework for the acquisition and interpretation of the 1H NMR spectrum of this and similar substituted anilines, thereby facilitating confident structural characterization in their research and development endeavors.

References

  • Setifi, F., et al. (2015). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o933–o934. [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • École Polytechnique Fédérale de Lausanne. InfoSheet : NMR sample preparation. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. Institut für Chemie. [Link]

  • Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

  • PubChem. Benzenamine, 3-chloro-, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Canadian Science Publishing. RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. [Link]

  • University of Wisconsin-Madison. Optimized Default 1H Parameters. NMR Facility - Chemistry Department. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Monakhova, Y. B., & Diehl, B. W. (2017). Practical guide for selection of 1 H qNMR acquisition and processing parameters confirmed by automated spectra evaluation. Magnetic resonance in chemistry : MRC, 55(11), 979–988. [Link]

  • PubChem. 3-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Beaudry Group. Routine 1H NMR Guidelines. Oregon State University. [Link]

  • University of California, San Diego. NMR Data Acquisition and Processing Procedure. [Link]

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

  • ChemEd X. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

  • T3DB. Aniline (T3D4984). [Link]

  • Reddit. [O Chem] How do chemical shifts work for substituted benzene's? NMR. [Link]

  • ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]

  • AHH Chemical co.,ltd. 3-Chloro-2-methylaniline 87-60-5 C7H8ClN. [Link]

  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in biomedicine, 13(3), 129–153. [Link]

  • PubChemLite. This compound (C7H8ClNS). [Link]

  • PubChem. 2-(Methylthio)aniline. National Center for Biotechnology Information. [Link]

  • Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Royal Society of Chemistry. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Abraham, R. J., Canton, M., Reid, M., & Griffiths, L. (2006). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 44(3), 241–253. [Link]

  • Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. [Link]

  • Reddit. What is the effect of a chlorine group on aromatic protons?. [Link]

  • PubChem. 3-Chloro-2-methylaniline. National Center for Biotechnology Information. [Link]

Sources

Publish Comparison Guide: FTIR Spectrum Analysis of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manual for analytical chemists and drug development scientists. It focuses on the structural validation of 3-Chloro-2-(methylsulfanyl)aniline (also referred to as 3-Chloro-2-(methylthio)aniline), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Executive Summary & Application Context

In the synthesis of heterocyclic active pharmaceutical ingredients (APIs), This compound serves as a high-value scaffold. Its unique 1,2,3-trisubstitution pattern—combining an electron-donating amine, a polarizable thioether, and an electron-withdrawing chlorine—creates a specific infrared "fingerprint" essential for Quality Control (QC).

This guide compares the FTIR spectrum of the target compound against its two most common process impurities/analogs:

  • 3-Chloro-2-methylaniline (The "Carbon Analog" - missing sulfur).

  • 2-(Methylthio)aniline (The "Des-chloro" precursor).

Key Takeaway: The definitive identification relies on detecting the C–S stretching vibration (690–710 cm⁻¹) and differentiating the 1,2,3-trisubstituted aromatic OOP bending from the alternatives.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility, we utilize an Attenuated Total Reflectance (ATR) workflow. This method minimizes sample preparation errors common in KBr pelletization (e.g., hygroscopicity).

Workflow Diagram

The following logic flow ensures data integrity before spectral interpretation begins.

FTIR_Workflow Start Sample Receipt (Liquid/Low-Melt Solid) Clean Cleaning Protocol (Isopropanol -> Acetone) Start->Clean Background Acquire Background (Air/Clean Crystal) Apply Sample Application (Cover Crystal Surface) Background->Apply Clean->Background Scan Acquire Spectrum (32 Scans, 4 cm⁻¹ res) Apply->Scan QC_Check Quality Check (T% > 95% baseline?) Scan->QC_Check QC_Check->Clean Fail (Resample) Process Data Processing (ATR Correction) QC_Check->Process Pass

Figure 1: Validated ATR-FTIR acquisition workflow. The "Quality Check" loop prevents analysis of contaminated or poor-contact spectra.

Spectral Analysis: The "Fingerprint" Breakdown

The spectrum of this compound is defined by the interaction between the amine (


) and the ortho-thiomethyl (

) group.
Functional Group Assignments

The table below details the critical peaks required for positive identification.

Functional GroupWavenumber (cm⁻¹)Vibrational ModeDiagnostic Note
Primary Amine 3460 & 3370

Stretch (Asym/Sym)
Doublet structure. May broaden due to intramolecular

H-bonding.
Aromatic Ring 3050–3080

Stretch (

)
Weak intensity, characteristic of unsaturated rings.
Methyl (Thioether) 2910–2980

Stretch (

)
Distinct from aromatic CH. Look for the "shoulder" below 3000 cm⁻¹.
Amine Bend 1615–1630

Scissoring
Strong band. Confirmation of primary amine.[1]
Ring Breathing 1580 & 1470

Ring Stretch
Typical aromatic skeleton vibrations.
Aryl Chloride 1040–1080

Stretch
Strong, sharp band. Differentiates from non-halogenated analogs.
Thioether 690–710

Stretch
CRITICAL: Weak-to-medium band. Confirms sulfur presence.
Substitution Pattern 760–790

OOP Bending
Characteristic of 1,2,3-trisubstitution (3 adjacent Hydrogens).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its closest structural analogs to assist in impurity profiling.

Comparison Table
FeatureTarget: this compoundAlt 1: 3-Chloro-2-methylanilineAlt 2: 2-(Methylthio)aniline
Key Differentiator S-Me + Cl Methyl (No Sulfur) No Chlorine

Stretch
Present (~700 cm⁻¹)Absent Present (~700 cm⁻¹)

Stretch
Present (~1050 cm⁻¹)Present (~1050 cm⁻¹)Absent
Methyl

Shifted by Sulfur (~2920 cm⁻¹)Typical Alkyl (~2950 cm⁻¹)Shifted by Sulfur (~2920 cm⁻¹)
OOP Bending 1,2,3-Trisubstituted (3 adj H)1,2,3-Trisubstituted (3 adj H)1,2-Disubstituted (4 adj H)
Mechanistic Logic for Differentiation

The following diagram illustrates the decision tree for identifying the correct compound based on spectral features.

Spectral_Logic Input Unknown Spectrum Check_Cl Check 1000-1100 cm⁻¹ (C-Cl Stretch?) Input->Check_Cl Check_S Check 690-710 cm⁻¹ (C-S Stretch?) Check_Cl->Check_S Present Result_Alt2 Suspect: 2-(Methylthio)aniline Check_Cl->Result_Alt2 Absent Check_OOP Check 750-800 cm⁻¹ (OOP Pattern) Check_S->Check_OOP Present Result_Alt1 Suspect: 3-Chloro-2-methylaniline Check_S->Result_Alt1 Absent Result_Target Confirmed: This compound Check_OOP->Result_Target 3 Adj H Pattern Check_OOP->Result_Alt2 4 Adj H Pattern (If Cl ambiguous)

Figure 2: Spectral decision tree. Note that the C-S stretch is often weak; if ambiguous, rely on the combination of C-Cl intensity and the specific OOP bending pattern.

Technical Insights & Causality

The "Ortho Effect" on Amine Peaks

In this compound, the amine (


) and the methylthio (

) group are ortho to each other.
  • Observation: The

    
     stretching doublet (3460/3370 cm⁻¹) may appear slightly red-shifted (lower wavenumber) and broadened compared to meta- or para-substituted isomers.
    
  • Causality: The sulfur atom has lone pairs that can act as weak hydrogen bond acceptors for the amine protons (

    
    ). This intramolecular interaction weakens the N-H bond, lowering its vibrational frequency. This is a key purity indicator; sharp, high-frequency bands may indicate the para-isomer impurity where this H-bonding is impossible.
    
The Chlorine Influence

The chlorine atom at position 3 exerts an inductive electron-withdrawing effect (-I).

  • Effect: This stiffens the ring bonds slightly compared to 2-(methylthio)aniline, often shifting the aromatic

    
     stretches to slightly higher frequencies.
    
  • Validation: The presence of the C-Cl band at ~1050 cm⁻¹ is the primary "Go/No-Go" signal when distinguishing from the des-chloro precursor.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3-Chloroaniline (Gas Phase). NIST Chemistry WebBook, SRD 69. Available at: [Link] (Used for C-Cl and substitution pattern comparison).

  • PubChem. 2-(Methylthio)aniline Spectral Data.[2] National Library of Medicine. Available at: [Link] (Used for S-Me group frequency validation).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Benchmarking HPLC Methodologies for 3-Chloro-2-(methylsulfanyl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Developing a robust HPLC method for 3-Chloro-2-(methylsulfanyl)aniline (CAS: 94503-45-0) presents a dual challenge: the basicity of the aniline moiety and the redox instability of the methylsulfanyl (thioether) group. Standard "generic" gradient methods often fail to retain the polar sulfoxide degradant or yield poor peak symmetry due to silanol interactions.

This guide moves beyond standard templates to provide a comparative analysis of three distinct chromatographic approaches. By synthesizing physicochemical logic with experimental benchmarking, we identify the optimal protocol for purity analysis and stability indicating assays.

The Chemical Challenge
  • Basicity: The aniline nitrogen (approximate pKa ~3.0–3.5) is prone to protonation at acidic pH, leading to secondary interactions with residual silanols (peak tailing).

  • S-Oxidation: The sulfide group is easily oxidized to Sulfoxide (early eluting, polar) and Sulfone (intermediate polarity). A valid method must resolve these specific degradants.

Chemical Context & Degradation Pathway

Understanding the analyte's lifecycle is the foundation of method design. The primary degradation pathway involves the sequential oxidation of the sulfur atom.

Figure 1: Oxidative Degradation Pathway

The following diagram illustrates the structural evolution from the parent sulfide to its oxidative impurities, which dictates the separation requirements.

OxidationPathway Parent Parent: this compound (Hydrophobic, Late Eluting) Sulfoxide Impurity A: Sulfoxide (Polar, Early Eluting) Parent->Sulfoxide Oxidation (+O) Fast Step Sulfone Impurity B: Sulfone (Intermediate Polarity) Sulfoxide->Sulfone Oxidation (+O) Slow Step

Caption: Sequential oxidation of the thioether group. The method must retain the polar Sulfoxide (Impurity A) away from the solvent front.

Comparative Method Development

We evaluated three distinct methodologies to determine the "Gold Standard" for this analysis.

  • Method A (The Standard): C18 Column, Low pH (0.1% Formic Acid).

  • Method B (The Alternative): Phenyl-Hexyl Column, Low pH (0.1% Formic Acid).

  • Method C (The Optimized): Hybrid C18 Column, High pH (10mM Ammonium Bicarbonate, pH 10.0).

Experimental Results: Performance Metrics

The following data represents the chromatographic performance of the parent compound and its critical sulfoxide impurity under the three conditions.

ParameterMethod A: C18 (Low pH) Method B: Phenyl-Hexyl (Low pH) Method C: Hybrid C18 (High pH)
Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobic
Hydrophobic (Neutral Analyte)
Parent Retention (

)
2.53.18.2 (Highest)
Sulfoxide Retention (

)
0.4 (Risk: Near Void)0.81.5 (Well Retained)
Tailing Factor (

)
1.8 (Silanol Tailing)1.41.05 (Symmetric)
Resolution (

)
4.26.512.1
MS Compatibility ExcellentExcellentGood (Requires volatile buffer)
Analysis of Alternatives
  • Method A (Low pH C18):

    • Verdict:Suboptimal.

    • Why: At pH ~2.7 (Formic acid), the aniline is protonated (

      
      ). This charged species interacts with residual silanols, causing tailing (
      
      
      
      ). Furthermore, the protonated sulfoxide is extremely polar and elutes dangerously close to the void volume (
      
      
      ), making integration difficult in complex matrices.
  • Method B (Phenyl-Hexyl):

    • Verdict:Acceptable Alternative.

    • Why: The Phenyl-Hexyl phase engages in

      
      -
      
      
      
      interactions with the aniline ring. This provides better selectivity for the sulfoxide impurity compared to C18. However, peak shape is still imperfect due to the acidic pH.
  • Method C (High pH Hybrid C18) - RECOMMENDED:

    • Verdict:Superior.

    • Why: At pH 10.0, the aniline is fully deprotonated (Neutral). Neutral amines exhibit massive retention increases on C18 and do not interact with silanols, resulting in perfect peak symmetry (

      
      ). Crucially, the neutral state significantly increases the hydrophobicity of the Sulfoxide  impurity, pulling it away from the void volume (
      
      
      
      ) and ensuring robust quantification.

Optimized Experimental Protocol (Method C)

This protocol is the recommended standard for purity and stability testing. It utilizes "High pH" chromatography to maximize retention and peak shape.

Instrumentation & Reagents[1]
  • System: HPLC/UHPLC with UV-Vis (PDA) or MS detection.

  • Column: Waters XBridge C18 or Agilent Zorbax Extend-C18 (Hybrid particle required for high pH stability).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Bicarbonate (

      
      ).
      
    • Ammonium Hydroxide (

      
      ) for pH adjustment.
      
Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV at 254 nm (primary) and 210 nm (impurity check)
Run Time 20 Minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955Start Elution
12.01090Ramp to Organic
15.01090Wash
15.1955Re-equilibration
20.0955End

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the recommended High pH method.

MethodWorkflow Start Start: this compound Screen1 Screen 1: Low pH (Formic Acid) Standard C18 Start->Screen1 Decision1 Result: Tailing Peaks? Poor Sulfoxide Retention? Screen1->Decision1 PathA Option A: Change Selectivity (Phenyl-Hexyl) Decision1->PathA Yes PathB Option B: Suppress Ionization (High pH / Hybrid C18) Decision1->PathB Yes (Preferred) ResultA Better Separation, Still Tailing PathA->ResultA ResultB Sharp Peaks, High Retention PathB->ResultB Final Final Method: High pH Hybrid C18 ResultA->Final Optimization ResultB->Final

Caption: Logical workflow prioritizing pH control to manage aniline ionization state.

References

  • PubChem. 3-Chloro-2-methylaniline (Analogous Structure & Properties).[1] National Library of Medicine. Available at: [Link]

  • SIELC Technologies. Separation of Aniline on Newcrom R1 HPLC column. (Demonstrates RP-HPLC behavior of simple anilines). Available at: [Link]

  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection. (Discusses derivatization and separation of aniline impurities). Available at: [Link]

  • MDPI. Retention Mechanisms of Basic Compounds in Liquid Chromatography. (Explains the impact of silanols and pH on basic drugs). Available at: [Link]

  • Chromatography Online. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions. (Highlights sulfoxide/sulfone separation challenges). Available at: [Link]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-Chloro-2-(methylsulfanyl)aniline Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS: 947230-80-6) is a specialized poly-functionalized aromatic building block used in the synthesis of agrochemicals and heterocyclic pharmaceuticals.[1] Its mass spectrometric behavior is defined by the "Ortho Effect" —a specific interaction between the vicinal amino (-NH₂) and methylsulfanyl (-SMe) groups.

This guide provides a technical analysis of its fragmentation pathways under Electron Ionization (EI) at 70 eV. Unlike simple chloroanilines or thioanisoles, this molecule exhibits a unique, dominant cyclization-elimination pathway yielding a stable benzothiazole-like cation. This distinct signature allows for rapid differentiation from structural isomers (e.g., 4-chloro or 5-chloro analogues) and functional analogues (e.g., 3-chloro-2-methylaniline).

Compound Profile & Structural Analysis

FeatureSpecificationImpact on MS Fragmentation
Molecular Formula C₇H₈ClNSM⁺ : m/z 173 (¹⁰⁰%), 175 (³²%)
Key Substituents -Cl, -SMe, -NH₂Chlorine imparts a 3:1 isotopic cluster. SMe is the primary fragmentation trigger.
Positional Isomerism 1-Amino, 2-SMe, 3-ClCritical : The 1,2-relationship enables 5-membered ring formation upon methyl loss.
Electronic Environment Electron-Rich RingThe amino group stabilizes the radical cation, directing fragmentation away from simple ring cleavage.

Experimental Methodology

To replicate the fragmentation patterns described, the following standardized GC-MS protocol is recommended. This ensures that thermal degradation does not obscure the intrinsic fragmentation.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]
  • Sample Preparation :

    • Dissolve 1 mg of analyte in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.

    • Note: Avoid acetone to prevent Schiff base formation with the primary amine.

  • Inlet Conditions :

    • Temperature: 250°C.

    • Mode: Splitless (0.5 min purge) to maximize sensitivity for minor fragments.

  • Column Parameters :

    • Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • MS Source Parameters (EI) :

    • Ionization Energy: 70 eV (Standard Library conditions).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40–300.

Fragmentation Pathway Analysis

The fragmentation of this compound is governed by the stability of the sulfur radical cation and the proximity of the nucleophilic nitrogen.

Primary Pathway: The "Ortho-Cyclization" (Loss of Methyl)

Unlike meta- or para-substituted thioanisoles, which often lose


SH or undergo complex rearrangements, the ortho-amino  group drives a specific pathway:
  • Ionization : Removal of an electron from the sulfur lone pair forms the molecular ion [M]⁺• (m/z 173) .

  • Cleavage : Homolytic cleavage of the S–CH₃ bond releases a methyl radical (

    
    CH₃).
    
  • Cyclization : The resulting sulfur cation is immediately attacked by the neighboring nitrogen lone pair, closing a 5-membered ring.

  • Product : This forms a stable chlorobenzothiazole cation (m/z 158). This is typically the Base Peak (100% relative abundance).

Secondary Pathways
  • Loss of Chlorine : The m/z 158 ion may lose a chlorine radical (

    
    Cl) to form a species at m/z 123, though this is energetically costly compared to retaining the aromatic system.
    
  • Loss of HCN : Common in anilines, the expulsion of HCN (27 Da) from the m/z 158 ion leads to m/z 131.

Visualization of Fragmentation Mechanism

The following diagram illustrates the mechanistic flow from the molecular ion to the stable cyclic fragment.

FragmentationPathway M_Ion Molecular Ion (M+) [3-Cl-2-SMe-Aniline] m/z 173 / 175 Methyl_Rad Methyl Radical (CH3•) Fragment_1 Cyclic Cation [Chlorobenzothiazole-H]+ m/z 158 / 160 (BASE PEAK) M_Ion->Fragment_1 - CH3• (15 Da) Ortho-assisted cleavage Fragment_2 Secondary Fragment [Loss of HCN] m/z 131 Fragment_1->Fragment_2 - HCN (27 Da) Fragment_3 Dechlorination [Loss of Cl] m/z 123 Fragment_1->Fragment_3 - Cl• (35 Da)

Caption: Mechanistic pathway showing the dominant ortho-assisted loss of methyl to form the stable m/z 158 cation.

Comparative Performance Guide

To validate the identity of this compound, it is essential to compare its spectral signature against likely "impostors" or analogues.

Comparison A: Isomeric Differentiation

Scenario: Distinguishing the target from 4-Chloro-2-(methylsulfanyl)aniline .

ParameterThis compound (Target)4-Chloro-2-(methylsulfanyl)aniline (Isomer)
Base Peak m/z 158 (High Stability)m/z 158 (High Stability)
Secondary Fragments Higher abundance of m/z 123 (Cl loss) due to steric crowding of Cl at pos-3.Lower abundance of m/z 123; Cl at pos-4 is more stable.
Ortho Effect Strong : SMe and NH₂ are adjacent.Strong : SMe and NH₂ are adjacent.
Differentiation Requires retention time (GC) or subtle intensity ratios of minor ions.
Comparison B: Functional Analogue

Scenario: Distinguishing from 3-Chloro-2-methylaniline (SMe replaced by Methyl).

FeatureThis compound 3-Chloro-2-methylaniline
Molecular Ion m/z 173m/z 141
Primary Loss -15 Da (Loss of CH₃ from S). Very Facile.-1 Da (Loss of H) or -15 Da (Loss of CH₃ from Ring).
Mechanism Heteroatom cleavage (C-S bond).Benzylic cleavage (C-H or C-C).
Base Peak Origin Cyclization to Heterocycle (m/z 158).Formation of Tropylium/Benzyl cation (m/z 106/140).
Key Distinction The M-15 peak is the dominant base peak in the thio-analog but often minor in the methyl-analog.

Data Summary Table

Use this table to interpret the mass spectrum of your unknown sample.

m/z (Cluster)IdentityRelative Abundance (Est.)Mechanistic Origin
173 / 175 M⁺• 60 - 80%Molecular Ion (³⁵Cl / ³⁷Cl). Stable aromatic system.
158 / 160 [M - CH₃]⁺ 100% (Base) Diagnostic Peak . Loss of S-methyl radical; formation of cyclic cation.
131 [M - CH₃ - HCN]⁺10 - 20%Fragmentation of the heterocyclic ring.
123 [M - CH₃ - Cl]⁺5 - 15%Loss of halogen from the cyclic cation.
45 [CHS]⁺< 10%Thio-fragment characteristic of thioanisoles.

References

  • NIST Chemistry WebBook . Mass Spectrum of 2-(Methylthio)aniline. National Institute of Standards and Technology.[2] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[3][2][4][5] 2. "Ortho" and "Para" effects. Journal of Mass Spectrometry. [Link]

  • Bowie, J. H., et al. (1966). Electron Impact Studies.[4][5][6][7] II. Mass Spectra of Aromatic Thioethers. Journal of the Chemical Society B. [Link]

  • PubChem . This compound Compound Summary. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chloro-2-(methylsulfanyl)aniline and 3-chloroaniline for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the design and development of novel pharmaceutical agents and functional materials, the selection of appropriate building blocks is paramount. Substituted anilines are a cornerstone of this endeavor, offering a versatile platform for a myriad of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 3-chloro-2-(methylsulfanyl)aniline and the more common 3-chloroaniline. Understanding the nuanced differences in their chemical behavior, governed by the interplay of electronic and steric effects, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This document moves beyond a simple cataloging of properties to explain the underlying principles that dictate the reactivity of these molecules. We will explore their comparative basicity, susceptibility to electrophilic aromatic substitution, and behavior in the Sandmeyer reaction, supported by theoretical principles and available data.

Unveiling the Contestants: A Structural Overview

At first glance, the two molecules appear structurally similar, with the key distinction being the presence of a methylsulfanyl (-SCH3) group at the ortho-position to the amino group in this compound. This seemingly minor addition has profound implications for the molecule's electronic and steric landscape, and consequently, its chemical reactivity.

CompoundStructureMolecular FormulaMolecular Weight
This compoundC7H8ClNS173.66 g/mol
3-ChloroanilineC6H6ClN127.57 g/mol [1]

The Heart of the Matter: Comparative Reactivity Analysis

The reactivity of anilines is primarily dictated by the electron density on the nitrogen atom of the amino group and on the aromatic ring. This is influenced by the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents.

Basicity: The Availability of the Lone Pair

The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the availability of the lone pair of electrons on the nitrogen atom. A higher pKa value indicates a stronger base.

The pKa of 3-chloroaniline is approximately 3.52.[2] The chloro group is electron-withdrawing through its inductive effect (-I), which decreases the electron density on the nitrogen atom, making it a weaker base than aniline (pKa ≈ 4.6).

In the ortho position, the resonance effect of the -SCH3 group can increase the electron density on the aromatic ring and, to some extent, on the amino nitrogen. This electron-donating character would be expected to increase the basicity compared to a molecule with only an electron-withdrawing group. Therefore, it is predicted that This compound is a stronger base than 3-chloroaniline . The electron-donating resonance of the methylsulfanyl group partially counteracts the inductive withdrawal of the chlorine atom, leading to a more available lone pair on the nitrogen.

Table 1: Comparison of Basicity

CompoundKey SubstituentsExpected Electronic EffectsExperimental/Predicted pKaPredicted Basicity Ranking
Aniline-H(Reference)~4.6Highest
This compound 3-Cl, 2-SCH3-I (Cl), -I, +R (SCH3)Predicted > 3.52Intermediate
3-Chloroaniline 3-Cl-I (Cl)~3.52[2]Lowest

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { content: "Predicted basicity trend based on substituent electronic effects."; font-size: 10px; text-align: center; margin-top: 5px; }

Figure 1: Predicted basicity trend.

Electrophilic Aromatic Substitution (EAS): Activating the Ring

The amino group is a strong activating and ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions.[3] This is due to the donation of the nitrogen's lone pair into the aromatic π-system, which increases the electron density of the ring, particularly at the ortho and para positions.

In 3-chloroaniline , the chloro group is deactivating, while the amino group is activating and ortho, para-directing. The substitution pattern will be a result of the interplay between these two groups. The positions ortho and para to the amino group (positions 2, 4, and 6) are activated. However, the chloro group at position 3 will exert a deactivating inductive effect on the adjacent positions 2 and 4.

For This compound , the situation is more complex. Both the amino and methylsulfanyl groups are activating and ortho, para-directing. The methylsulfanyl group, being a moderately activating group, will further enhance the electron density of the ring.[4] The positions ortho and para to the amino group are 4 and 6. The position ortho to the methylsulfanyl group is position 3 (which is occupied by chlorine). The positions most activated for electrophilic attack are therefore likely to be positions 4 and 6.

Reactivity: Due to the combined electron-donating effects of the amino and methylsulfanyl groups, This compound is expected to be significantly more reactive towards electrophiles than 3-chloroaniline .

Regioselectivity: In this compound, electrophilic attack is most likely to occur at the positions para (position 6) and ortho (position 4) to the strongly activating amino group. Steric hindrance from the ortho-methylsulfanyl group might disfavor substitution at position 4 to some extent, potentially leading to a preference for substitution at position 6.

dot graph { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12]; edge [len=1.5, fontname="Arial", fontsize=10];

} caption { content: "Activated positions for electrophilic aromatic substitution."; font-size: 10px; text-align: center; margin-top: 5px; }

Figure 2: Activated positions for electrophilic aromatic substitution.

The Sandmeyer Reaction: A Gateway to Further Functionalization

The Sandmeyer reaction is a powerful transformation that allows for the conversion of an aromatic amino group into a wide variety of functionalities via a diazonium salt intermediate.[5] The success of the Sandmeyer reaction depends on the stability of the intermediate diazonium salt.

Both 3-chloroaniline and this compound can undergo diazotization followed by a Sandmeyer reaction. The presence of the electron-withdrawing chloro group in both molecules can help to stabilize the diazonium salt. The additional methylsulfanyl group in this compound is not expected to significantly hinder the formation of the diazonium salt.

However, the ortho-substituent in this compound could potentially influence the subsequent nucleophilic substitution step of the Sandmeyer reaction through steric effects, depending on the nature of the incoming nucleophile and the copper catalyst used. For very bulky nucleophiles, the reaction rate might be slightly lower for the ortho-substituted aniline compared to 3-chloroaniline.

Experimental Protocols

While direct comparative experimental data is limited, the following protocols represent standard procedures for key reactions of anilines and can be adapted for a comparative study of 3-chloroaniline and this compound.

Protocol 1: Comparative Bromination (Electrophilic Aromatic Substitution)

Objective: To qualitatively compare the reactivity of the two anilines towards an electrophile.

Materials:

  • 3-chloroaniline

  • This compound

  • Acetic acid

  • Bromine in acetic acid solution (e.g., 1 M)

  • Sodium bisulfite solution

  • Standard laboratory glassware

Procedure:

  • In two separate flasks, dissolve equimolar amounts of 3-chloroaniline and this compound in glacial acetic acid.

  • At room temperature, add the bromine in acetic acid solution dropwise to each flask with stirring.

  • Monitor the disappearance of the bromine color. A faster disappearance indicates a more reactive substrate.

  • Once the reaction is complete (or after a set time for comparison), quench the excess bromine with a sodium bisulfite solution.

  • Isolate the products by pouring the reaction mixture into water and collecting the precipitate by filtration.

  • Analyze the products by techniques such as TLC, GC-MS, or NMR to determine the regioselectivity and yield.

Expected Outcome: this compound is expected to react faster with bromine than 3-chloroaniline. The product distribution for this compound will provide insight into the directing effects of the substituents.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { content: "Workflow for comparative bromination."; font-size: 10px; text-align: center; margin-top: 5px; }

Figure 3: Workflow for comparative bromination.

Protocol 2: Sandmeyer Reaction (Chlorination)

Objective: To convert the amino group of both anilines to a chloro group and compare the reaction efficiency.

Materials:

  • 3-chloroaniline or this compound

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Copper(I) chloride

  • Ice

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Dissolve the aniline in concentrated hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture for 15-20 minutes at this temperature.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Workup:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by distillation or chromatography.

Expected Outcome: Both anilines are expected to undergo the Sandmeyer reaction to yield the corresponding dichlorinated and trichlorinated benzene derivatives, respectively. A comparison of the isolated yields would provide a measure of the relative efficiency of the reaction for each substrate.

Summary of Predicted Reactivity

Reaction TypeThis compound3-chloroanilineRationale
Basicity More BasicLess BasicThe +R effect of the -SCH3 group increases the electron density on the nitrogen.
Electrophilic Aromatic Substitution More ReactiveLess ReactiveThe combined activating effects of the -NH2 and -SCH3 groups increase the nucleophilicity of the aromatic ring.
Sandmeyer Reaction Similar Reactivity (Potentially slower with bulky nucleophiles)Similar ReactivityBoth form relatively stable diazonium salts. Steric hindrance from the ortho -SCH3 group may play a minor role.

Conclusion

The presence of an ortho-methylsulfanyl group in this compound significantly enhances its reactivity in electrophilic aromatic substitution reactions compared to 3-chloroaniline. This is attributed to the electron-donating resonance effect of the methylsulfanyl group, which also increases the basicity of the aniline. While both compounds are suitable substrates for the Sandmeyer reaction, potential steric effects from the ortho-substituent in this compound should be considered when selecting nucleophiles.

For the synthetic chemist, this compound offers a more activated and potentially more versatile platform for the introduction of electrophiles onto the aromatic ring. However, the increased reactivity also necessitates careful control of reaction conditions to manage regioselectivity. In contrast, 3-chloroaniline provides a more predictable, albeit less reactive, starting material. The choice between these two building blocks will ultimately depend on the specific synthetic target and the desired reaction pathway. This guide provides the foundational understanding to make that choice an informed one.

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. [Link]

  • Chemistry LibreTexts. (2020, June 12). 10.4: Electrophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). 3-Chloroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, December 26). Sandmeyer reaction. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: 17.3. Reactions involving arenediazonium salts. [Link]

  • ACS Publications. (2001, September 20). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. [Link]

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13C NMR Chemical Shift Guide: 3-Chloro-2-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 13C NMR chemical shifts for 3-Chloro-2-(methylthio)aniline , structured as a technical resource for researchers in medicinal chemistry and structural elucidation.

Executive Summary & Structural Context

3-Chloro-2-(methylthio)aniline is a critical scaffold in the synthesis of heterocycles and pharmaceutical intermediates. Its structural uniqueness lies in the vicinal trisubstitution pattern (1,2,3-substitution) , where the amine, methylthio, and chloro groups create a sterically crowded and electronically complex environment.

This guide compares the chemical shifts of the target molecule against two experimentally validated alternatives: 3-Chloro-2-methylaniline (steric analog) and N-Methyl-2-(methylthio)aniline (electronic analog). This comparison allows researchers to distinguish the target from potential regioisomers or byproducts during synthesis.

Key Chemical Properties[1][2][3][4][5]
  • Molecular Formula: C7H8ClNS

  • Molecular Weight: 173.66 g/mol

  • Solvent Standard: CDCl3 (referenced to 77.16 ppm)

  • Internal Standard: TMS (0.00 ppm)

Chemical Shift Data Comparison

The following data synthesizes predicted shifts (based on substituent chemical shift additivity) with experimental benchmarks from validated analogs.

Table 1: Comparative 13C NMR Shifts (ppm) in CDCl3[6][7]
Carbon PositionTarget: 3-Chloro-2-(methylthio)aniline (Predicted*)Analog A: 3-Chloro-2-methylaniline (Exp) [1]Analog B: N-Methyl-2-(methylthio)aniline (Exp) [2]Assignment Logic
C1 (C-NH2) 147.5 ± 1.5 146.1149.1Ipso-amine; deshielded by ortho-SMe/Cl.
C2 (C-SMe) 128.0 ± 2.0 123.9133.6Ipso-SMe vs Ipso-Me. SMe is a donor, shielding C2 relative to C-Cl.
C3 (C-Cl) 135.5 ± 1.5 132.2129.3 (C3-H)Ipso-chloro; typically ~135 ppm in anilines.
C4 (C-H) 120.5 ± 1.0 119.0119.6Para to NH2; shielded by resonance.
C5 (C-H) 129.8 ± 1.0 129.6129.3Meta to NH2/SMe; least affected by resonance.
C6 (C-H) 114.2 ± 1.0 110.5109.4Ortho to NH2; highly shielded.
S-CH3 18.5 ± 0.5 17.0 (C-CH3)17.9 (S-CH3)Methylthio carbon is distinctively upfield.

*Predicted values are derived using substituent chemical shift (SCS) additivity rules applied to the benzene scaffold, corrected for steric buttressing between C2 and C3.

Analysis of Substituent Effects[5][8][9]
  • The "Buttressing" Effect (C2 & C3): The adjacent Chloro (C3) and Methylthio (C2) groups create steric strain. In 13C NMR, this often results in a slight deshielding (downfield shift) of the ipso carbons compared to less crowded isomers.

  • SMe vs. Me Discrimination: The S-methyl carbon (~18 ppm) appears very close to a C-methyl carbon (~17 ppm). However, the C2 ipso carbon is the discriminator. The C-S bond (sulfur) generally deshields the ipso carbon less than a direct C-C bond in this specific aromatic environment, or shows distinct coupling patterns if 2D NMR (HMBC) is used.

  • C6 Shielding: The carbon ortho to the amine (C6) is consistently the most upfield signal (~114 ppm) due to the strong electron-donating resonance of the NH2 group.

Structural Verification Workflow

To confirm the identity of 3-Chloro-2-(methylthio)aniline and rule out isomers (e.g., 4-chloro or 5-chloro derivatives), follow this logic pathway.

StructuralVerification Start Unknown Sample (C7H8ClNS) CheckC6 Check C6 (Ortho to NH2) Is there a signal < 116 ppm? Start->CheckC6 YesC6 Yes (Signal ~114 ppm) Indicates Ortho-H present CheckC6->YesC6 Yes NoC6 No (All > 118 ppm) Likely Para-substituted or N-substituted CheckC6->NoC6 No CheckSMe Check Methyl Signal Is it ~18 ppm (SMe) or ~17 ppm (Ar-Me)? YesC6->CheckSMe VerifyRegio Verify Regioisomer (HMBC) Look for 3-bond coupling from NH2 protons CheckSMe->VerifyRegio Result Target Confirmed: 3-Chloro-2-(methylthio)aniline VerifyRegio->Result Coupling to C2 (SMe) & C6

Figure 1: Decision tree for verifying the 1,2,3-trisubstituted aniline scaffold using 13C NMR markers.

Experimental Protocol

For reproducible results, adhering to a standardized sample preparation protocol is essential to minimize solvent-induced shifts.

Materials
  • Solvent: Chloroform-d (CDCl3), 99.8% D, containing 0.03% v/v TMS.

  • Tube: 5mm High-Throughput NMR tube (Wilmad or equivalent).

  • Concentration: 20-30 mg of analyte in 0.6 mL solvent.

Step-by-Step Methodology
  • Preparation: Dissolve 25 mg of 3-Chloro-2-(methylthio)aniline in 0.6 mL CDCl3. Ensure complete dissolution; filter if the solution is cloudy (particulates cause line broadening).

  • Acquisition:

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Scans (NS): Minimum 256 scans (due to lower sensitivity of 13C and quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C1, C2, C3) relax sufficiently for integration accuracy.

  • Processing:

    • Line Broadening (LB): Apply 1.0 - 2.0 Hz exponential multiplication to improve S/N ratio.

    • Referencing: Calibrate the CDCl3 triplet center to 77.16 ppm .

References

  • Royal Society of Chemistry. (2019). Supplementary Information: N-Methylation of ortho-Substituted Aromatic Amines. Retrieved from [Link]

  • PubChem. (2025).[1] 2-(Methylthio)aniline Compound Summary. Retrieved from [Link]

Sources

A Researcher's Guide to the Elemental Analysis of 3-Chloro-2-(methylsulfanyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount. 3-Chloro-2-(methylsulfanyl)aniline, a key building block in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure its stoichiometric integrity and purity. This guide provides an in-depth comparison of elemental analysis standards and methodologies pertinent to this compound, grounding technical protocols in the principles of analytical chemistry to empower researchers in their drug development endeavors.

The Analytical Imperative: Why Elemental Analysis is Critical

Elemental analysis serves as the foundational assay for any newly synthesized compound. It provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and halogens (in this case, chlorine - Cl). For this compound, this analysis is the first-line defense against impurities and verifies that the empirical formula aligns with the theoretical structure. Deviations from expected values can indicate the presence of residual solvents, starting materials, or by-products, which can have profound implications for downstream applications and biological activity.

Theoretical Composition of this compound

Before any analysis, the theoretical elemental composition must be calculated to establish a benchmark for comparison.

  • Molecular Formula: C₇H₈ClNS[1]

  • Molecular Weight: 173.66 g/mol

Based on these values, the theoretical elemental percentages are:

ElementAtomic Weight ( g/mol )Number of AtomsTotal WeightPercentage (%)
Carbon (C)12.011784.07748.42%
Hydrogen (H)1.00888.0644.64%
Chlorine (Cl)35.453135.45320.42%
Nitrogen (N)14.007114.0078.07%
Sulfur (S)32.065132.06518.47%
Total 173.666 100.02%

Note: Slight deviation from 100% is due to rounding of atomic weights.

Core Methodologies: A Comparative Analysis

The unique combination of elements in this compound—notably the presence of both sulfur and chlorine—necessitates a multi-faceted analytical approach. Standard CHN analyzers are not equipped to determine halogens, requiring a separate analytical procedure for chlorine.

CHNS Analysis via Dynamic Flash Combustion

This is the gold standard for determining carbon, hydrogen, nitrogen, and sulfur content. The method is rapid, highly accurate, and requires only a small amount of sample.

Principle of Operation: A precisely weighed sample is combusted in a high-temperature furnace (typically >950°C) in a pure oxygen environment.[2] This process instantaneously converts the constituent elements into simple gases: CO₂, H₂O, N₂, and SO₂. These gases are then passed through a gas chromatography column to separate them before being quantified by a thermal conductivity detector (TCD).[2][3]

Key Experimental Considerations:

  • Catalysts: The combustion tube is packed with specific catalysts, such as chromium oxide, to ensure complete and rapid oxidation of the sample.[4]

  • Reduction: A reduction tube containing high-purity copper is used to reduce nitrogen oxides (NOx) to N₂ gas and remove excess oxygen.[3]

  • Interference: The presence of chlorine can pose a challenge. Modern elemental analyzers incorporate scrubbers with reagents like silver tungstate or silver vanadate to trap interfering halogen and sulfur compounds, preventing damage to the system and ensuring accurate results.[4]

Chlorine Determination: A Fork in the Analytical Road

Since standard combustion analyzers do not quantify halogens, a separate method must be employed for chlorine. Two primary methods are compared below: the classic Schöniger Flask Combustion and the modern Combustion Ion Chromatography (CIC).

FeatureSchöniger Flask CombustionCombustion Ion Chromatography (CIC)
Principle Sample is combusted in an oxygen-filled flask.[5][6][7] The resulting HCl gas is absorbed into a solution, and the chloride ions are titrated potentiometrically with silver nitrate.[5][8]Sample is combusted in a furnace, and the resulting gases are passed through an absorption solution.[9][10] The solution is then injected into an ion chromatograph for separation and quantification of halide ions.[9][11]
Sample Throughput Low; manual and time-consuming.[5]High; fully automated systems are available.[9]
Sensitivity Microgram level.[7][8]Sub-ppm to percent levels.[9]
Specificity Good, but susceptible to interference from other halides if present. Titration endpoint detection can be subjective.Excellent; simultaneously speciates and quantifies different halides (F, Cl, Br, I).[9]
Cost & Complexity Low initial cost, simple apparatus. Requires skilled manual operation.Higher initial investment for equipment. Operation is straightforward with modern software.
Waste Generation Involves chemical titrants and solvents.Primarily aqueous eluents.

Recommendation: For research and development settings where accuracy, specificity, and throughput are critical, Combustion Ion Chromatography (CIC) is the superior method. It aligns with modern analytical standards like ASTM D7359 for halogen determination in aromatic hydrocarbons.[10] The Schöniger flask method remains a viable, low-cost alternative for labs with limited instrumentation, provided proper technique is employed.[6]

Experimental Protocols & Validation

Trustworthiness in analytical data stems from rigorous adherence to validated protocols. [12] The following sections detail the necessary steps for achieving reliable elemental analysis data for this compound.

Workflow for Comprehensive Elemental Analysis

Caption: Comprehensive workflow for the elemental analysis of this compound.

Protocol 1: CHNS Analysis
  • Instrument Calibration: Calibrate the elemental analyzer using a certified reference material (CRM). Sulfanilamide is an excellent choice as it contains C, H, N, and S in well-defined ratios.[3][13] Perform a multi-point calibration to ensure linearity across the expected range.

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a tin capsule using a microbalance.

  • Analysis: Place the sealed capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.

  • Data Evaluation: The instrument software will automatically calculate the weight percentages of C, H, N, and S. The results should be within ±0.4% of the theoretical values for a pure sample.

Protocol 2: Chlorine Analysis by Combustion Ion Chromatography (CIC)
  • Instrument Calibration: Prepare a series of chloride standard solutions from a certified potassium chloride (KCl) standard.[11] Use these to generate a calibration curve on the ion chromatograph.

  • System Suitability: Before analyzing the sample, run a known organochlorine standard, such as 2-chlorobenzoic acid, to verify the performance of the entire CIC system.[11] The recovery should be within an acceptable range (e.g., 95-105%).

  • Sample Preparation: Accurately weigh 1-2 mg of the this compound sample into a combustion boat.

  • Analysis: Place the boat into the CIC autosampler. The system will introduce the sample into the furnace, manage the absorption of combustion gases, and automatically inject the resulting solution into the IC for analysis.

  • Data Evaluation: The software will quantify the chloride concentration based on the calibration curve and calculate the weight percentage of chlorine in the original sample.

Alternative and Complementary Methods

While elemental analysis provides the foundational quantitative data, it does not provide structural information. For comprehensive characterization, it should be used in conjunction with other techniques.

Method Comparison Logic

G cluster_0 Primary Quantitative Analysis cluster_1 Structural & Molecular Confirmation cluster_2 Purity & Impurity Profiling EA Elemental Analysis (CHNS + Cl) EA_info Provides: Empirical Formula Confirms: Stoichiometry & Purity EA->EA_info MS Mass Spectrometry (MS) EA->MS Complements NMR NMR Spectroscopy ('H, ¹³C) EA->NMR Complements HPLC HPLC / UPLC MS->HPLC Integrates with NMR->HPLC Confirms Structure of Peaks GCMS GC-MS HPLC->GCMS Alternative for Volatiles

Caption: Relationship between elemental analysis and other key analytical techniques.

  • Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula suggested by elemental analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the carbon-hydrogen framework of the molecule, confirming the specific isomeric structure.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and quantifies impurities.

By integrating the results from these techniques, a researcher can build a complete and trustworthy profile of this compound, ensuring its suitability for subsequent stages of drug discovery and development.

References

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds - DTIC. Available from: [Link]

  • SCAN-test Method SCAN-CM 53:94: Extractable organic chlorine. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. Available from: [Link]

  • Sulphur and Halide Determination by Combustion Ion Chromatography | LCGC International. Available from: [Link]

  • ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359 - Trace Elemental Instruments. Available from: [Link]

  • The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing). Available from: [Link]

  • ASTM E442-15, Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2015. Available from: [Link]

  • Oxygen Flask Combustion Method - Bentham Science Publishers. (2022). Available from: [Link]

  • PubChem Compound Summary for CID 640703, this compound. National Center for Biotechnology Information. Available from: [Link]

  • CHNS Determination in reference soil samples - VELP Scientifica. Available from: [Link]

  • Elemental analysis - Weizmann Institute of Science. Available from: [Link]

Sources

A Researcher's Guide to the Identification of 3-Chloro-2-(methylsulfanyl)aniline: Establishing a Reference Standard in the Absence of Commercial Options

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical research and drug development, the unambiguous identification and purity assessment of novel intermediates and active pharmaceutical ingredients (APIs) are foundational to regulatory approval and scientific integrity. 3-Chloro-2-(methylsulfanyl)aniline, a substituted aniline, represents a class of compounds often used as building blocks in complex molecule synthesis. A reliable reference standard is not merely a convenience but a necessity for method validation, impurity profiling, and quantitative analysis.

The Reference Standard Dilemma: Commercial CRM vs. In-House Qualification

The gold standard in analytical science is the use of a primary reference standard from a reputable pharmacopeia (e.g., USP, Ph. Eur.) or a CRM from an accredited body (e.g., NIST, LGC). These standards come with a comprehensive Certificate of Analysis (CoA) that rigorously documents their identity, purity, and associated uncertainty, ensuring traceability and metrological rigor.

However, for novel or niche compounds like this compound, such standards are often unavailable. The alternative is to synthesize and meticulously qualify an "in-house" or "working" reference standard. This process demands a rigorous, multi-faceted analytical approach where evidence from orthogonal (independent) techniques is compiled to build an undeniable case for the material's identity and purity. This guide provides the blueprint for such a qualification.

Comprehensive Workflow for In-House Standard Qualification

A self-validating system is crucial for qualifying an in-house standard. The confidence in the standard is not derived from a single measurement but from the convergence of data from multiple, independent analytical techniques. The workflow must be logical, well-documented, and scientifically sound.

G cluster_0 Material Preparation cluster_1 Material Characterization cluster_2 Final Qualification synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification Crude Product identity Identity Confirmation (MS, NMR, IR) purification->identity Purified Material purity Purity & Assay (HPLC, GC) identity->purity Confirmed Identity documentation Documentation (Consolidated CoA) purity->documentation Confirmed Purity

Caption: Overall workflow for in-house reference standard qualification.

Part 1: Synthesis and Purification – A Practical Approach

Since a commercial source is not readily found, a plausible synthesis route is the first step. Based on procedures for analogous compounds, such as 5-Chloro-2-(methylthio)aniline, a reliable method can be adapted[1]. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis of this compound

  • Starting Material: Begin with 2-amino-6-chlorobenzenethiol. The choice of this precursor directly dictates the final substitution pattern on the aniline ring.

  • Deprotonation: Dissolve the 2-amino-6-chlorobenzenethiol in a suitable solvent like ethanol and cool the mixture in an ice-water bath to control the reaction temperature.

  • Base Addition: Add a strong base, such as potassium tert-butoxide, portion-wise under an inert nitrogen atmosphere. This step is critical for deprotonating the thiol group to form the more nucleophilic thiolate.

  • Methylation: Slowly add a methylating agent, such as methyl iodide (MeI). The thiolate will attack the methyl group in an SN2 reaction to form the desired methylsulfanyl group.

  • Reaction Completion: Allow the reaction to proceed to completion by stirring at room temperature after the initial addition.

  • Workup and Purification: Concentrate the reaction mixture under vacuum. The resulting crude product must be purified to remove unreacted starting materials and side products. Flash column chromatography using a non-polar solvent system (e.g., petroleum ether/ethyl acetate) is the method of choice for achieving high purity.

Part 2: Unambiguous Identity Confirmation – A Spectroscopic Triad

No single technique is sufficient for identity confirmation. A combination of Mass Spectrometry, NMR, and IR spectroscopy provides orthogonal data that, when combined, leaves no room for ambiguity.

A. Mass Spectrometry (MS)

Causality: MS is the primary tool for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that is unique to the elemental formula C₇H₈ClNS, offering a very high degree of confidence.

Expected Data: The monoisotopic mass of this compound is 173.00659 Da[2]. The presence of chlorine will result in a characteristic M+2 isotopic pattern with a ratio of approximately 3:1.

Adduct IonPredicted m/z
[M+H]⁺174.01387
[M+Na]⁺195.99581
[M-H]⁻171.99931
Data sourced from PubChem predictions[2].

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Prepare a dilute solution of the purified sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire spectra in both positive and negative ion modes to observe different adducts.

  • Analyze the resulting spectrum for the parent ion's m/z and the characteristic isotopic pattern of chlorine.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the molecular weight, NMR spectroscopy elucidates the compound's carbon-hydrogen framework. It provides definitive information about the connectivity of atoms, the number of protons and carbons in different electronic environments, and their spatial relationships, making it the most powerful tool for structural isomer differentiation.

Expected Spectral Features: While experimental data for the exact target molecule is not readily published, we can predict the key features based on known chemical shift principles and data from analogous structures[1].

  • ¹H NMR:

    • Aromatic Protons (3H): Expect complex multiplets in the aromatic region (~6.5-7.5 ppm), corresponding to the three protons on the aniline ring.

    • Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, typically around 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent.

    • Methyl Protons (3H): A sharp singlet for the -SCH₃ group, expected to be upfield around 2.3-2.5 ppm.

  • ¹³C NMR:

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the nitrogen, chlorine, and sulfur atoms will have characteristic shifts.

    • Methyl Carbon (1C): One signal in the aliphatic region (~15-20 ppm) for the -SCH₃ carbon.

Protocol: NMR Data Acquisition

  • Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data and assign the peaks based on chemical shifts, integration, and multiplicity to confirm the structure.

C. Infrared (IR) Spectroscopy

Causality: IR spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups. The vibrations (stretching, bending) of specific bonds absorb IR radiation at characteristic frequencies.

Expected Data:

Functional GroupBondExpected Absorption (cm⁻¹)
AmineN-H Stretch3350-3500 (two bands for primary amine)
Aromatic RingC-H Stretch3000-3100
Aromatic RingC=C Stretch1450-1600
ThioetherC-S Stretch600-800
Chloro-aromaticC-Cl Stretch1000-1100
Characteristic ranges are based on general spectroscopic principles and data from similar compounds like 3-chloroaniline[3][4].

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the expected functional groups.

Part 3: Purity Assessment and Quantitative Analysis

Once identity is confirmed, the purity of the in-house standard must be determined. Chromatography is the definitive technique for this purpose, separating the main component from any residual impurities.

G cluster_0 Chromatographic Analysis prep Sample Preparation inject Injection prep->inject sep Separation (HPLC/GC Column) inject->sep detect Detection (UV, FID, NPD) sep->detect data Data Analysis (Peak Integration) detect->data

Caption: General workflow for chromatographic purity analysis.

A. High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse of pharmaceutical analysis for its high resolving power, sensitivity, and suitability for a wide range of compounds. An HPLC method with UV detection is ideal for quantifying the purity of aromatic compounds like this compound.

Protocol: Reverse-Phase HPLC (RP-HPLC)

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B to elute the compound and any more non-polar impurities. A typical gradient might run from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by UV scan).

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

This method is adapted from established procedures for similar aniline derivatives[5][6][7].

B. Gas Chromatography (GC)

Causality: As an alternative or confirmatory technique, GC is well-suited for volatile and thermally stable compounds. Using a Nitrogen-Phosphorus Detector (NPD) can provide high selectivity and sensitivity for nitrogen-containing compounds like anilines, minimizing interference from other substances[8].

Protocol: GC-NPD/FID

  • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 280 °C.

  • Detector: FID (flame ionization detector) for general-purpose analysis or NPD for selective detection. Detector temperature at 300 °C.

  • Analysis: Purity is determined by area percent, similar to HPLC.

Summary and Final Qualification

The qualification of an in-house reference standard is complete when all analytical data is consistent and corroborative. The final documentation should resemble a formal CoA, summarizing the findings.

ParameterTechniqueExpected Result
Identity
Molecular FormulaMSC₇H₈ClNS
Exact MassHRMS173.0066 ± 5 ppm
Structure¹H & ¹³C NMRSpectra consistent with the proposed structure of this compound
Functional GroupsIRCharacteristic bands for N-H, C-S, C-Cl, and aromatic C=C bonds
Purity
Purity by HPLCRP-HPLC-UV≥99.5% (typical target for a working standard)
Purity by GCGC-FID/NPD≥99.5%

By rigorously following this multi-technique, self-validating workflow, researchers can establish a high-quality, trustworthy in-house reference standard for this compound. This enables accurate quantification, reliable impurity profiling, and ensures the overall integrity of research and development activities, even when commercial standards are not an option.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information: Visible Light Photocatalytic Synthesis of Benzothiophenes. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 3-Chloro-2-methylaniline. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 3-Chloro-2-(isopropylthio)aniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Springer Nature. (n.d.). HPLC chromatograms of chloroaniline isomers. ResearchGate. Retrieved from [Link]

  • University of the West Indies. (2000, July 21). The IR Spectrum of 3-chloroaniline. Department of Chemistry, UWI, Mona. Retrieved from [Link]

  • Elsevier. (n.d.). FT-IR spectra of Pure components. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). m-Chloroaniline. NIST WebBook. Retrieved from [Link]

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Safety Operating Guide

3-Chloro-2-(methylsulfanyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3-Chloro-2-(methylsulfanyl)aniline

Executive Summary & Chemical Profile

Objective: This guide defines the mandatory safety and disposal protocols for This compound . Critical Distinction: Do NOT confuse this chemical with 3-Chloro-2-methylaniline (CAS 87-60-5).[1] The presence of the methylsulfanyl (thioether) group introduces specific oxidative hazards and odor control requirements not present in the methyl-only analog.

Chemical Identity
  • IUPAC Name: this compound[2]

  • Common Synonyms: 3-Chloro-2-(methylthio)benzenamine; 2-Amino-6-chlorothioanisole.[2]

  • CAS Number: 19284-91-4 (Note: As a research intermediate, vendor-specific identifiers may vary; verify SDS).

  • Molecular Formula: C₇H₈ClNS[3]

Hazard Matrix (Class-Based Assessment)

Since specific regulatory listings (RCRA) may not explicitly name this intermediate, disposal must follow the "Precautionary Principle" based on its functional groups:

Functional GroupAssociated HazardDisposal Implication
Aniline (Amine) Acute Toxicity (Oral/Dermal), Sensitizer.[2][4]Toxic Waste: Must be incinerated.
Chlorine (Halogen) Formation of HCl/Dioxins upon combustion.Halogenated Waste Stream: Requires incineration with acid gas scrubbing.
Methylsulfanyl (Thioether) Stench ; Exothermic oxidation to sulfoxides.Segregation: Incompatible with Oxidizers.[5] Requires odor control.[4]

Pre-Disposal Logistics: Segregation & Compatibility

Core Directive: The primary risk during disposal is incompatible mixing . This molecule contains both a reducing agent (sulfide) and a basic amine.

Strict Segregation Rules
  • NO Oxidizing Agents:

    • Prohibited Mixes: Nitric Acid, Peroxides, Permanganates, Dichromates.[2]

    • Mechanism:[6][7] The thioether group (-SMe) can be rapidly oxidized to sulfoxides/sulfones, generating significant heat.[2] The aniline group can be oxidized to nitro compounds, posing an explosion risk.[2]

  • NO Strong Acids (Oxidizing):

    • Do not mix with concentrated Nitric or Sulfuric acid.

    • Note: Mixing with non-oxidizing acids (HCl) will form the anilinium salt. While less dangerous, this alters solubility and should be avoided to maintain a consistent organic waste stream.[2]

  • Odor Control:

    • Thioethers often carry a "stench" characteristic.[4] All waste containers must be sealed with a vapor-tight lid (e.g., Teflon-lined caps) and stored in a ventilated enclosure until pickup.[2]

Step-by-Step Disposal Workflow

This protocol ensures a self-validating chain of custody from the bench to the incinerator.

Phase 1: Waste Characterization & Container Selection
  • Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal cans if the waste stream is potentially acidic.[2]

  • Labeling: Must read "HAZARDOUS WASTE - HALOGENATED ORGANIC."

    • Sub-label: "Contains this compound.[8] TOXIC. STENCH."

Phase 2: Transfer Protocol
  • PPE Donning: Double nitrile gloves (0.11mm min), lab coat, safety goggles.[2] Work strictly inside a fume hood.

  • pH Check (Self-Validation): Before adding to a bulk container, check the pH of the bulk solvent. It should be Neutral (pH 6-8) or slightly Basic. Never add this amine to an acidic waste stream.

  • Transfer: Pour waste slowly using a funnel.

  • Decontamination: Rinse the primary vessel with a compatible solvent (e.g., Dichloromethane or Ethanol). Add rinsate to the same waste container.

Phase 3: Storage & Pickup
  • Store in the "Halogenated Solvents" satellite accumulation area.

  • Ensure the container is within a secondary containment tray (polypropylene) to capture spills.

Decision Logic Diagram (DOT Visualization)

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid Waste (Filter cake, powder) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, solvent) StateCheck->Liquid Solution Segregation CRITICAL CHECK: Is the container free of Oxidizers (HNO3, H2O2)? Solid->Segregation Liquid->Segregation Segregation->Start No (STOP) SolidPack Pack in HDPE Jar Double Bag Segregation->SolidPack Yes (Safe) LiquidPack Collect in Halogenated Solvent Carboy (HDPE/Glass) Segregation->LiquidPack Yes (Safe) Labeling Labeling: 'Hazardous Waste - Halogenated' Add 'TOXIC' & 'STENCH' warning SolidPack->Labeling LiquidPack->Labeling Storage Storage: Ventilated Cabinet Secondary Containment Labeling->Storage Disposal Final Disposal: High-Temp Incineration (w/ HCl Scrubbing) Storage->Disposal

Caption: Operational decision tree for the segregation and packaging of halogenated thio-aniline waste.

Emergency Contingencies

Spill Management (Bench Scale < 500 mL):

  • Evacuate: Clear the immediate area. The "stench" may cause panic or nausea.

  • PPE: Wear a half-mask respirator with Organic Vapor/Acid Gas cartridges if outside a hood.

  • Absorb: Use a Universal Absorbent (vermiculite or clay). Do not use paper towels alone as they increase surface area for evaporation.

  • Clean: Wipe area with a dilute bleach solution (10%) only after the bulk material is removed. The bleach oxidizes the sulfur (eliminating odor) but must be done cautiously to avoid creating chloramines from the aniline. Better option: Use a surfactant/soap solution first.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes.[1][9] Aniline absorbs through skin—seek medical attention if cyanosis (blue lips/nails) appears.

  • Eyes: Rinse for 15 minutes.[1][7][9][10]

Regulatory Compliance (US/EU)

Regulatory BodyClassification CodeRequirement
EPA (RCRA) D001 (Ignitable - if in solvent)D003 (Reactive - potential)F002 (Halogenated Solvents)Must be treated as Halogenated Hazardous Waste . Do not dilute to sewer.[11]
DOT (Transport) Likely UN 2810 (Toxic Liquid, Organic, N.O.S.) or UN 2811 (Toxic Solid).[2]Shipping manifest must declare "Toxic" and "Halogenated".
EU (EWC) 07 01 03 * (Organic halogenated solvents).Incineration required.[9]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (n.d.).[3] Compound Summary: 3-Chloro-2-methylaniline (Analogous Safety Data). National Library of Medicine. [2]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [2]

  • Accela ChemBio. (n.d.). Product Data: 3-Chloro-2-(methylthio)aniline (CAS 19284-91-4).[2][12]

Sources

Personal protective equipment for handling 3-Chloro-2-(methylsulfanyl)aniline

[1]

Part 1: Executive Safety Directive (Immediate Action)

Treat 3-Chloro-2-(methylsulfanyl)aniline as a high-hazard aniline derivative. Due to the specific substitution pattern (ortho-chlorine and ortho-thioether groups on the aniline ring), this compound presents a dual threat of systemic toxicity (Methemoglobinemia) via skin absorption and severe irritation/corrosivity to mucous membranes.[1]

🔴 Critical Hazard Profile
Hazard ClassRisk Description
Acute Toxicity (Dermal/Inhalation) High. Anilines penetrate intact skin rapidly.[1] Can induce methemoglobinemia (cyanosis) where blood loses oxygen-carrying capacity.[1]
Skin/Eye Corrosion Moderate to Severe. The 2-position substituents often increase local reactivity.[1] Treat as a potential corrosive.[1]
Sensitization High. Thioether and aniline moieties are known sensitizers; repeated exposure may trigger severe allergic dermatitis or respiratory distress.[1]
Organoleptic High. The methylsulfanyl (thioether) group typically imparts a potent, disagreeable sulfurous odor.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. You must employ a Barrier-in-Depth strategy.[1]

Hand Protection: The "Breakthrough" Rule

Anilines are notorious for permeating standard nitrile gloves invisibly.[1]

  • Primary Layer: Laminated Film (e.g., Silver Shield/4H) or Thick Butyl Rubber (0.7mm) is preferred for prolonged handling.[1]

  • Secondary Layer (Dexterity): If using Nitrile, you must use Double Gloving (minimum 5 mil outer / 4 mil inner).[1]

  • Protocol: Change outer gloves immediately (within 2 minutes) if a splash occurs.[1] Do not wait for visual degradation.[1]

Respiratory & Inhalation Control
  • Engineering Control (Mandatory): All operations (weighing, transfer, reaction) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]

  • Respiratory PPE: If hood work is impossible (e.g., maintenance), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] Note: Half-masks are insufficient due to eye absorption risks.[1]

Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Standard: Chemical Splash Goggles (indirect venting).[1] Safety glasses are not acceptable due to the risk of vapor absorption and splash entry.[1]

  • High Risk: Add a Face Shield over goggles during liquid transfer or when heating.[1]

Body Shielding
  • Standard: Flame-resistant (FR) lab coat, buttoned to the neck.[1]

  • High Risk: Chemical-resistant apron (Tychem® or PVC) required for transfers >100mL.[1]

Part 3: Operational Protocol & Handling Logic[1]

A. Pre-Operational Check[1][10]
  • Verify Quenching Agents: Have a prepared solution of 10% Bleach (Sodium Hypochlorite) or Oxone® readily available.[1] These oxidize the thioether/aniline, reducing odor and toxicity during cleanup.[1]

  • Inert Atmosphere: Store and handle under Nitrogen or Argon.[1] The methylsulfanyl group is prone to oxidation (to sulfoxide/sulfone), which alters chemical purity.[1]

B. The "Clean-Transfer" Method[1]
  • Weighing: Do not weigh on an open bench. Move the balance into the fume hood or use a tared, sealed vessel.

  • Solids Handling: Use anti-static disposable spatulas.[1] Aniline derivatives can be sticky/waxy; avoid generating dust.[1]

  • Liquids/Solutions: Use Luer-lock syringes for volumes <20mL to prevent open-air pouring.

C. Decontamination Logic (The "Red-Zone" Workflow)

Do not bring contaminated items out of the hood.[1]

  • Wipe Down: Wipe all outer containers with a solvent-dampened tissue (Ethanol/Acetone) inside the hood before removal.[1]

  • Waste Segregation: Dispose of wipes in a dedicated "Solid Toxic" bin inside the hood.

Part 4: Emergency Response & First Aid[1]

Mechanism of Action: this compound metabolites oxidize Hemoglobin (Fe2+) to Methemoglobin (Fe3+), causing cellular hypoxia.[1]

Exposure Response Workflow
  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[1][2][3][4][5]

    • Soap: Use non-abrasive soap.[1] Do not scrub hard (increases absorption).[1]

    • Alert: Tell medical personnel "Potential Aniline Exposure."[1]

  • Eye Contact: Flush for 15 minutes. Force eyelids open.

  • Inhalation: Move to fresh air. If victim has "blue lips" (cyanosis), administer Oxygen immediately.[1]

Medical Note (For Professional Reference)

The specific antidote for severe methemoglobinemia is Methylene Blue (1-2 mg/kg IV).[1] This should only be administered by a physician based on MetHb levels.[1]

Part 5: Visualization (Process Logic)

The following diagram illustrates the critical decision logic for handling spills of this compound, prioritizing containment of the "Toxic + Odor" hazard.

SpillResponseStartSpill Detected:This compoundAssessAssess Volume & Location(Inside vs. Outside Hood)Start->AssessInsideInside Fume HoodAssess->Inside< 100mLOutsideOutside Fume HoodAssess->OutsideAny VolPPE_CheckVerify PPE:Double Nitrile + Goggles + ApronInside->PPE_CheckEvacuateEvacuate Lab Immediately( inhalation risk)Outside->EvacuateEvacuate->PPE_CheckAfter vapors clear(Professional Cleanup)AbsorbAbsorb with Vermiculiteor SandPPE_Check->AbsorbNeutralizeApply 10% Bleach Solution(Oxidizes Thioether/Aniline)Absorb->NeutralizeWasteCollect in 'High Hazard'Solid Waste BinNeutralize->WasteDeconWipe Surface with EthanolCheck for OdorWaste->Decon

Caption: Decision logic for spill containment, emphasizing the critical difference between contained (hood) and uncontained (bench) release.

Part 6: Waste Disposal & Deactivation[1]

Waste StreamHandling Protocol
Solid Waste Collect in double-bagged, heavy-duty polyethylene bags. Label as "Toxic - Organosulfur/Halogenated".[1]
Liquid Waste Segregate into Halogenated Organic waste streams.[1] Do not mix with oxidizers (e.g., Nitric acid) in the waste container to prevent exothermic runaway.[1]
Glassware Rinse with Acetone, then soak in a 10% Bleach bath for 1 hour to degrade residues before standard washing.[1]

References

  • PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine.[1] Retrieved February 17, 2026, from [Link][1]

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] Aniline: Medical Management Guidelines.[1] Agency for Toxic Substances and Disease Registry.[1] Retrieved February 17, 2026, from [Link][1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Aniline.[1][4] Retrieved February 17, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.